GW779439X
Description
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Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N8/c1-31-9-11-32(12-10-31)20-5-4-15(13-17(20)22(23,24)25)29-21-26-8-6-18(30-21)16-14-28-33-19(16)3-2-7-27-33/h2-8,13-14H,9-12H2,1H3,(H,26,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTNSCLLJKXGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Adjuvant Power of GW779439X: A Technical Guide to its Mechanism of Action in S. aureus
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating innovative therapeutic strategies. One promising approach is the use of antibiotic adjuvants, compounds that enhance the efficacy of existing antibiotics. This technical guide delves into the mechanism of action of GW779439X, a pyrazolopyridazine compound that has demonstrated significant potential as a β-lactam adjuvant against S. aureus.
Core Mechanism: Inhibition of the Serine/Threonine Kinase Stk1
This compound functions as an antibiotic adjuvant by targeting and inhibiting the serine/threonine kinase Stk1 in Staphylococcus aureus.[1][2][3][4] Stk1, a penicillin-binding-protein and serine/threonine kinase-associated (PASTA) kinase, plays a role in bacterial cell wall homeostasis and is implicated in β-lactam resistance. By inhibiting Stk1, this compound sensitizes both MRSA and methicillin-sensitive S. aureus (MSSA) to β-lactam antibiotics.[1][2] This potentiation of β-lactam activity is particularly pronounced in strains containing PBP2A, the protein responsible for methicillin resistance.[1][5] Notably, this compound itself does not exhibit intrinsic antibacterial activity at concentrations below 20 μM.[1]
The inhibition of Stk1 by this compound disrupts the normal physiological processes that contribute to β-lactam resistance, effectively lowering the minimum inhibitory concentration (MIC) of these antibiotics and, in some cases, restoring their efficacy against resistant strains.[1][5]
Quantitative Data: Potentiation of β-Lactam Activity
The efficacy of this compound as a β-lactam adjuvant has been quantified through checkerboard assays to determine the fold-change in the MIC of various β-lactams. The following table summarizes the potentiation of oxacillin activity against a range of S. aureus strains.
| S. aureus Strain | Strain Type | Oxacillin MIC (μg/mL) | Oxacillin MIC with 5 μM this compound (μg/mL) | Fold Change in MIC |
| LAC (USA300) | Community-Acquired MRSA | 64 | 1 | 64 |
| USA400 | Community-Acquired MRSA | 128 | 2 | 64 |
| COL (USA600) | Hospital-Acquired MRSA | >256 | 64 | >4 |
| USA800 | Hospital-Acquired MRSA | 128 | 2 | 64 |
| Newman | MSSA | 0.25 | 0.0625 | 4 |
| RN4220 | MSSA | 0.25 | 0.0625 | 4 |
| BAA-2686 | Ceftaroline-Resistant MRSA | >256 | 32 | >8 |
Data synthesized from Schaenzer et al., 2018.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to elucidate the mechanism of action of this compound.
Kinase Inhibitor Library Screen
This experiment was designed to identify compounds that potentiate the activity of β-lactam antibiotics against MRSA.
-
Bacterial Strain: S. aureus strain LAC (USA300) was used as the primary screening strain.
-
Growth Conditions: Bacteria were grown in Tryptic Soy Broth (TSB).
-
Compound Library: A library of small-molecule kinase inhibitors was used.
-
Screening Assay:
-
A sublethal concentration of a β-lactam antibiotic (e.g., ceftriaxone) was added to the bacterial culture.
-
Individual compounds from the kinase inhibitor library were added to the wells of a microtiter plate.
-
The growth of the MRSA strain was monitored in the presence of the β-lactam and the library compound.
-
-
Hit Identification: Compounds that significantly inhibited bacterial growth in the presence of the β-lactam, compared to the β-lactam alone, were identified as hits. This compound was identified as a potent potentiator.
Minimum Inhibitory Concentration (MIC) Determination
This protocol was used to quantify the potentiation of β-lactam activity by this compound.
-
Bacterial Strains: A panel of MRSA and MSSA strains were used (see table above).
-
Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) was used.
-
Antibiotics and Adjuvant: Stock solutions of β-lactam antibiotics (e.g., oxacillin) and this compound were prepared.
-
Assay Setup (Checkerboard Assay):
-
A two-dimensional checkerboard titration was performed in 96-well microtiter plates.
-
Serial dilutions of the β-lactam antibiotic were made along the x-axis.
-
Serial dilutions of this compound were made along the y-axis (or a fixed concentration was used).
-
Each well was inoculated with a standardized bacterial suspension.
-
-
Incubation: Plates were incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth. The fold change in MIC was calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of this compound.
Signaling Pathways and Logical Relationships
The mechanism of this compound can be visualized as an interruption of the Stk1 signaling cascade that contributes to β-lactam resistance in S. aureus.
Caption: Mechanism of this compound in sensitizing S. aureus to β-lactam antibiotics.
The following diagram illustrates the experimental workflow for identifying and characterizing this compound.
Caption: Experimental workflow for the discovery and characterization of this compound.
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - this compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against βâLactam-Resistant Staphylococcus aureus - American Chemical Society - Figshare [acs.figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
The Inhibition of Stk1 Kinase by GW779439X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the inhibition of the serine/threonine kinase Stk1 by the pyrazolopyridazine compound GW779439X in Staphylococcus aureus. Stk1, a Penicillin-binding-protein And Serine/Threonine kinase-Associated (PASTA) kinase, has emerged as a promising target for antibiotic adjuvants. Inhibition of Stk1 by this compound has been shown to re-sensitize methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics, offering a potential strategy to combat antibiotic resistance. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the core signaling pathway and experimental workflows.
Introduction to Stk1 and this compound
Staphylococcus aureus is a major human pathogen, and the rise of antibiotic-resistant strains, particularly MRSA, poses a significant threat to public health.[1] One strategy to address this challenge is the development of antibiotic adjuvants, compounds that restore the efficacy of existing antibiotics.[2][3] The bacterial serine/threonine kinase Stk1 has been identified as a key regulator of various cellular processes in S. aureus, including cell wall metabolism.[4][5] As a PASTA kinase, Stk1 is implicated in the molecular pathways that contribute to β-lactam resistance.
This compound is a pyrazolopyridazine-based compound initially developed as a eukaryotic kinase inhibitor.[6] It has since been identified as a potent inhibitor of S. aureus Stk1.[2][6] By directly inhibiting the kinase activity of Stk1, this compound potentiates the activity of β-lactam antibiotics against various MRSA and methicillin-sensitive S. aureus (MSSA) isolates.[2][7] This guide explores the technical details of this inhibitory pathway.
Quantitative Data: Potentiation of β-Lactam Activity
The primary effect of this compound in S. aureus is the potentiation of β-lactam antibiotics. The following tables summarize the quantitative data from checkerboard assays determining the Minimum Inhibitory Concentration (MIC) of various β-lactams in the presence and absence of this compound.
Table 1: Potentiation of β-Lactam MICs against MRSA Strain LAC by this compound [2]
| Antibiotic | MIC (μg/mL) without this compound | MIC (μg/mL) with 5 μM this compound | Fold Change in MIC |
| Oxacillin | 64 | 2 | 32 |
| Nafcillin | 32 | 1 | 32 |
| Ceftriaxone | >128 | 32 | >4 |
| Ceftaroline | 0.5 | 0.25 | 2 |
Table 2: Potentiation of Oxacillin MIC against Various S. aureus Strains by this compound [2]
| S. aureus Strain | Strain Type | Oxacillin MIC (μg/mL) without this compound | Oxacillin MIC (μg/mL) with 5 μM this compound | Fold Change in MIC |
| LAC | MRSA | 64 | 2 | 32 |
| USA100 | MRSA | 128 | 4 | 32 |
| USA400 | MRSA | 64 | 2 | 32 |
| Newman | MSSA | 0.25 | 0.06 | 4 |
| UAMS-1 | MSSA | 0.25 | 0.06 | 4 |
Note: A specific IC50 value for this compound against purified Stk1 kinase has not been explicitly reported in the reviewed literature. However, robust biochemical inhibition of Stk1 has been observed at concentrations as low as 2 μM.[2] For the human cancer cell line AGP-01, an IC50 of 0.57 µM has been reported.[8]
Stk1 Signaling Pathway and Inhibition by this compound
Stk1 is a transmembrane protein that, upon activation, autophosphorylates and subsequently phosphorylates various downstream protein substrates on serine and threonine residues.[4] This phosphorylation cascade influences numerous cellular processes, including cell wall metabolism and virulence. A phosphoproteomics study in S. aureus has identified 74 potential downstream targets of Stk1, indicating its broad regulatory role.[7] this compound acts as a direct inhibitor of the Stk1 kinase domain, preventing the phosphorylation of its substrates and thereby disrupting these signaling pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the inhibition of Stk1 by this compound.
In Vitro Stk1 Kinase Inhibition Assay (Autoradiography)
This protocol is adapted from the methodology described in the primary literature[2] and standard radiometric kinase assay procedures.
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of Stk1.
Materials:
-
Purified Stk1 kinase domain
-
Myelin Basic Protein (MBP) as a generic substrate
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Cold ATP stock solution
-
SDS-PAGE gels and running buffer
-
Phosphor screen and imager
Procedure:
-
Prepare a reaction mixture containing the purified Stk1 kinase domain and MBP in the kinase reaction buffer.
-
Aliquot the reaction mixture into separate tubes.
-
Add increasing concentrations of this compound (e.g., 0, 0.5, 1, 2, 5, 10 μM) to the respective tubes. Include a DMSO-only control.
-
Pre-incubate the reactions for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of 100 μM.
-
Incubate the reactions for 30 minutes at 30°C.
-
Terminate the reactions by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the incorporation of ³²P into Stk1 (autophosphorylation) and MBP using a phosphor imager. A decrease in signal with increasing concentrations of this compound indicates inhibition.
Minimum Inhibitory Concentration (MIC) Assay with Adjuvant
This protocol follows the general principles of broth microdilution as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the MIC of β-lactam antibiotics against S. aureus in the presence and absence of this compound.
Materials:
-
S. aureus strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic stock solutions
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum of the S. aureus strain adjusted to a 0.5 McFarland standard and then dilute to the appropriate final concentration in CAMHB.
-
In a 96-well plate, prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB.
-
Prepare a second 96-well plate with the same serial dilutions of the β-lactam antibiotic, but also containing a fixed, sub-inhibitory concentration of this compound (e.g., 5 μM) in each well.
-
Add the prepared bacterial inoculum to all wells of both plates.
-
Include a growth control (bacteria in CAMHB with DMSO) and a sterility control (CAMHB only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC values between the plates with and without this compound to determine the potentiation effect.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for characterizing this compound.
Conclusion
This compound represents a promising lead compound for the development of antibiotic adjuvants. Its targeted inhibition of the S. aureus Stk1 kinase effectively restores the efficacy of β-lactam antibiotics against resistant strains. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in this area. Further investigation into the downstream effects of Stk1 inhibition and optimization of the pyrazolopyridazine scaffold could lead to the development of novel and effective therapies to combat the growing threat of antibiotic resistance.
References
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a Serine/Threonine Kinase Involved in Virulence of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
The Pyrazolopyridazine GW779439X: A Technical Guide to its Primary Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the small molecule inhibitor GW779439X, with a primary focus on its core biological target and mechanism of action. This compound has been identified as a potent inhibitor of the Staphylococcus aureus serine/threonine kinase Stk1 (also known as PknB), a key regulator of bacterial cell wall metabolism, virulence, and antibiotic resistance.[1][2] By targeting Stk1, this compound acts as an antibiotic adjuvant, sensitizing methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics.[1][2] This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.
Primary Molecular Target: S. aureus Serine/Threonine Kinase Stk1
The primary molecular target of this compound is the eukaryotic-like serine/threonine kinase Stk1 found in Staphylococcus aureus.[1][2] Stk1 is a transmembrane protein that plays a crucial role in various cellular processes, making it a compelling target for novel antibacterial therapies.[1][3]
Off-Target Activities: It is important to note that this compound was originally developed as a potential inhibitor of human cyclin-dependent kinase 4 (CDK4).[4] Furthermore, it has demonstrated inhibitory activity against human Aurora A kinase, a key regulator of mitosis.[4][5] This polypharmacology should be considered in the design and interpretation of experiments.
Quantitative Data on this compound Activity
While a specific IC50 or Ki value for the direct inhibition of purified Stk1 by this compound is not prominently reported in the reviewed literature, the available data robustly demonstrates its inhibitory action at low micromolar concentrations.
| Target/System | Parameter | Value | Notes | Reference |
| S. aureus Stk1 Kinase | Biochemical Inhibition | ~ 2 µM | Robust inhibition of Stk1 autophosphorylation and phosphorylation of myelin basic protein (MBP) observed at this concentration. | [2] |
| Human Aurora A Kinase | IC50 | 42 nM - 1.13 µM | Varies depending on the assay and cell line used. | [5] |
| Human Gastric Cancer Cell Line (AGP-01) | IC50 | 0.57 µM | Growth inhibition, likely attributable to Aurora A kinase inhibition. | [5] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction between this compound and its primary target, Stk1.
In Vitro Stk1 Kinase Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of this compound on the enzymatic activity of Stk1.
Objective: To quantify the inhibition of Stk1-mediated phosphorylation of a substrate in the presence of varying concentrations of this compound.
Materials:
-
Purified recombinant S. aureus Stk1 kinase domain
-
Myelin Basic Protein (MBP) as a generic substrate
-
[γ-³²P]ATP (radiolabeled)
-
This compound
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Protocol:
-
Prepare a reaction mixture containing the purified Stk1 kinase domain and MBP in the kinase reaction buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 30 minutes) at 30°C.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated MBP by autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.
In Silico Docking Analysis
Computational modeling provides insights into the potential binding mode of this compound within the Stk1 active site.
Objective: To predict the binding conformation and interactions between this compound and the Stk1 kinase domain.
Software:
-
Molecular docking software (e.g., AutoDock, Glide)
-
Molecular visualization software (e.g., PyMOL, Chimera)
Protocol:
-
Obtain the 3D structure of the S. aureus Stk1 kinase domain from a protein structure database (e.g., PDB) or generate a homology model.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformer of this compound and assign appropriate charges.
-
Define the binding site on the Stk1 kinase domain, typically centered on the ATP-binding pocket.
-
Perform the docking simulation to predict the binding poses of this compound within the defined binding site.
-
Analyze the predicted binding poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein.
Mandatory Visualizations
Signaling Pathway of Stk1 in S. aureus
Caption: Stk1 signaling pathway in S. aureus and the inhibitory action of this compound.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining the inhibitory activity of this compound on Stk1 kinase.
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Serine/Threonine Kinase Involved in Virulence of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
GW779439X as an Antibiotic Adjuvant for Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic resistance, particularly in pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates innovative therapeutic strategies. One promising approach is the use of antibiotic adjuvants, compounds that restore the efficacy of existing antibiotics. This technical guide provides an in-depth overview of GW779439X, a pyrazolopyridazine compound that acts as a potent antibiotic adjuvant against MRSA. By inhibiting the serine/threonine kinase Stk1, a key regulator of cell wall metabolism, this compound sensitizes MRSA to β-lactam antibiotics. This document summarizes the quantitative data on its efficacy, details the experimental protocols for its evaluation, and provides visual representations of its mechanism of action and relevant experimental workflows.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad range of β-lactam antibiotics.[1][2][3] This resistance is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) with low affinity for β-lactams.[4] A promising strategy to combat MRSA infections is the use of antibiotic adjuvants, which can restore the effectiveness of conventional antibiotics.[1][2][5]
This compound has been identified as a small molecule that potentiates the activity of β-lactam antibiotics against various MRSA and methicillin-sensitive S. aureus (MSSA) isolates.[1][2][6] Its primary mechanism of action is the inhibition of the PASTA (Penicillin-Binding Protein and Serine/Threonine kinase-Associated) kinase Stk1.[1][2][7] Stk1 is a crucial component of signal transduction pathways that regulate cell wall synthesis and virulence in S. aureus.[8][9] By inhibiting Stk1, this compound disrupts these pathways, leading to increased susceptibility to β-lactams.[1][2]
This guide serves as a technical resource for researchers and drug development professionals, providing comprehensive data, detailed experimental methodologies, and visual diagrams to facilitate further investigation and development of this compound and similar compounds.
Quantitative Data Summary
The efficacy of this compound as an antibiotic adjuvant has been quantified through various in vitro assays. The following tables summarize the key findings from studies on its potentiation of β-lactam antibiotics against MRSA.
Table 1: Potentiation of Oxacillin Activity by this compound against Various S. aureus Strains
| Strain (Type) | Oxacillin MIC (µg/mL) | Oxacillin MIC with 5 µM this compound (µg/mL) | Fold Reduction in MIC |
| LAC (MRSA) | 128 | 2 | 64 |
| COL (MRSA) | >256 | 8 | >32 |
| N315 (MRSA) | >256 | 16 | >16 |
| BAA-2686 (Ceftaroline-Resistant MRSA) | 128 | 2 | 64 |
| Newman (MSSA) | 0.25 | 0.0625 | 4 |
| UAMS-1 (MSSA) | 0.25 | 0.125 | 2 |
Data sourced from Schaenzer et al., 2018.[1]
Table 2: Potentiation of Ceftaroline Activity by this compound against a Ceftaroline-Resistant MRSA Strain
| Strain | Ceftaroline MIC (µg/mL) | Ceftaroline MIC with 5 µM this compound (µg/mL) | Fold Reduction in MIC |
| BAA-2686 | 16 | 0.5 | 32 |
Data sourced from Schaenzer et al., 2018.[1]
Mechanism of Action: Inhibition of the Stk1 Signaling Pathway
This compound exerts its adjuvant effect by directly inhibiting the serine/threonine kinase Stk1.[1][7] Stk1 is a transmembrane protein with an extracellular PASTA domain that senses the state of the cell wall and an intracellular kinase domain that phosphorylates downstream targets.[9] This phosphorylation cascade is critical for regulating cell wall homeostasis and virulence.[8]
Key downstream targets of Stk1 include proteins involved in the two-component regulatory systems, such as GraR and WalR, which in turn control the expression of genes involved in cell wall metabolism and resistance to antimicrobial peptides.[1] By inhibiting Stk1, this compound disrupts this signaling, leading to a compromised cell wall and increased vulnerability to β-lactam antibiotics.
Caption: Stk1 Signaling Pathway and Inhibition by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound as an antibiotic adjuvant.
Checkerboard Synergy Assay
This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.[10]
Materials:
-
MRSA strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
β-lactam antibiotic stock solution (in appropriate solvent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation:
-
Culture the MRSA strain overnight on a suitable agar plate.
-
Inoculate a few colonies into CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of ~0.5).
-
Dilute the bacterial suspension in CAMHB to a final concentration of approximately 5 x 105 CFU/mL.
-
-
Plate Setup:
-
Prepare serial twofold dilutions of the β-lactam antibiotic horizontally across the 96-well plate in CAMHB.
-
Prepare serial twofold dilutions of this compound vertically down the plate in CAMHB. This creates a matrix of varying concentrations of both compounds.
-
Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control (no drug) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the OD600. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Caption: Workflow for the Checkerboard Synergy Assay.
Time-Kill Curve Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.[11][12]
Materials:
-
MRSA strain of interest
-
CAMHB
-
This compound and β-lactam antibiotic at desired concentrations (e.g., based on MIC values)
-
Sterile culture tubes or flasks
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
Protocol:
-
Inoculum Preparation:
-
Prepare a logarithmic phase culture of the MRSA strain as described for the checkerboard assay, adjusting the final concentration to approximately 5 x 105 CFU/mL in multiple tubes or flasks.
-
-
Treatment:
-
Add the test compounds to the bacterial suspensions at the desired concentrations (e.g., this compound alone, β-lactam alone, and the combination). Include a growth control without any drug.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
A bactericidal effect is typically defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Synergy is often defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
-
Caption: Workflow for the Time-Kill Curve Assay.
In Vitro Kinase Assay
This assay directly measures the inhibitory activity of this compound on the Stk1 kinase.
Materials:
-
Purified recombinant Stk1 kinase domain
-
Myelin basic protein (MBP) or other suitable kinase substrate
-
This compound
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
[γ-32P]ATP
-
SDS-PAGE equipment
-
Phosphorimager or autoradiography film
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase reaction buffer, purified Stk1 kinase, and the substrate (MBP).
-
Add varying concentrations of this compound or DMSO as a control.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes to denature the proteins.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled (phosphorylated) substrate.
-
Quantify the band intensity to determine the extent of kinase inhibition by this compound.
-
Caption: Workflow for the In Vitro Kinase Assay.
Conclusion
This compound represents a promising lead compound in the development of antibiotic adjuvants to combat MRSA. Its targeted inhibition of the Stk1 kinase effectively resensitizes MRSA to β-lactam antibiotics, offering a potential avenue to revitalize this critical class of drugs. The data and protocols presented in this technical guide provide a solid foundation for further research into the optimization of this compound and the exploration of other Stk1 inhibitors. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the potential for resistance development to these adjuvant therapies. The continued investigation of such novel strategies is paramount in the ongoing battle against antibiotic resistance.
References
- 1. Do Shoot the Messenger: PASTA Kinases as Virulence Determinants and Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Serine/Threonine Kinase Involved in Virulence of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Two unique phosphorylation-driven signaling pathways crosstalk in Staphylococcus aureus to modulate the cell-wall charge: Stk1/Stp1 meets GraSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Autophosphorylation Mechanism of the Ser/Thr Kinase Stk1 From Staphylococcus aureus [frontiersin.org]
- 8. A novel STK1-targeted small-molecule as an “antibiotic resistance breaker” against multidrug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. PASTA kinase-dependent control of peptidoglycan synthesis via ReoM is required for cell wall stress responses, cytosolic survival, and virulence in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. actascientific.com [actascientific.com]
Unveiling GW779439X: A Technical Guide to its Discovery, Origin, and Mechanism as a Novel Antibiotic Adjuvant
For Immediate Release
A comprehensive technical guide released today details the discovery, origin, and mechanism of action of GW779439X, a pyrazolopyridazine compound that has demonstrated significant potential as an antibiotic adjuvant. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound's ability to resensitize drug-resistant bacteria to existing β-lactam antibiotics.
Initially investigated as a potential cancer therapeutic due to its function as a eukaryotic kinase inhibitor, this compound was repurposed after a small-molecule kinase inhibitor library screen identified its potent effects against resistant strains of Staphylococcus aureus.[1][2] This guide synthesizes the pivotal research that has illuminated its novel antibacterial properties.
Discovery and Origin
This compound, a member of the pyrazolopyridazine chemical class, was originally developed to target human cyclin-dependent kinase 4 (CDK4).[1][2] However, due to issues with high toxicity and low specificity, its development for this indication was halted.[2] Subsequent screening of a library of small-molecule kinase inhibitors revealed its unexpected efficacy in potentiating the activity of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[1][3] This discovery shifted the focus of research towards its potential as an antibiotic adjuvant.
Mechanism of Action: Inhibition of Stk1 Kinase
The primary mechanism by which this compound exerts its antibiotic-sensitizing effect is through the direct inhibition of Stk1, a serine/threonine kinase in S. aureus.[1][4] Stk1 is a member of the penicillin-binding-protein and serine/threonine kinase-associated (PASTA) kinase family, which plays a crucial role in the bacterial response to cell wall stress, including the stress induced by β-lactam antibiotics.[1][4] By inhibiting Stk1, this compound disrupts the signaling cascade that contributes to β-lactam resistance, thereby restoring the efficacy of these antibiotics.[1] Research has also indicated that this compound can act as an inhibitor of Aurora A kinase (AURKA) and induce apoptosis.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound, demonstrating its ability to potentiate β-lactam activity against various strains of S. aureus.
Table 1: Potentiation of β-Lactam Activity by this compound against MRSA Strain LAC
| β-Lactam Antibiotic | MIC (μg/mL) without this compound | MIC (μg/mL) with this compound | Fold Decrease in MIC |
| Oxacillin | >256 | 2 | >128 |
| Nafcillin | >256 | 4 | >64 |
| Ceftriaxone | >256 | 8 | >32 |
| Cefotaxime | >256 | 16 | >16 |
| Ceftaroline | 0.5 | 0.25 | 2 |
Data extracted from research on the potentiation effects of this compound.[1]
Table 2: Effect of this compound on Oxacillin MIC in Various S. aureus Strains
| S. aureus Strain | Classification | MIC (μg/mL) without this compound | MIC (μg/mL) with this compound |
| LAC | MRSA | >256 | 2 |
| BAA-2686 | MRSA (ceftaroline-resistant) | >256 | 0.5 |
| Newman | MSSA | 0.125 | 0.0625 |
| NCTC8325 | MSSA | 0.25 | 0.125 |
This table showcases the broad-spectrum potentiation of oxacillin by this compound across different S. aureus isolates.[1]
Experimental Protocols
In Vitro Kinase Assay
The direct inhibition of the Stk1 kinase domain by this compound was assessed using an in vitro kinase assay with autoradiography.[1] The purified Stk1 kinase domain was incubated with increasing concentrations of this compound in the presence of a kinase buffer and [γ-³²P]ATP. The reaction mixtures were then resolved using SDS-PAGE, and the incorporation of the radiolabel was visualized by autoradiography. The intensity of the bands corresponding to the autophosphorylated Stk1 was quantified to determine the inhibitory activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The potentiation of β-lactam activity was quantified by determining the minimum inhibitory concentration (MIC) of various β-lactams in the presence and absence of a sub-lethal concentration of this compound.[1] Bacterial strains were grown to a specific optical density and then diluted. These bacterial suspensions were then added to microtiter plates containing serial dilutions of the β-lactam antibiotic, with or without a fixed concentration of this compound. The plates were incubated, and the MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
In Silico Docking
To understand the molecular basis of the interaction between this compound and the Stk1 kinase, in silico docking studies were performed.[1][4] A homology model of the Stk1 kinase domain was generated, and the this compound molecule was docked into the ATP-binding site of the kinase. These computational models helped to visualize the binding mode of the inhibitor and guided the synthesis of more potent and selective derivatives.
Visualizations
Caption: Signaling pathway of β-lactam resistance in S. aureus and the inhibitory action of this compound.
Caption: Workflow for the identification and characterization of this compound as a β-lactam adjuvant.
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
GW779439X as a Potentiator of β-Lactam Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly in pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. The efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy, is severely compromised in MRSA due to the expression of Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene. An emerging strategy to combat this resistance is the use of antibiotic adjuvants or potentiators—compounds that restore the activity of existing antibiotics. This document provides a detailed technical overview of GW779439X, a pyrazolopyridazine compound identified as a potent sensitizer of MRSA to β-lactam antibiotics.
Mechanism of Action: Inhibition of PASTA Kinase Stk1
This compound functions by directly inhibiting the serine/threonine kinase Stk1 (also known as PknB) in S. aureus. Stk1 is a member of the Penicillin-Binding-Protein and Serine/Threonine Kinase-Associated (PASTA) family of kinases, which are implicated in bacterial cell wall regulation and contribute to β-lactam resistance.
Genetic deletion of the stk1 gene has been shown to significantly decrease the resistance of MRSA to various β-lactams. This compound phenocopies this genetic deletion, sensitizing MRSA to β-lactams to a similar extent.[1] Crucially, the compound does not further increase the sensitivity of an stk1 deletion mutant (Δstk1), confirming that its potentiation effect is Stk1-dependent.[1] The compound was identified through a small-molecule kinase inhibitor library screen and was selected for its dose-responsiveness and its reliance on the presence of a β-lactam for its activity.[1]
The proposed mechanism involves this compound binding to the kinase domain of Stk1, which disrupts the signaling cascade that contributes to the high-level β-lactam resistance characteristic of MRSA. This inhibition allows β-lactam antibiotics to effectively target their PBP binding sites, restoring their bactericidal activity.
References
An In-depth Technical Guide to the Pyrazolopyridazine Core of GW779439X
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pyrazolopyridazine-based compound GW779439X, focusing on its core structure, mechanism of action as a bacterial kinase inhibitor, and its role as an antibiotic adjuvant. This document details the quantitative data supporting its activity, the experimental protocols used for its characterization, and visual representations of its targeted signaling pathway and experimental workflows.
Core Structure and Chemical Properties
This compound belongs to the pyrazolopyridazine class of compounds. Its chemical structure is characterized by a fused pyrazole and pyridazine ring system, which serves as the core scaffold for its biological activity. The key structural features of this compound are its pyrazolopyridazine core, a trifluoromethylphenyl group, and a methylpiperazinyl moiety.[1] This compound was originally developed as an inhibitor for human kinases but has been repurposed as a potent inhibitor of the Staphylococcus aureus (S. aureus) serine/threonine kinase Stk1.[1][2]
Chemical Structure of this compound:
Caption: Stk1 Signaling Pathway in S. aureus Beta-Lactam Resistance.
Quantitative Data
The efficacy of this compound as a Stk1 inhibitor and antibiotic adjuvant has been quantified through various in vitro assays.
In Vitro Kinase Inhibition
While a specific IC50 value for this compound against Stk1 has not been reported, robust inhibition of Stk1 autophosphorylation and phosphorylation of the substrate myelin basic protein (MBP) has been observed at a concentration of 2 µM. [3]In contrast, this compound has been shown to inhibit the human Aurora A kinase with an IC50 of 0.57 µM, indicating potential for off-target effects that should be considered in further development. [4]
| Target Kinase | Inhibitory Concentration | Reference |
|---|---|---|
| S. aureus Stk1 | Robust inhibition at 2 µM | [3] |
| Human Aurora A | IC50 = 0.57 µM | [4]|
Potentiation of Beta-Lactam Activity
This compound demonstrates significant potentiation of beta-lactam antibiotics against both methicillin-sensitive S. aureus (MSSA) and MRSA strains. The following tables summarize the reduction in the minimum inhibitory concentration (MIC) of various beta-lactams in the presence of 5 µM this compound.
Table 1: Potentiation of Beta-Lactam MICs against S. aureus LAC (MRSA)
| Antibiotic | MIC (µg/mL) | MIC + 5 µM this compound (µg/mL) | Fold Reduction |
| Oxacillin | 128 | 2 | 64 |
| Nafcillin | 64 | 1 | 64 |
| Ceftriaxone | >256 | 128 | ≥2 |
| Ceftaroline | 0.5 | 0.25 | 2 |
Data extracted from Schaenzer et al., 2018. [4] Table 2: Potentiation of Oxacillin MIC against Various S. aureus Strains
| Strain | Genotype | MIC (µg/mL) | MIC + 5 µM this compound (µg/mL) | Fold Reduction |
| LAC | MRSA | 128 | 2 | 64 |
| USA400 | MRSA | 64 | 1 | 64 |
| COL | MRSA | >256 | 32 | ≥8 |
| BAA-2686 | MRSA | 128 | 4 | 32 |
| Newman | MSSA | 0.125 | 0.0625 | 2 |
| UAMS-1 | MSSA | 0.25 | 0.125 | 2 |
Data extracted from Schaenzer et al., 2018. [4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Stk1 Kinase Inhibition Assay (Autoradiography)
This protocol describes the method used to assess the direct inhibitory effect of this compound on the kinase activity of Stk1.
Workflow:
Caption: Workflow for the In Vitro Stk1 Kinase Inhibition Assay.
Methodology:
-
Reaction Setup: Purified Stk1 kinase domain and the non-specific substrate myelin basic protein (MBP) are combined in a reaction buffer.
-
Inhibitor Addition: Increasing concentrations of this compound (or a vehicle control) are added to the reaction mixtures.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at 37°C.
-
Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
Separation and Detection: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to autoradiography film to visualize the incorporation of the radiolabeled phosphate into Stk1 (autophosphorylation) and MBP.
Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method used to determine the MIC of beta-lactam antibiotics against S. aureus in the presence and absence of this compound. [4] Workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Methodology:
-
Bacterial Culture Preparation: S. aureus strains are grown overnight and then diluted to a starting optical density at 600 nm (OD600) of 0.06 in cation-adjusted Mueller-Hinton (CA-MH) broth. [4]2. Plate Setup: Two-fold serial dilutions of the beta-lactam antibiotic are prepared in a 96-well microtiter plate.
-
Adjuvant Addition: this compound is added to the appropriate wells to a final concentration of 5 µM. A vehicle control (e.g., DMSO) is added to the control wells.
-
Inoculation: The bacterial suspension is added to all wells.
-
Incubation: The plate is incubated at 37°C for 12-24 hours. For certain antibiotics like oxacillin, the media is supplemented with 2% NaCl. [4]6. MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth, as measured by OD600.
Conclusion
This compound, with its pyrazolopyridazine core, represents a promising scaffold for the development of novel antibiotic adjuvants. Its targeted inhibition of the S. aureus Stk1 kinase effectively resensitizes MRSA to beta-lactam antibiotics. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to address the critical challenge of antibiotic resistance. Further optimization of this scaffold to improve selectivity for the bacterial kinase over its human counterparts will be a key step in its potential clinical development.
References
Off-Target Effects of GW779439X on Human Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW779439X, a pyrazolopyridazine-based compound, was initially developed as an inhibitor of human Cyclin-Dependent Kinase 4 (CDK4) but demonstrated high toxicity and low specificity in early studies.[1][2] While its clinical development for cancer was not pursued, it has been repurposed as a research tool, primarily as an inhibitor of the Staphylococcus aureus PASTA kinase Stk1, where it acts as an antibiotic adjuvant.[3][4] However, for its proper use in research and potential future therapeutic development, a thorough understanding of its off-target effects on human kinases is crucial. This technical guide provides a comprehensive overview of the known off-target activities of this compound, focusing on quantitative data, detailed experimental methodologies, and the cellular pathways implicated.
Quantitative Analysis of Off-Target Kinase Inhibition
The primary off-target effects of this compound identified in the literature are directed against Aurora Kinase A (AURKA).[1][5] Quantitative data on its inhibitory activity is primarily derived from cell-based assays rather than broad-panel biochemical screens.
| Target Kinase | Cell Line | Assay Type | Value | Reference |
| Aurora Kinase A (AURKA) | AGP-01 (Gastric Cancer) | Growth Inhibition | IC50 = 0.57 μM | [5] |
This table summarizes the currently available quantitative data for this compound against human kinases. The IC50 value represents the concentration of the compound required to inhibit the growth of the specified cell line by 50%, which is an indirect measure of the compound's activity against its target within a cellular context.
Implicated Signaling Pathways
The inhibition of Aurora Kinase A by this compound has been shown to induce apoptosis through the activation of the caspase 3/7 pathway.[1][5] Furthermore, treatment with this compound at a concentration of 1μM for 72 hours in AGP-01 cells resulted in significant changes in the expression of genes involved in cell cycle regulation and proliferation.[5] Specifically, it leads to the decreased expression of pro-proliferative genes (c-MYC, NRAS, and CDC25A) and increased expression of cell cycle blocking genes (CDKN1A and TP53).[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the off-target effects of this compound.
In Vitro Kinase Inhibition Assay (Autoradiography)
This biochemical assay is used to determine the direct inhibitory effect of a compound on a purified kinase. It measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Workflow:
Materials:
-
Purified human kinase (e.g., recombinant AURKA)
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
SDS-PAGE gels and running buffer
-
X-ray film and developing reagents
-
Densitometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified kinase, substrate, and kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and briefly pre-incubate.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Autoradiography: Dry the gel and expose it to X-ray film at -80°C.
-
Analysis: Develop the film and quantify the radioactive signal of the phosphorylated substrate band using densitometry. The reduction in signal in the presence of this compound indicates inhibitory activity.[6][7]
Cell Viability Assay (MTT Assay)
This cell-based assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is used to determine the IC50 value of a compound.
Workflow:
Materials:
-
Human cancer cell line (e.g., AGP-01)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.[5]
Conclusion and Future Directions
The available evidence indicates that this compound, originally designed as a CDK4 inhibitor, exhibits significant off-target activity against Aurora Kinase A in human cancer cell lines. This activity leads to cell cycle disruption and apoptosis. While these findings are valuable, a comprehensive understanding of the off-target profile of this compound is still lacking. A broad-panel biochemical kinase screen against a diverse set of human kinases would be highly beneficial to fully elucidate its selectivity and identify other potential off-target interactions. Such data is critical for the accurate interpretation of experimental results using this compound and for any future efforts to optimize its structure to improve selectivity and reduce toxicity. Researchers using this compound should be aware of its potent effects on AURKA and consider potential confounding effects in their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Cell viability assays [bio-protocol.org]
- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Phloretin Against Human Gastric Cancer Cell Lines Involves Apoptosis, Cell Cycle Arrest, and Inhibition of Cell Invasion and JNK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: GW779439X's Inhibitory Effect on Aurora A Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW779439X is a small molecule inhibitor that has been identified as a potent modulator of cell cycle progression and apoptosis through its inhibitory activity against Aurora A kinase (AURKA).[1] This technical guide provides a comprehensive overview of the available data on this compound's effects on Aurora A kinase, including its mechanism of action, quantitative inhibitory data, and relevant experimental protocols. While originally developed by GlaxoSmithKline and explored for various therapeutic applications, including as a potential CDK4 inhibitor, its activity against Aurora A kinase has garnered significant interest in the context of oncology research.[2]
Core Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of Aurora A kinase, a key serine/threonine kinase that plays a critical role in mitotic progression. Aurora A is involved in centrosome maturation and separation, spindle assembly, and mitotic checkpoint control. By inhibiting Aurora A, this compound disrupts these processes, leading to mitotic arrest and subsequent induction of apoptosis.[1] The apoptotic pathway initiated by this compound has been shown to involve the activation of caspases 3 and 7.[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound's inhibitory activity. It is important to note that while a cell-based IC50 value has been determined, a direct biochemical IC50 or Kᵢ value against purified Aurora A kinase is not publicly available in the reviewed literature.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 0.57 µM | Cell Growth Inhibition | AGP-01 (Gastric Cancer) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Growth Inhibition Assay
This protocol is based on the methodology used to determine the IC50 value of this compound in the AGP-01 gastric cancer cell line.[1]
1. Cell Culture:
-
AGP-01 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (typically ranging from 0.01 µM to 100 µM). A vehicle control (DMSO) is also included.
-
Cells are incubated with the compound for 72 hours.
3. Viability Assessment (MTT Assay):
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This protocol outlines a method to confirm the induction of apoptosis by this compound through the measurement of caspase 3 and 7 activity.[1]
1. Cell Culture and Treatment:
-
AGP-01 cells are seeded in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well and allowed to attach overnight.
-
Cells are treated with this compound at a concentration known to induce apoptosis (e.g., 1 µM and 5 µM) for 24 to 48 hours. A vehicle control is included.
2. Caspase Activity Measurement:
-
After the treatment period, the plate is equilibrated to room temperature.
-
100 µL of Caspase-Glo® 3/7 Reagent is added to each well.
-
The contents of the wells are gently mixed using a plate shaker at 300-500 rpm for 30 seconds.
-
The plate is incubated at room temperature for 1 to 2 hours.
3. Luminescence Reading:
-
The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.
4. Data Analysis:
-
The fold-change in caspase activity is calculated by normalizing the luminescence readings of the treated samples to the vehicle control.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the action of this compound.
Conclusion
This compound is a valuable research tool for studying the biological roles of Aurora A kinase in cancer. Its ability to induce mitotic arrest and apoptosis in cancer cell lines underscores the therapeutic potential of targeting this kinase. While the currently available data provides a solid foundation for its mechanism of action, further studies to determine its direct biochemical potency against Aurora A and its broader kinase selectivity profile would be highly beneficial for a more complete understanding of its pharmacological properties. The experimental protocols and diagrams provided in this guide are intended to support ongoing and future research into the therapeutic applications of this compound and other Aurora A kinase inhibitors.
References
Apoptosis Induction by GW779439X in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW779439X, a potent pyrazolopyridazine derivative, has been identified as an inhibitor of Aurora A kinase (AURKA), a key regulator of mitotic progression.[1] Aberrant AURKA activity is a hallmark of many human cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the current understanding of this compound-induced apoptosis in cancer cells. It consolidates available quantitative data, details relevant experimental protocols, and illustrates the putative signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the anticancer potential of this compound.
Introduction to this compound and Aurora A Kinase
Aurora A kinase (AURKA) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[2][3] Its functions include centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[2] Overexpression of AURKA is frequently observed in a wide range of human malignancies, including gastric, breast, and colorectal cancers, and is often associated with poor prognosis.[4][5] As an oncogene, AURKA promotes tumorigenesis by overriding the spindle assembly checkpoint, leading to chromosomal instability and aneuploidy.[6] Furthermore, AURKA can modulate the activity of key signaling proteins involved in cell proliferation and survival, such as p53 and those in the PI3K/Akt pathway.[7]
This compound has been identified as an inhibitor of AURKA.[1] While initially explored for its properties as an antibiotic adjuvant, its activity against this crucial oncogenic kinase has brought its anticancer potential to the forefront of research.[8] Inhibition of AURKA by small molecules like this compound disrupts mitotic processes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4]
Quantitative Data: In Vitro Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The available IC50 values for this compound are summarized in the table below.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| AGP-01 | Gastric Cancer | 72 hours | 0.57 | [1] |
| BT-474 | Breast Cancer | 48 hours | 1.13 | [1] |
| THP-1 | Acute Monocytic Leukemia | 72 hours | < 0.05 | [1] |
Core Mechanism of Action: Apoptosis Induction
This compound induces apoptosis in cancer cells primarily through the inhibition of Aurora A kinase. The proposed mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases 3 and 7.[1]
Cell Cycle Arrest at G0/G1 Phase
Treatment of cancer cells with Aurora A kinase inhibitors often leads to cell cycle arrest.[6] For this compound, it has been observed to significantly block the cell cycle at the G0/G1 phase and also to induce a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[1][9] This arrest prevents the cells from entering the S phase and progressing through the cell cycle, a critical step for uncontrolled proliferation.
Activation of the Caspase Cascade
A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. This compound has been shown to induce apoptosis through the activation of caspase-3 and caspase-7.[1] These executioner caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Role of the Bcl-2 Family Proteins
The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[10] Inhibition of Aurora A kinase can modulate the expression and activity of these proteins. Specifically, it can lead to the upregulation of pro-apoptotic members like Bax and the downregulation of anti-apoptotic members like Bcl-2, thereby shifting the balance towards apoptosis.[11][12] This change in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, a key step in activating the caspase cascade.
Experimental Protocols
The following sections detail standardized protocols for key experiments used to characterize the apoptotic effects of this compound. These are generalized procedures and may require optimization for specific cell lines and experimental conditions.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound and determine its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Analysis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay quantifies the activity of caspases 3 and 7, the key executioner caspases.[13]
Materials:
-
Treated and untreated cancer cells in a 96-well plate
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[14][15]
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as required.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Signaling Pathways and Visualizations
The induction of apoptosis by this compound is mediated through a complex signaling network initiated by the inhibition of Aurora A kinase. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.
Putative Signaling Pathway of this compound-Induced Apoptosis
Caption: Putative signaling cascade of this compound-induced apoptosis.
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for Annexin V/PI apoptosis assay.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Conclusion and Future Directions
This compound represents a promising anticancer agent due to its inhibitory activity against Aurora A kinase, a protein frequently overexpressed in tumors. The available data indicates that this compound effectively induces apoptosis and cell cycle arrest in various cancer cell lines at sub-micromolar to low micromolar concentrations. The mechanism of action is likely mediated through the intrinsic apoptotic pathway, involving the activation of caspases and regulation of Bcl-2 family proteins.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:
-
Expanding the panel of cancer cell lines tested to identify responsive tumor types.
-
Conducting detailed quantitative analyses of apoptosis and cell cycle effects at various concentrations and time points.
-
Performing Western blot analyses to confirm the modulation of key proteins in the Aurora A kinase signaling pathway (e.g., p53, Bax, Bcl-2, cleaved caspases).
-
Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer.
A comprehensive understanding of the molecular mechanisms underlying the anticancer effects of this compound will be crucial for its potential translation into clinical applications. This technical guide provides a foundational resource to aid in the design and execution of such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of AURKA Reduces Proliferation and Survival of Gastrointestinal Cancer Cells With Activated KRAS by Preventing Activation of RPS6KB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation | PLOS One [journals.plos.org]
- 10. Evaluation of BAX and BCL-2 Gene Expression and Apoptosis Induction in Acute Lymphoblastic Leukemia Cell Line CCRF-CEM after High- Dose Prednisolone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jms.mabjournal.com [jms.mabjournal.com]
- 13. Investigation of novel chemotherapeutics for feline oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Preliminary Preclinical Assessment of GW779439X: A Technical Overview of Toxicity and Specificity
For Immediate Release
This technical guide provides an in-depth analysis of the preliminary toxicological and specificity profile of GW779439X, a pyrazolopyridazine derivative. This document is intended for researchers, scientists, and professionals in the field of drug development. The information compiled herein is based on publicly available preclinical data.
Executive Summary
This compound is a small molecule kinase inhibitor that has been investigated for multiple therapeutic applications. Initially designed as an inhibitor of human Cyclin-Dependent Kinase 4 (CDK4) for oncology, its development was halted due to a combination of high toxicity and low specificity.[1] Subsequently, this compound was identified as a potent inhibitor of the Staphylococcus aureus (S. aureus) serine/threonine kinase Stk1, a key component in the bacterial response to cell wall stress.[1][2][3] In this context, it acts as an antibiotic adjuvant, sensitizing methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics.[1][2][3] This dual activity profile underscores the need for a thorough understanding of its specificity and toxicity.
Specificity Profile
The specificity of this compound has been evaluated against both prokaryotic and eukaryotic kinases, revealing a multi-targeted profile.
2.1. Primary Bacterial Target: Stk1 Kinase
The primary target of this compound in the context of its antibiotic adjuvant activity is the PASTA (Penicillin-binding-protein And Serine/Threonine kinase-Associated) kinase Stk1 in S. aureus.[1][2][3] Inhibition of Stk1 by this compound disrupts the signaling pathways that contribute to β-lactam resistance, thereby re-sensitizing MRSA to this class of antibiotics.[2] Biochemical assays have demonstrated direct inhibition of Stk1 kinase activity at low micromolar concentrations.[2]
2.2. Eukaryotic Kinase Targets
This compound was originally developed as a eukaryotic kinase inhibitor and has known activity against several human kinases. This off-target activity is the primary driver of its observed toxicity in human cells.
-
Aurora A Kinase (AURKA): this compound is a known inhibitor of AURKA, a serine/threonine kinase that plays a crucial role in mitotic progression.[4]
-
Cyclin-Dependent Kinase 4 (CDK4): The compound was initially designed to target CDK4, a key regulator of the cell cycle.[1]
The inhibition of these essential eukaryotic kinases contributes to the cytotoxic effects observed in human cell lines.
Toxicological Profile: In Vitro Studies
The toxicity of this compound has been primarily characterized through in vitro cytotoxicity assays against various human cell lines. The compound exhibits potent growth inhibition, consistent with its activity against key cell cycle and proliferation kinases.
3.1. Quantitative Toxicity Data
The following table summarizes the available quantitative data on the cytotoxic effects of this compound.
| Cell Line | Cell Type | Assay | Endpoint | Value | Reference |
| AGP-01 | Gastric Cancer | Growth Inhibition | IC50 | 0.57 µM | [4] |
| THP-1 | Human Leukemia | Cytotoxicity | CC50 | < 0.05 µM | [4] |
| BT-474 | Breast Cancer | Cytotoxicity | IC50 | 1.13 µM | [4] |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.
3.2. Effects on Bacterial Growth
In contrast to its high potency against human cells, this compound shows minimal intrinsic antibacterial activity, with no significant effects on S. aureus growth at concentrations below 20 µM.[2] This highlights its role as an adjuvant rather than a standalone antibiotic.
Signaling Pathways and Mechanisms of Action
4.1. Stk1 Inhibition and β-Lactam Sensitization in MRSA
In MRSA, the cell wall stress induced by β-lactam antibiotics is partly managed by a signaling cascade involving Stk1. By inhibiting Stk1, this compound disrupts this response, leading to increased susceptibility to the antibiotic.
Caption: Mechanism of this compound-mediated sensitization of MRSA to β-lactam antibiotics.
4.2. Eukaryotic Cell Cycle Inhibition
In human cells, this compound's inhibition of kinases like AURKA and CDK4 leads to cell cycle arrest and apoptosis. Studies in the AGP-01 gastric cancer cell line show that a 1 µM concentration of this compound for 72 hours leads to a significant cell cycle block at the G0/G1 and sub-G1 phases.[4] This is accompanied by changes in the expression of key regulatory genes.[4]
Caption: Effects of this compound on cell cycle and gene expression in AGP-01 cells.
Experimental Protocols
5.1. In Vitro Stk1 Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on Stk1 kinase activity.
-
Objective: To determine if this compound directly inhibits the phosphorylation activity of purified Stk1 kinase.
-
Methodology: Autoradiography.
-
Protocol:
-
The purified kinase domain of S. aureus Stk1 is incubated in a reaction buffer containing a non-specific phosphosubstrate, Myelin Basic Protein (MBP).
-
Increasing concentrations of this compound (e.g., starting from 2 µM) are added to the reaction mixture.[2]
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
The gel is dried, and the incorporation of the radiolabel into Stk1 (autophosphorylation) and MBP is visualized by autoradiography.
-
-
Endpoint: Reduction in the radioactive signal on the autoradiogram in the presence of this compound compared to a DMSO control.
Caption: Workflow for the in vitro Stk1 kinase inhibition assay.
5.2. MRSA Sensitization Assay (MIC Determination)
This assay quantifies the ability of this compound to lower the Minimum Inhibitory Concentration (MIC) of β-lactam antibiotics against MRSA.
-
Objective: To measure the potentiation of β-lactam activity by this compound against various S. aureus strains.
-
Methodology: Broth microdilution.
-
Protocol:
-
A standardized inoculum of an MRSA strain (e.g., LAC or BAA-2686) is prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton).[2]
-
A 96-well microtiter plate is prepared with serial dilutions of a β-lactam antibiotic (e.g., oxacillin, ceftaroline).
-
A fixed, sub-lethal concentration of this compound (e.g., 5 µM) is added to a parallel set of wells.[2][4] A control set contains only the antibiotic and DMSO.
-
The bacterial inoculum is added to all wells.
-
The plate is incubated for 16-24 hours at 37°C.
-
-
Endpoint: The MIC is determined as the lowest concentration of the antibiotic that visibly inhibits bacterial growth. The fold-change in MIC in the presence versus absence of this compound is calculated.
Caption: Workflow for the MRSA sensitization (MIC determination) assay.
Conclusion and Future Directions
The preliminary data on this compound reveal a compound with a complex profile. Its potent inhibition of the bacterial kinase Stk1 makes it an interesting candidate as a β-lactam antibiotic adjuvant. However, its significant off-target effects on essential human kinases, such as AURKA and CDK4, result in high in vitro cytotoxicity and were the cause of its failure in initial clinical development.
For drug development professionals, this compound serves as a proof-of-concept for the development of selective Stk1 inhibitors. Future research should focus on medicinal chemistry efforts to modify the pyrazolopyridazine scaffold to enhance selectivity for the bacterial kinase over its human counterparts, thereby reducing toxicity while retaining the desired adjuvant activity. Further preclinical animal studies would be necessary to evaluate the in vivo efficacy and safety of any such optimized analogues.
References
- 1. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Adjuvant Effect of GW779439X on Methicillin-Susceptible Staphylococcus aureus (MSSA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of GW779439X on Methicillin-Susceptible Staphylococcus aureus (MSSA) strains. This compound, a pyrazolopyridazine compound, has been identified as a potent antibiotic adjuvant.[1][2][3] It functions by enhancing the efficacy of β-lactam antibiotics against S. aureus, including MSSA isolates. This document outlines the quantitative effects of this compound on MSSA, details the experimental protocols for assessing its activity, and illustrates the underlying mechanism of action through its interaction with the Stk1 signaling pathway.
Quantitative Data Summary
This compound demonstrates a modest potentiation of oxacillin activity against MSSA strains.[2] The compound itself exhibits minimal intrinsic antibacterial activity at concentrations where it potentiates β-lactams.[1] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of oxacillin against two common MSSA strains in the presence and absence of this compound.
| MSSA Strain | Oxacillin MIC (µg/mL) | Oxacillin MIC (µg/mL) + 5 µM this compound | Fold Change in MIC |
| Newman | 0.25 | 0.125 | 2 |
| NCTC8325 | 0.125 | 0.0625 | 2 |
Data is represented as the median of at least three independent trials.[1]
Mechanism of Action: Inhibition of the Stk1 Signaling Pathway
This compound exerts its adjuvant effect through the direct inhibition of the serine/threonine kinase Stk1 (also known as PknB), a Penicillin-binding-protein And Serine/Threonine kinase-Associated (PASTA) kinase.[1][2][3][4] The Stk1 signaling pathway plays a crucial role in regulating cell wall biosynthesis, cell division, and intrinsic β-lactam resistance in S. aureus.[5][6][7]
By inhibiting Stk1, this compound disrupts the downstream signaling cascade that contributes to the bacterial stress response and cell wall integrity, rendering the bacteria more susceptible to the action of β-lactam antibiotics.[2][4] The kinase domain of Stk1 is the direct target of this compound.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of β-lactam antibiotics against MSSA in the presence of this compound.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
MSSA strains (e.g., Newman, NCTC8325)
-
β-lactam antibiotic stock solution (e.g., oxacillin)
-
This compound stock solution (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB in the wells of a 96-well plate.
-
To a parallel set of wells, add the same serial dilutions of the β-lactam antibiotic in CAMHB containing a fixed sub-inhibitory concentration of this compound (e.g., 5 µM).
-
Prepare a bacterial suspension in CAMHB by diluting the 0.5 McFarland stock to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a growth control well (bacteria in CAMHB without antibiotic or this compound) and a sterility control well (CAMHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vitro Stk1 Kinase Assay
This protocol describes an in vitro assay to confirm the inhibitory effect of this compound on the kinase activity of Stk1.
Materials:
-
Purified recombinant Stk1 kinase domain
-
Myelin Basic Protein (MBP) as a generic substrate
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP (radiolabeled ATP)
-
This compound stock solution
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
Set up kinase reactions in microcentrifuge tubes. Each reaction should contain the kinase reaction buffer, purified Stk1 kinase domain, and MBP.
-
Add varying concentrations of this compound to the respective reaction tubes. Include a control reaction with no inhibitor (DMSO vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reactions at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the incorporation of the radiolabeled phosphate into MBP and Stk1 (autophosphorylation).
-
Quantify the band intensities to determine the extent of inhibition by this compound.
Conclusion
This compound acts as a promising antibiotic adjuvant that enhances the activity of β-lactam antibiotics against MSSA strains. Its mechanism of action, through the targeted inhibition of the Stk1 kinase, represents a viable strategy to overcome certain forms of bacterial resistance and potentially restore the efficacy of existing antibiotics. The data and protocols presented in this guide provide a framework for further research and development of Stk1 inhibitors as a novel class of antibacterial agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Autophosphorylation Mechanism of the Ser/Thr Kinase Stk1 From Staphylococcus aureus [frontiersin.org]
- 3. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Stp1 Loss of Function Promotes β-Lactam Resistance in Staphylococcus aureus That Is Independent of Classical Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Exploring the structure-activity relationship (SAR) of GW779439X
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of GW779439X
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, a pyrazolopyridazine derivative identified as a potent inhibitor of the Staphylococcus aureus (S. aureus) serine/threonine kinase Stk1. By inhibiting Stk1, this compound acts as an antibiotic adjuvant, resensitizing methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics.[1][2][3] This document outlines the quantitative SAR data, detailed experimental protocols, and key structural insights crucial for the further development of this promising class of antibiotic adjuvants.
Core Compound and Mechanism of Action
This compound is a pyrazolopyridazine that was initially developed as a human CDK4 inhibitor.[1][4] It has been repurposed as an inhibitor of the S. aureus PASTA (Penicillin-binding-protein And Serine/Threonine kinase-Associated) kinase Stk1.[1][3][5][6] The inhibition of Stk1 by this compound leads to the potentiation of β-lactam antibiotic activity against various MRSA and methicillin-sensitive S. aureus (MSSA) strains.[1][2][3] The compound has been shown to be effective in sensitizing even ceftaroline-resistant MRSA to ceftaroline.[1][2][3] The mechanism involves the direct inhibition of the Stk1 kinase domain.[1][5]
Quantitative Structure-Activity Relationship Data
The following tables summarize the key quantitative data from studies on this compound and its derivatives.
Table 1: Potentiation of β-Lactam Activity by this compound in S. aureus LAC (MRSA)
| Antibiotic | MIC (μg/mL) without this compound | MIC (μg/mL) with 5 μM this compound | Fold Change |
| Ceftriaxone | >256 | 128 | >2 |
| Oxacillin | 128 | 2 | 64 |
| Nafcillin | 16 | 0.5 | 32 |
| Ceftaroline | 0.5 | 0.25 | 2 |
| Vancomycin | 1 | 1 | 1 |
| Chloramphenicol | 4 | 4 | 1 |
Data extracted from Schaenzer et al., ACS Infect. Dis. 2018.[1]
Table 2: Oxacillin MICs for Various S. aureus Isolates ± 5 μM this compound
| S. aureus Isolate | Strain Type | MIC (μg/mL) without this compound | MIC (μg/mL) with 5 μM this compound |
| USA300 (LAC) | MRSA | 128 | 2 |
| USA400 (MW2) | MRSA | 16[7] | 2[1][3] |
| USA600 | MRSA | 16[7][7] | 8 |
| USA800 | MRSA | 4[3] | 1 [0.5, 2] |
| COL | MRSA | 256 | 64 |
| ATCC BAA-2686 | MRSA (ceftaroline-resistant) | 128 | 0.25 [0.25, 0.5] |
| Newman | MSSA | 0.25 [0.125, 0.5] | 0.125 [0.0625, 0.125] |
| NCTC8325 | MSSA | 0.125 [0.125, 0.25] | 0.0625 [0.0625, 0.125] |
Data are represented as the median of at least three independent trials with the range in brackets. Data extracted from Schaenzer et al., ACS Infect. Dis. 2018.[1]
Table 3: Structure-Activity Relationship of this compound Derivatives
| Compound | R1 Group | R2 Group | Stk1 Inhibition (2 μM) | Oxacillin Potentiation (20 μM) |
| This compound | 3-trifluoromethyl-phenyl | 4-(4-methylpiperazin-1-yl) | +++ | +++ |
| CAF052 | 3-trifluoromethyl-phenyl | 4-(piperazin-1-yl) | +++ | +++ |
| CAF078 | 3-trifluoromethyl-phenyl | 4-(1,4-diazepan-1-yl) | +++ | +++ |
| CAF045 | 3-chloro-phenyl | 4-(4-methylpiperazin-1-yl) | ++ | ++ |
| CAF077 | 3-trifluoromethyl-phenyl | 3-(4-methylpiperazin-1-yl) | ++ | ++ |
| CAF070 | 3-trifluoromethyl-phenyl | 4-morpholino | + | + |
| CAF075 | 3-trifluoromethyl-phenyl | 4-(pyrrolidin-1-yl) | + | + |
| CAF089 | 3-trifluoromethyl-phenyl | 4-((2-hydroxyethyl)amino) | + | + |
Inhibition levels are qualitatively summarized from the original publication: +++ (robust), ++ (intermediate), + (little to no activity). Data extracted from Schaenzer et al., ACS Infect. Dis. 2018.[2]
From the SAR data, it is evident that the p-N-methyl piperazine side chain is crucial for both biochemical and microbiological activity.[1][2] Modifications to this moiety generally lead to a decrease in activity.
Experimental Protocols
In Vitro Stk1 Kinase Assay
This assay is performed to determine the direct inhibitory effect of compounds on the Stk1 kinase domain.
-
Protein Purification: The Stk1 kinase domain (residues 1–270) is purified.
-
Reaction Mixture: The kinase reaction is carried out in a buffer containing 50 mM HEPES pH 7.4, 150 mM NaCl, 50 μM MnCl2, 50 μM ATP, and 1 μCi of [γ-³²P] ATP.
-
Substrates: Myelin basic protein (MBP) is used as a generic phosphosubstrate.
-
Inhibitor Addition: Test compounds (e.g., this compound and its derivatives) are added at desired concentrations.
-
Incubation: The reaction is incubated at 37°C for 30 minutes.
-
Termination: The reaction is stopped by adding 6x SDS loading buffer.
-
Analysis: Samples are run on an SDS-PAGE gel. The gel is fixed, dried, and visualized by autoradiography to detect phosphorylation.[1]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Strains: S. aureus strains (MRSA and MSSA) are grown overnight.
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB) is typically used.
-
Compound Preparation: A serial dilution of the antibiotic (e.g., oxacillin) is prepared in a 96-well plate.
-
Adjuvant Addition: A fixed concentration of this compound (e.g., 5 μM) or a derivative is added to the wells.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Plates are incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth.
Synthesis of this compound Derivatives
A general synthetic scheme for the pyrazolopyridazine derivatives is outlined below.
-
Synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)-pyrimidine (Compound 2): To a solution of 2,4-dichloropyrimidine in anhydrous THF, Pd(dppf)₂Cl₂, PPh₃, and Et₃N are added under a nitrogen atmosphere. (Trimethylsilyl)acetylene and CuI are then added, and the mixture is heated. The product is purified by silica gel flash column chromatography.[1]
-
Synthesis of 3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine (Compound 4): This intermediate is synthesized from pyridazine and hydroxylamine-O-sulfonic acid.[2]
-
General Procedure for Final Compounds: To a solution of 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine in sec-BuOH, the desired aniline derivative is added, followed by TFA. The mixture is stirred at 100°C. The final product is purified after an aqueous workup.[2]
Visualizations
Signaling Pathway of Stk1 in S. aureus
Caption: Stk1 signaling pathway in S. aureus and points of intervention.
Experimental Workflow for SAR Study
Caption: Workflow for the structure-activity relationship study of this compound.
Logical Relationship of Key SAR Findings
Caption: Key structural determinants for the activity of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
Foundational Research on PASTA Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin-Binding Protein and Serine/Threonine Kinase Associated (PASTA) kinases are a class of eukaryotic-like serine/threonine kinases found in a range of bacteria, particularly Gram-positive pathogens.[1][2] These transmembrane proteins play a crucial role in sensing and responding to extracellular signals related to cell wall stress, often initiated by the presence of β-lactam antibiotics or fragments of peptidoglycan.[3][4] The extracellular PASTA domain is responsible for detecting these signals, which in turn activates the intracellular kinase domain.[3][5] This activation triggers a signaling cascade that regulates essential bacterial processes, including cell division, morphogenesis, virulence, and antibiotic resistance.[5][6] The critical role of PASTA kinases in bacterial survival and pathogenesis has made them an attractive target for the development of novel antibacterial agents.[1][7] This guide provides an in-depth overview of the foundational research on PASTA kinase inhibitors, including quantitative data on their activity, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data on PASTA Kinase Inhibitors
The following tables summarize the in vitro and in vivo activities of various small molecule inhibitors against key PASTA kinases from different bacterial species.
Table 1: In Vitro Inhibitory Activity of Compounds against PASTA Kinases
| Compound | Target Kinase | Organism | Assay Type | IC50 (µM) | Ki (nM) | Reference(s) |
| GW779439Z | PknB | Mycobacterium tuberculosis | Kinase Assay | 1.5 | 420 | [1] |
| Stk1 | Staphylococcus aureus | Kinase Assay | 0.2 - 2.0 | - | [6] | |
| IMB-YH-8 | PknB | Mycobacterium tuberculosis | Autophosphorylation Assay | 20.2 | - | [1] |
| Mitoxantrone | PknB | Mycobacterium tuberculosis | Kinase Assay | 0.8 | - | [1] |
| Staurosporine | PrkA | Listeria monocytogenes | Kinase Assay | Selective Inhibition | - | [8] |
| AZD5438 | PrkA | Listeria monocytogenes | Kinase Assay | Selective Inhibition | - | [8] |
| GSK690693 | PrkA | Listeria monocytogenes | Kinase Assay | Potent Inhibition | - | [9] |
Table 2: Antibacterial Activity of PASTA Kinase Inhibitors
| Compound | Target Organism | MIC (µg/mL) | Notes | Reference(s) |
| Mitoxantrone | Mycobacterium tuberculosis H37Rv | 400 | Species-specific activity | [1] |
| Mycobacterium smegmatis | 100 | [1] | ||
| Mycobacterium aurum | 25 | [1] | ||
| Thiazolidinone derivative | Staphylococcus epidermidis | 6.25 | Broad Gram-positive activity | [1] |
| Staphylococcus aureus | 6.25 | [1] | ||
| Streptococcus mutans | 6.25 | [1] | ||
| GW779439X | Staphylococcus aureus (MRSA) | - | Sensitizes to β-lactams | [10] |
| Phenyl inhibitors (12, 16, 19, 20) | Mycobacterium tuberculosis | ≤19 | Microbiologically active | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PASTA kinase inhibitors.
In Vitro PknB Kinase Inhibition Assay
This protocol is adapted from methodologies used for screening and characterizing inhibitors of Mycobacterium tuberculosis PknB.[11][12][13]
Materials:
-
Recombinant purified PknB kinase domain.
-
PknB substrate (e.g., GarA or a synthetic peptide).
-
Kinase reaction buffer: 25 mM Tris-HCl (pH 7.0), 1 mM DTT, 5 mM MgCl₂, 1 mM EDTA.[11]
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Test inhibitor compounds dissolved in DMSO.
-
P81 phosphocellulose paper or SDS-PAGE equipment.
-
Scintillation counter or phosphorimager.
Procedure:
-
Prepare the kinase reaction mixture in a 96-well plate. For each reaction, combine the kinase reaction buffer, a defined concentration of the PknB substrate (e.g., GarA), and the purified PknB enzyme.
-
Add the test inhibitor compound at various concentrations. Include a DMSO-only control (no inhibitor) and a no-enzyme control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or [γ-³³P]ATP) to a final concentration near the Km for ATP (typically 1-10 µM).
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating, or by spotting the reaction mixture onto P81 phosphocellulose paper.
-
If using SDS-PAGE, separate the reaction products and visualize the phosphorylated substrate by autoradiography. The bands corresponding to the phosphorylated substrate can be excised and quantified using a scintillation counter.[12]
-
If using P81 paper, wash the paper extensively with phosphoric acid to remove unincorporated ATP, and then quantify the incorporated radioactivity using a scintillation counter.[13]
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for assessing the antibacterial activity of a compound.[3]
Materials:
-
Bacterial strain of interest.
-
Appropriate growth medium (e.g., Mueller-Hinton Broth - MHB).
-
Test inhibitor compound.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of the test inhibitor compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the growth medium directly in the wells of a 96-well plate.
-
Prepare a bacterial inoculum by growing the strain to the mid-logarithmic phase and diluting it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well of the 96-well plate containing the compound dilutions with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 16-24 hours.
-
After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the lowest concentration that shows no increase in OD.[3]
Biofilm Inhibition Assay
This protocol measures the ability of a compound to prevent biofilm formation.[4]
Materials:
-
Bacterial strain of interest.
-
Appropriate growth medium.
-
Test inhibitor compound.
-
Sterile 96-well flat-bottom microtiter plates.
-
Crystal violet solution (0.1%).
-
Ethanol (95%) or 30% acetic acid.[4]
-
Plate reader.
Procedure:
-
Prepare a bacterial suspension and add it to the wells of a 96-well plate.
-
Add the test inhibitor compound at various concentrations to the wells. Include a no-compound control.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).
-
After incubation, gently remove the planktonic (non-adherent) bacteria by washing the wells with a buffer (e.g., PBS).
-
Stain the remaining adherent biofilm by adding 0.1% crystal violet solution to each well and incubating for 10-15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells again to remove excess stain.
-
Solubilize the crystal violet that has stained the biofilm by adding 95% ethanol or 30% acetic acid to each well.[4]
-
Quantify the amount of biofilm by measuring the absorbance of the solubilized crystal violet solution at a wavelength of 570-600 nm using a plate reader.
-
Calculate the percentage of biofilm inhibition for each compound concentration compared to the no-compound control.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving PASTA kinases and a typical workflow for inhibitor discovery.
Caption: General PASTA Kinase Signaling Pathway.
Caption: PknB Signaling in M. tuberculosis.
Caption: Stk1 Signaling in S. aureus.
Caption: High-Throughput Screening Workflow.
References
- 1. The Mycobacterium tuberculosis serine/threonine kinases PknA and PknB: substrate identification and regulation of cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Two unique phosphorylation-driven signaling pathways crosstalk in Staphylococcus aureus to modulate the cell-wall charge: Stk1/Stp1 meets GraSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-Depth Characterization of the Staphylococcus aureus Phosphoproteome Reveals New Targets of Stk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 13. pubs.acs.org [pubs.acs.org]
Initial Screening of GW779439X Against Bacterial Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial screening of the pyrazolopyridazine compound GW779439X against bacterial kinases, focusing on its role as an antibiotic adjuvant. The document details the compound's inhibitory effects, the experimental methodologies employed for its characterization, and the underlying signaling pathways involved in its mechanism of action. All quantitative data from cited experiments are presented in structured tables, and key experimental workflows and signaling pathways are visualized through diagrams.
Executive Summary
This compound has been identified as a novel inhibitor of the Staphylococcus aureus penicillin-binding-protein and serine/threonine kinase-associated (PASTA) kinase, Stk1.[1][2] This compound exhibits no intrinsic antibacterial activity at concentrations below 20 μM but acts as a potent antibiotic adjuvant, sensitizing methicillin-resistant S. aureus (MRSA) to a range of β-lactam antibiotics.[1] The mechanism of action involves the direct inhibition of Stk1 kinase activity, which plays a crucial role in the bacterial response to cell wall stress and contributes to β-lactam resistance.[1] Initial screenings have demonstrated that this compound can potentiate the activity of β-lactams against various MRSA and methicillin-sensitive S. aureus (MSSA) isolates, in some cases restoring their susceptibility to clinically relevant levels.[1][2]
Data Presentation: Potentiation of β-Lactam Activity
The primary efficacy of this compound in initial screenings is quantified by its ability to reduce the Minimum Inhibitory Concentration (MIC) of β-lactam antibiotics against S. aureus. The following tables summarize the key findings from these potentiation assays.
Table 1: Potentiation of β-Lactam MICs by this compound against S. aureus Strain LAC [1]
| Antibiotic | WT LAC MIC (μg/mL) | WT LAC + 5 μM this compound MIC (μg/mL) | Δstk1 MIC (μg/mL) | Δstk1 + 5 μM this compound MIC (μg/mL) |
| Ampicillin | >128 | 64 | 64 | 64 |
| Carbenicillin | >128 | 64 | 64 | 64 |
| Oxacillin | 64 | 2 | 2 | 2 |
| Nafcillin | 16 | 0.5 | 0.5 | 0.5 |
| Ceftriaxone | 256 | 128 | 128 | 128 |
| Cefotaxime | 64 | 32 | 32 | 32 |
| Ceftaroline | 0.5 | 0.25 | 0.25 | 0.25 |
| Vancomycin | 1 | 1 | 1 | 1 |
| Chloramphenicol | 8 | 8 | 8 | 8 |
Table 2: Potentiation of Oxacillin MICs by this compound against Various S. aureus Isolates [3]
| Strain (PFGE Type) | Oxacillin MIC (μg/mL) | Oxacillin + 5 μM this compound MIC (μg/mL) | Fold Change |
| USA300 (LAC) | 64 | 2 | 32 |
| USA400 (MW2) | 16 | 2 | 8 |
| USA600 | 16 | 8 | 2 |
| USA800 | 256 | 32 | 8 |
| COL (Hospital-Acquired) | 512 | 8 | 64 |
| ATCC BAA-2686 (Ceftaroline-Resistant) | >1024 | 2 | >512 |
| Newman (MSSA) | 0.125 | 0.0625 | 2 |
| RN4220 (MSSA) | 0.125 | 0.0625 | 2 |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the initial screening of this compound.
In Vitro Stk1 Kinase Inhibition Assay (Autoradiography)
This assay directly measures the ability of this compound to inhibit the autophosphorylation of the Stk1 kinase domain.
Materials:
-
Purified Stk1 kinase domain
-
Myelin Basic Protein (MBP) as a generic substrate
-
This compound (dissolved in DMSO)
-
Kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
4x SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager screen and cassette
-
Typhoon FLA 9500 scanner (or equivalent)
Procedure:
-
Prepare reaction mixtures in kinase buffer containing the purified Stk1 kinase domain and MBP.
-
Add increasing concentrations of this compound (e.g., 0.2 μM to 20 μM) or DMSO (vehicle control) to the reaction tubes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen overnight.
-
Scan the screen using a Typhoon FLA 9500 scanner to visualize the radiolabeled, phosphorylated proteins (Stk1 and MBP). The intensity of the bands corresponds to the level of kinase activity.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterial strain, both in the presence and absence of this compound. The broth microdilution method is performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
S. aureus strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
β-lactam antibiotics and other control antibiotics
-
This compound (dissolved in DMSO)
-
Spectrophotometer (for inoculum standardization)
-
Plate reader (for turbidity measurement)
Procedure:
-
Inoculum Preparation: Culture S. aureus strains overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL, verified by measuring the optical density at 600 nm.
-
Plate Preparation: Prepare a two-fold serial dilution of the desired antibiotic across the columns of a 96-well plate using CAMHB.
-
Compound Addition: To the appropriate wells, add a fixed sub-inhibitory concentration of this compound (e.g., 5 μM). Add an equivalent volume of DMSO to the control wells.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic, no this compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth, as observed by the naked eye or by measuring the optical density at 600 nm using a plate reader.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key biological pathways and experimental processes involved in the screening of this compound.
Caption: Stk1 Signaling in β-Lactam Resistance.
Caption: this compound Screening Workflow.
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: GW779439X In Vitro Kinase Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of GW779439X. This compound is a pyrazolopyridazine-based compound initially developed as a eukaryotic kinase inhibitor.[1] It has been identified as a potent inhibitor of the Staphylococcus aureus (S. aureus) serine/threonine kinase Stk1, a member of the PASTA (Penicillin-binding-protein And Serine/Threonine kinase–Associated) kinase family.[2][3][4] Inhibition of Stk1 by this compound has been shown to sensitize methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics.[1][2] this compound has also been reported to inhibit Aurora A kinase (AURKA).[4][5] The primary protocol detailed below is a radiometric assay for Stk1, based on published methodologies.[2]
Mechanism of Action: Stk1 Inhibition
This compound directly inhibits the kinase activity of Stk1.[2] In S. aureus, Stk1 is involved in pathways that contribute to β-lactam antibiotic resistance. By inhibiting Stk1, this compound disrupts these signaling pathways, resulting in increased susceptibility of the bacteria to antibiotics like oxacillin and ceftaroline.[1][2] This makes it a promising antibiotic adjuvant.
Caption: this compound inhibits Stk1, disrupting resistance pathways and sensitizing MRSA to β-lactams.
In Vitro Kinase Assay Protocol: Stk1 Inhibition
This protocol describes a radiometric method to measure the direct inhibition of purified Stk1 kinase domain by this compound using a generic substrate.[2]
Materials and Reagents
-
Purified Stk1 kinase domain
-
Myelin Basic Protein (MBP) (e.g., Novatein Biosciences)
-
This compound
-
[γ-³²P] ATP (1 μCi)
-
ATP Solution (50 μM)
-
MnCl₂ (50 μM)
-
1 M Tris-HCl, pH 7.4
-
5 M NaCl
-
Kinase Reaction Buffer: 10 mM Tris pH 7.4, 150 mM NaCl
-
6x SDS Loading Buffer
-
Fixation Solution: 40% methanol, 10% glacial acetic acid, 5% glycerol
-
SDS-PAGE gels and electrophoresis apparatus
-
Gel dryer
-
Phosphor screen or X-ray film for autoradiography
Experimental Workflow
The following diagram outlines the major steps for the in vitro kinase assay.
Caption: Workflow for the radiometric in vitro assay to measure Stk1 inhibition by this compound.
Step-by-Step Procedure
-
Preparation : Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
Pre-incubation : In a microcentrifuge tube, combine 2 µM of the purified Stk1 kinase domain, 10 µM of MBP, and the desired concentration of this compound. Include a vehicle control (DMSO) and a no-enzyme control. Incubate this mixture at 37°C for 10 minutes.[2]
-
Reaction Initiation : Prepare a reaction mixture containing Kinase Reaction Buffer, 50 µM MnCl₂, 50 µM ATP, and 1 µCi of [γ-³²P] ATP.[2] Add this mixture to the pre-incubated enzyme/substrate/inhibitor solution to start the reaction.
-
Kinase Reaction : Incubate the reaction at 37°C for 30 minutes.[2]
-
Termination : Stop the reaction by adding 6x SDS loading buffer.
-
Electrophoresis : Boil the samples and load them onto an SDS-PAGE gel. Run the gel to separate the proteins.
-
Gel Processing : After electrophoresis, fix the gel in Fixation Solution for 2 hours.[2] Subsequently, dry the gel for 1 hour.
-
Visualization : Visualize the phosphorylated MBP and autophosphorylated Stk1 by autoradiography. The signal intensity corresponds to the level of kinase activity.
Quantitative Data Summary
This compound has been evaluated in various assays, demonstrating potent activity. Robust inhibition of Stk1 autophosphorylation and phosphorylation of MBP was observed at concentrations as low as 2 µM in the radiometric assay.[2]
| Compound | Assay Type | Target/Cell Line | Parameter | Value | Reference |
| This compound | In Vitro Kinase Assay | Stk1 | - | Robust inhibition at 2 µM | [2] |
| This compound | Growth Inhibition | AGP-01 Cell Line | IC₅₀ | 0.57 µM | [5] |
| This compound | Cytotoxicity | BT-474 Cells (48h) | IC₅₀ | 1.13 µM | [5] |
| This compound | Cytotoxicity | THP-1 Cells (72h) | CC₅₀ | < 0.05 µM | [5] |
Table 1: Summary of reported quantitative data for this compound.
Reaction Components
| Component | Final Concentration |
| Stk1 Kinase Domain | 2 µM |
| Myelin Basic Protein (MBP) | 10 µM |
| Tris-HCl, pH 7.4 | 10 mM |
| NaCl | 150 mM |
| MnCl₂ | 50 µM |
| ATP | 50 µM |
| [γ-³²P] ATP | 1 µCi |
| This compound | Variable (for dose-response) |
Table 2: Components for the Stk1 in vitro kinase assay reaction.[2]
Alternative Assay Formats
While the primary protocol described is a classic radiometric assay, several non-radioactive, high-throughput methods are available for measuring kinase activity and inhibition. These can be adapted for screening this compound and its analogs.
-
ADP-Glo™ Kinase Assay : This is a luminescent, homogeneous assay that quantifies the amount of ADP produced during the kinase reaction. The light output is directly proportional to kinase activity.[6][7]
-
Transcreener® ADP² Assay : This fluorescence-based assay immunodetection of ADP produced during the enzymatic reaction, allowing for the measurement of kinase activity.[8][9]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : A proximity-based assay that measures the binding of a fluorescent tracer to the kinase's ATP pocket. Inhibition is detected by the displacement of the tracer, leading to a decrease in the FRET signal.[6][10]
-
NanoBRET™ Target Engagement Assay : A live-cell assay that measures the engagement of an inhibitor with its target kinase. It relies on the displacement of a fluorescent tracer from a NanoLuc®-tagged kinase, resulting in a decreased BRET signal.[6][10]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GW779439X for MRSA Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GW779439X in research focused on Methicillin-resistant Staphylococcus aureus (MRSA). This document outlines the recommended concentrations, detailed experimental protocols, and the underlying mechanism of action of this compound as an antibiotic adjuvant.
Introduction
This compound is a pyrazolopyridazine compound that has been identified as an inhibitor of the S. aureus Serine/Threonine Kinase Stk1.[1][2][3][4][5] In MRSA, Stk1 is a component of a signaling pathway that contributes to cell wall homeostasis. By inhibiting Stk1, this compound sensitizes MRSA to β-lactam antibiotics, effectively restoring the efficacy of these drugs against resistant strains.[1][5] Notably, this compound does not exhibit intrinsic antibacterial activity at the concentrations used to potentiate β-lactams, making it a valuable tool for combination therapy research.[1][5]
Mechanism of Action: Stk1 Inhibition
This compound acts as an adjuvant by targeting the PASTA (Penicillin-Binding Protein and Serine/Threonine kinase Associated) kinase Stk1 in S. aureus.[1][2][4][5] The inhibition of Stk1 disrupts the normal cellular processes that contribute to β-lactam resistance, leading to increased susceptibility of MRSA to these antibiotics.[1][5] This targeted approach offers a promising strategy to overcome resistance in MRSA.
Caption: Signaling pathway of this compound in MRSA.
Data Presentation: Recommended Concentrations
The following tables summarize the recommended concentrations of this compound for various applications in MRSA studies, based on published data.
Table 1: In Vitro Synergy Studies with β-lactam Antibiotics
| Application | Recommended Concentration of this compound | Notes | Reference |
| Potentiation of Oxacillin | 5 µM | Used in combination with serial dilutions of oxacillin.[1][5] | [1][5] |
| Potentiation of Ceftaroline | 5 µM | Effective even against ceftaroline-resistant MRSA strains.[1][3][5] | [1][3][5] |
| Potentiation of Ceftriaxone | 5 µM | Initial screening identified potentiation at this concentration.[1][5] | [1][5] |
| Potentiation of Nafcillin | 5 µM | Shown to significantly lower the MIC of nafcillin.[1] | [1] |
Table 2: Biochemical and Growth Inhibition Assays
| Assay | Recommended Concentration of this compound | Notes | Reference |
| Biochemical Inhibition of Stk1 | 2 µM | Used to directly assess the inhibitory activity against the purified Stk1 kinase.[3] | [3] |
| Intrinsic Antibacterial Activity | < 20 µM | This compound shows no significant effect on MRSA growth below this concentration.[1][5] | [1][5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Synergy Assays
This protocol details the broth microdilution method to assess the synergistic effect of this compound with a β-lactam antibiotic against MRSA.
Materials:
-
MRSA strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
β-lactam antibiotic stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the MRSA strain overnight on a suitable agar plate.
-
Inoculate a single colony into CAMHB and incubate at 37°C with shaking until the culture reaches the exponential growth phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of Reagents:
-
Prepare a working solution of this compound in CAMHB at a concentration of 2X the final desired concentration (e.g., 10 µM for a final concentration of 5 µM).
-
Perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB in a separate 96-well plate.
-
-
Assay Setup:
-
In a new 96-well plate, add 50 µL of the 2X this compound solution to the desired wells. For control wells, add 50 µL of CAMHB with an equivalent concentration of DMSO.
-
Add 50 µL of each β-lactam antibiotic dilution to the appropriate wells.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include the following controls:
-
Growth Control: Bacteria in CAMHB.
-
Sterility Control: CAMHB only.
-
This compound Control: Bacteria with this compound only.
-
β-lactam Control: Bacteria with the β-lactam antibiotic only.
-
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth, both in the presence and absence of this compound.
-
Caption: Workflow for MIC determination in synergy assays.
Protocol 2: In Vitro Kinase Assay for Stk1 Inhibition
This protocol outlines a method to biochemically assess the inhibitory effect of this compound on the kinase activity of purified Stk1.
Materials:
-
Purified recombinant S. aureus Stk1 kinase domain
-
Myelin Basic Protein (MBP) as a substrate
-
This compound stock solution (in DMSO)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
SDS-PAGE apparatus
-
Phosphorimager
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase reaction buffer, purified Stk1 kinase, and MBP substrate.
-
Add varying concentrations of this compound (e.g., from a 2 µM working stock) or DMSO as a control.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
-
Data Acquisition:
-
Visualize the radiolabeled MBP using a phosphorimager.
-
Quantify the band intensities to determine the extent of Stk1 inhibition by this compound.
-
Conclusion
This compound is a potent inhibitor of Stk1 kinase in S. aureus and serves as an effective adjuvant to sensitize MRSA to β-lactam antibiotics. The recommended concentration for synergy studies is typically 5 µM, a concentration at which this compound itself does not inhibit bacterial growth. The provided protocols offer a starting point for researchers to investigate the potential of this compound in overcoming antibiotic resistance in MRSA. Careful adherence to established microbiological and biochemical techniques is crucial for obtaining reliable and reproducible results.
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Item - this compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against βâLactam-Resistant Staphylococcus aureus - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol: GW779439X Solubility and Stock Solution Preparation in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW779439X is a potent, cell-permeable pyrazolopyridazine compound with dual inhibitory activity. It was initially investigated as a kinase inhibitor for oncological applications, notably targeting Aurora A kinase (AURKA), which leads to cell cycle disruption and apoptosis.[1][2] More recently, this compound has been identified as a powerful inhibitor of the Staphylococcus aureus Serine/Threonine kinase Stk1, a Penicillin-binding-protein and Serine/Threonine kinase-Associated (PASTA) kinase.[2][3][4] By inhibiting Stk1, this compound acts as an antibiotic adjuvant, effectively resensitizing Methicillin-resistant S. aureus (MRSA) and enhancing the efficacy of β-lactam antibiotics against Methicillin-sensitive S. aureus (MSSA) isolates.[3][5] This dual functionality makes it a valuable tool for both cancer biology and infectious disease research.
Proper solubilization and storage of this compound are critical for ensuring experimental reproducibility and accuracy. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. This document provides detailed data on the solubility of this compound and a comprehensive protocol for the preparation and storage of a DMSO stock solution.
Solubility Data
This compound exhibits good solubility in DMSO, allowing for the preparation of concentrated stock solutions suitable for a wide range of applications. While the maximum solubility in pure DMSO is not explicitly defined in the literature, stock solutions of at least 33.3 mg/mL are routinely prepared for subsequent dilution into aqueous buffers or culture media.[1] For in vivo studies, specific co-solvent formulations are recommended to maintain solubility upon dilution.[1]
| Solvent System | Achievable Concentration | Appearance | Reference |
| 100% DMSO | ≥ 33.3 mg/mL | Clear Solution | [1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 3.33 mg/mL (7.33 mM) | Clear Solution | [1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 3.33 mg/mL (7.33 mM) | Clear Solution | [1] |
| 10% DMSO / 90% Corn Oil | ≥ 3.33 mg/mL (7.33 mM) | Clear Solution | [1] |
Signaling Pathway of this compound in S. aureus
This compound potentiates the activity of β-lactam antibiotics by directly inhibiting the Stk1 kinase. Stk1 is a key component of a signaling pathway that regulates cell wall metabolism and contributes to antibiotic resistance in S. aureus. By inhibiting Stk1, this compound disrupts this process, rendering the bacteria more susceptible to β-lactam antibiotics that target cell wall synthesis.
Caption: Inhibition of the Stk1 kinase pathway by this compound, leading to reduced β-lactam resistance.
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 454.49 g/mol .
4.1 Materials
-
This compound powder (Cat. No. HY-103645 or equivalent)[1]
-
Anhydrous/Sterile Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile filter tips
4.2 Workflow for Stock Solution Preparation
Caption: Step-by-step workflow for the preparation of a this compound stock solution in DMSO.
4.3 Detailed Procedure
-
Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.54 mg.
-
Calculation: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM × 1 mL × 454.49 g/mol = 4.54 mg
-
-
Solubilization: Add the calculated volume of DMSO to the vial containing the powder. In this example, add 1 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If precipitation or slow dissolution occurs, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to facilitate dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials.[1][6]
-
Storage: Store the aliquots protected from light at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][6]
Application and Handling Notes
-
Dilution for In Vitro Assays: When preparing working solutions for cell-based assays, dilute the DMSO stock solution directly into the culture medium. It is crucial to ensure the final concentration of DMSO in the culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6] Perform dilutions in a stepwise manner to prevent precipitation of the compound.[6]
-
Dilution for In Vivo Experiments: For animal studies, the DMSO stock solution should be diluted using a specific co-solvent system as outlined in the solubility table (Section 2.0). It is recommended to prepare these working solutions fresh on the day of use.[1]
-
Stability: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound.[6] If a solution stored at -20°C is more than a month old, its efficacy should be re-verified.[6]
-
Safety: Handle this compound and DMSO in accordance with standard laboratory safety procedures, including the use of appropriate personal protective equipment (PPE). Perform all handling in a well-ventilated area or a chemical fume hood.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Step-by-Step Guide for a Checkerboard Assay with GW779439X
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a checkerboard assay to evaluate the synergistic potential of GW779439X with a β-lactam antibiotic against Staphylococcus aureus.
Introduction
This compound is a pyrazolopyridazine compound that functions as an inhibitor of the serine/threonine kinase Stk1 in Staphylococcus aureus.[1][2][3][4][5] This kinase is part of the Penicillin-Binding-Protein and Serine/Threonine kinase-Associated (PASTA) kinase family.[1][3][4] Inhibition of Stk1 by this compound has been shown to re-sensitize methicillin-resistant S. aureus (MRSA) and enhance the activity of β-lactam antibiotics against both MRSA and methicillin-sensitive S. aureus (MSSA).[1][2][3][4] This makes this compound a promising antibiotic adjuvant.[1][3] The checkerboard assay is a standard in vitro method used to systematically assess the interactions between two antimicrobial agents, allowing for the determination of synergistic, additive, indifferent, or antagonistic effects.[6][7][8][9] This protocol details the use of a checkerboard assay to quantify the interaction between this compound and the β-lactam antibiotic oxacillin against an MRSA strain.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in sensitizing MRSA to β-lactam antibiotics.
Experimental Protocol: Checkerboard Assay
This protocol outlines the steps for a 96-well plate checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and oxacillin against an MRSA strain, such as the widely used USA300 clone LAC.[1]
Materials:
-
This compound
-
Oxacillin sodium salt
-
MRSA strain (e.g., ATCC BAA-1717, a USA300 strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock.
-
Prepare a stock solution of oxacillin in sterile deionized water.
-
From these high-concentration stocks, prepare intermediate stock solutions in CAMHB at four times the highest final concentration to be tested in the assay.[8][9] It is important to ensure the final DMSO concentration does not inhibit bacterial growth (typically ≤1% v/v).
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture of the MRSA strain on a suitable agar plate, suspend several colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Checkerboard Plate Setup:
-
A two-dimensional dilution of the two agents is performed in a 96-well plate.[8]
-
Add 50 µL of CAMHB to all wells of the 96-well plate.
-
Drug A (this compound) Dilution (Rows):
-
Add 50 µL of the 4x intermediate stock of this compound to the first well of each row to be tested (e.g., rows A-G).
-
Perform serial 2-fold dilutions across the columns (from 1 to 10) by transferring 50 µL from one well to the next. Discard the final 50 µL from column 10. Column 11 will serve as a control for oxacillin alone.
-
-
Drug B (Oxacillin) Dilution (Columns):
-
Add 50 µL of the 4x intermediate stock of oxacillin to the first well of each column (e.g., columns 1-11 in row A).
-
Perform serial 2-fold dilutions down the rows (from A to G) by transferring 50 µL. Discard the final 50 µL from row G. Row H will serve as the control for this compound alone.
-
-
The final plate will contain a gradient of this compound concentrations along the y-axis and oxacillin concentrations along the x-axis.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well containing only broth) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.[8]
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
The MIC of oxacillin alone is determined in the column with no this compound (column 11).
-
The MIC of this compound alone is determined in the row with no oxacillin (row H).
-
The MIC of the combination is determined for each well that shows no growth.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the checkerboard assay.
Data Presentation and Analysis
The interaction between this compound and oxacillin is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[7]
Calculation of the FIC Index:
The FIC for each drug in a combination is calculated as follows:
-
FIC of Drug A (this compound) = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Drug B (Oxacillin) = (MIC of Oxacillin in combination) / (MIC of Oxacillin alone)
The FIC index for each combination is the sum of the individual FICs:
FIC Index = FIC of this compound + FIC of Oxacillin [7]
The lowest FIC index from all the tested combinations is used to interpret the overall interaction.
Data Summary Tables:
The results should be summarized in clear tables for easy comparison.
Table 1: MIC Determination
| Compound | MIC Alone (µg/mL) |
| This compound | |
| Oxacillin |
Table 2: Checkerboard Assay Results and FIC Calculation
| This compound Conc. (µg/mL) | Oxacillin Conc. (µg/mL) in combination showing no growth | FIC of this compound | FIC of Oxacillin | FIC Index |
| Concentration 1 | Concentration A | |||
| Concentration 2 | Concentration B | |||
| ... | ... |
Interpretation of FIC Index:
The nature of the interaction is determined based on the calculated FIC index value.[7]
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
A synergistic interaction (FIC index ≤ 0.5) indicates that the combined effect of the two drugs is significantly greater than the sum of their individual effects. For this compound, a synergistic result with oxacillin would confirm its role as an effective adjuvant in overcoming β-lactam resistance in MRSA.
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Application of GW779439X in Combination with Oxacillin: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the use of GW779439X as an adjuvant to potentiate the activity of oxacillin against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The information is intended for researchers, scientists, and drug development professionals investigating novel antimicrobial strategies.
I. Application Notes
The rise of antibiotic resistance, particularly in S. aureus, necessitates innovative approaches to extend the lifespan of existing antibiotics.[1][2][3] this compound, a pyrazolopyridazine compound, has emerged as a promising agent that resensitizes MRSA to β-lactam antibiotics like oxacillin.[1][4][5][6][7]
Mechanism of Action
Oxacillin: A member of the penicillin class of β-lactam antibiotics, oxacillin functions by inhibiting the synthesis of the bacterial cell wall.[8][9][10][11] It achieves this by acylating penicillin-binding proteins (PBPs), which are crucial enzymes for the cross-linking of peptidoglycan, an essential component of the cell wall.[8][9][12] In MRSA, the presence of the mecA gene results in the production of a modified PBP, PBP2a, which exhibits low affinity for most β-lactam antibiotics, thereby conferring resistance.[13][14][15]
This compound: This compound functions as an antibiotic adjuvant by targeting and inhibiting the serine/threonine kinase Stk1 in S. aureus.[1][2][4][16] Stk1 is a member of the PASTA (penicillin-binding-protein and serine/threonine kinase-associated) kinase family, which plays a role in cell wall metabolism and signaling pathways that contribute to antibiotic resistance.[1][7][17] By inhibiting Stk1, this compound disrupts these resistance mechanisms, rendering the bacteria more susceptible to β-lactam antibiotics.[1][7] The synergistic effect is most pronounced in strains that express PBP2a.[1]
Synergistic Effect: When used in combination, this compound and oxacillin exhibit a powerful synergistic effect against MRSA. This compound's inhibition of Stk1 weakens the bacterium's defenses, allowing oxacillin to effectively inhibit cell wall synthesis and overcome the resistance conferred by PBP2a. This resensitization can dramatically lower the minimum inhibitory concentration (MIC) of oxacillin, potentially restoring its clinical utility against resistant strains.[1]
Data Summary
The following tables present quantitative data demonstrating the potentiation of oxacillin's activity by this compound against various strains of S. aureus.
Table 1: Potentiation of β-Lactam Activity by this compound against MRSA Strain LAC *
| Antibiotic | MIC (μg/mL) without this compound | MIC (μg/mL) with 5 μM this compound | Fold Change in MIC |
| Oxacillin | 128 | 2 | 64 |
| Nafcillin | 16 | 0.5 | 32 |
| Ceftriaxone | >256 | 128 | >2 |
| Ceftaroline | 0.5 | 0.25 | 2 |
| Data derived from Schaenzer et al. (2018).[1] |
Table 2: Potentiation of Oxacillin Activity by this compound against Various S. aureus Strains *
| S. aureus Strain | PFGE Type | Oxacillin MIC (μg/mL) without this compound | Oxacillin MIC (μg/mL) with 5 μM this compound | Fold Change in MIC |
| MRSA | ||||
| LAC | USA300 | 128 | 2 | 64 |
| COL | - | 256 | 4 | 64 |
| BAA-1717 | USA400 | 64 | 2 | 32 |
| N315 | - | 512 | 8 | 64 |
| BAA-2686 (Ceftaroline-resistant) | - | 256 | 2 | 128 |
| MSSA | ||||
| Newman | - | 0.25 | 0.125 | 2 |
| NCTC8325 | - | 0.25 | 0.125 | 2 |
| Data derived from Schaenzer et al. (2018).[1] |
II. Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and oxacillin.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of oxacillin with and without this compound.
Materials:
-
S. aureus strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Oxacillin sodium salt (prepare stock in sterile water)
-
This compound (prepare stock in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
37°C incubator
Procedure:
-
Inoculum Preparation:
-
Culture S. aureus overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to an optical density at 600 nm (OD₆₀₀) of 0.05 (approximately 1 x 10⁸ CFU/mL).
-
Further dilute the suspension 1:100 in CAMHB to a final density of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of Test Compounds:
-
Perform a 2-fold serial dilution of oxacillin in CAMHB in a separate 96-well plate (master plate) to cover a clinically relevant concentration range (e.g., 256 μg/mL to 0.03 μg/mL).
-
Prepare a solution of this compound in CAMHB at twice the desired final concentration (e.g., 10 μM for a 5 μM final concentration).
-
-
Assay Plate Setup:
-
To the wells of a sterile 96-well plate, add 50 μL of CAMHB, either with or without this compound.
-
Transfer 50 μL of the serially diluted oxacillin from the master plate to the corresponding wells.
-
Add 50 μL of the prepared bacterial inoculum to each well.
-
Include the following controls: growth control (bacteria in CAMHB), sterility control (CAMHB only), and a this compound-only control.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of oxacillin that results in no visible bacterial growth.
-
Protocol 2: Checkerboard Synergy Assay
This protocol is used to quantify the synergistic interaction between this compound and oxacillin.
Materials:
-
Same as for MIC determination.
Procedure:
-
Inoculum Preparation: Prepare the bacterial inoculum as described in the MIC protocol.
-
Assay Plate Setup:
-
In a 96-well plate, prepare 2-fold serial dilutions of oxacillin along the x-axis and 2-fold serial dilutions of this compound along the y-axis. Concentrations should bracket the known MICs of each compound.
-
Add 50 μL of CAMHB to all wells.
-
Add 50 μL of the respective oxacillin dilution to each well in the corresponding column.
-
Add 50 μL of the respective this compound dilution to each well in the corresponding row.
-
Add 50 μL of the prepared bacterial inoculum to each well.
-
Include appropriate controls.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and for every combination.
-
-
Data Interpretation:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound in every well showing no growth:
-
FIC of Oxacillin (FICₐ) = (MIC of Oxacillin in combination) / (MIC of Oxacillin alone)
-
FIC of this compound (FICₑ) = (MIC of this compound in combination) / (MIC of this compound alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FICₐ + FICₑ
-
-
Interpret the FICI value:
-
FICI ≤ 0.5 indicates synergy.
-
0.5 < FICI ≤ 1.0 indicates an additive effect.
-
1.0 < FICI ≤ 4.0 indicates indifference.
-
FICI > 4.0 indicates antagonism.
-
-
Protocol 3: In Vitro Stk1 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on Stk1 kinase activity.
Materials:
-
Purified recombinant Stk1 kinase domain
-
Myelin Basic Protein (MBP) as a generic kinase substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
SDS-PAGE equipment and reagents
-
Phosphorimager
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase reaction buffer, purified Stk1 kinase, and MBP.
-
Add various concentrations of this compound or a vehicle control (DMSO).
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a predetermined time (e.g., 30 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products via SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the amount of ³²P incorporated into MBP using a phosphorimager to determine the level of kinase inhibition.
-
III. Visualizations
Caption: Synergistic mechanism of oxacillin and this compound.
Caption: Workflow for evaluating compound synergy.
Caption: Logical relationship of key components.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro kinase assay [protocols.io]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic sensitivity pattern of Staphylococcus aureus from clinical isolates in a tertiary health institution in Kano, Northwestern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. idexx.dk [idexx.dk]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. office2.jmbfs.org [office2.jmbfs.org]
- 15. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 16. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Testing GW779439X Synergy with Ceftaroline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the synergistic antimicrobial activity of GW779439X, a Stk1 kinase inhibitor, in combination with the fifth-generation cephalosporin, ceftaroline, against Staphylococcus aureus, including methicillin-resistant strains (MRSA).
Introduction
This compound is a pyrazolopyridazine compound that inhibits the serine/threonine kinase Stk1 in Staphylococcus aureus.[1][2] This kinase is involved in signaling pathways that contribute to cell wall metabolism and β-lactam resistance.[1][2] Ceftaroline is a potent anti-MRSA β-lactam antibiotic that functions by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1][2] The combination of this compound and ceftaroline has demonstrated synergistic activity, with this compound sensitizing MRSA to the bactericidal effects of ceftaroline.[1][2] This protocol outlines the standardized methods for quantifying this synergy.
Data Presentation
The following tables summarize the expected quantitative outcomes from synergy testing between this compound and ceftaroline against susceptible and resistant strains of S. aureus.
| Strain | Compound | MIC (µg/mL) |
| S. aureus LAC (MRSA) | Ceftaroline | 0.5 |
| This compound | >20 | |
| Ceftaroline + 5µM this compound | 0.25 | |
| S. aureus BAA-2686 (Ceftaroline-Resistant MRSA) | Ceftaroline | >32 |
| This compound | >20 | |
| Ceftaroline + 5µM this compound | ~2 |
Note: Data is extrapolated from published dose-response curves and may vary based on experimental conditions.[1][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of synergy and the experimental workflow for synergy testing.
Caption: Proposed synergistic mechanism of this compound and ceftaroline.
Caption: Experimental workflow for assessing antibiotic synergy.
Experimental Protocols
Checkerboard Assay Protocol
This method is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
a. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Ceftaroline stock solution (e.g., 1 mg/mL in water)
-
Staphylococcus aureus strain of interest (e.g., MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C)
-
Plate reader (optional, for OD600 measurements)
b. Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the S. aureus strain overnight on a suitable agar plate.
-
Inoculate a single colony into CAMHB and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Adjust the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum of approximately 1.5 x 10^6 CFU/mL.
-
-
Drug Dilution Plate Setup:
-
Prepare intermediate dilutions of this compound and ceftaroline in CAMHB.
-
In a 96-well plate, serially dilute this compound horizontally (e.g., across columns 1-10) and ceftaroline vertically (e.g., down rows A-G).
-
Column 11 should contain serial dilutions of ceftaroline alone to determine its MIC.
-
Row H should contain serial dilutions of this compound alone to determine its MIC.
-
A well with only CAMHB and the bacterial inoculum will serve as a growth control. A well with only CAMHB will serve as a sterility control.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
c. Data Analysis:
-
MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth. Determine the MIC of each drug alone and in combination.
-
FICI Calculation:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Ceftaroline = (MIC of Ceftaroline in combination) / (MIC of Ceftaroline alone)
-
FICI = FIC of this compound + FIC of Ceftaroline
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay Protocol
This assay provides a dynamic picture of the bactericidal or bacteriostatic activity of the drug combination over time.
a. Materials:
-
Same as for the checkerboard assay, plus:
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Sterile saline or PBS for serial dilutions
-
Tryptic Soy Agar (TSA) plates
-
Colony counter
b. Procedure:
-
Bacterial Inoculum Preparation: Prepare the bacterial inoculum as described in the checkerboard assay protocol, adjusting the final concentration to approximately 5 x 10^5 CFU/mL in CAMHB.
-
Assay Setup:
-
Prepare culture tubes with CAMHB containing:
-
No drug (growth control)
-
This compound alone (at a sub-MIC concentration, e.g., 5 µM)
-
Ceftaroline alone (at a sub-MIC concentration, e.g., 0.5x MIC)
-
The combination of this compound and ceftaroline at the same concentrations.
-
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and condition.
-
c. Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing GW779439X in Aurora Kinase A (AURKA) Inhibition Assays in Cancer Cell Lines
Disclaimer: Publicly available scientific literature primarily describes GW779439X as an inhibitor of the serine/threonine kinase Stk1 in Staphylococcus aureus, acting as an antibiotic adjuvant.[1][2] Its application as an Aurora Kinase A (AURKA) inhibitor in cancer cell lines is not extensively documented in public research. Therefore, the following application notes and protocols are representative, based on established methodologies for well-characterized AURKA inhibitors. The presented quantitative data is illustrative of typical results for potent AURKA inhibitors and should be considered hypothetical in the context of this compound.
Introduction
Aurora Kinase A (AURKA) is a key serine/threonine kinase that plays a pivotal role in regulating mitotic events, including centrosome maturation and separation, and spindle assembly.[3][4] Overexpression of AURKA is frequently observed in a wide range of human cancers and is often associated with poor prognosis.[5][6] As an oncogene, AURKA promotes tumorigenesis by regulating multiple signaling pathways involved in cell proliferation, survival, and genomic stability.[3][6] This makes AURKA a compelling target for cancer therapy.[4][5]
This compound is a pyrazolopyridazine compound.[1] This document provides detailed protocols for evaluating the inhibitory activity of this compound against AURKA in various cancer cell lines. The described assays are designed to determine its potency, and effects on cell viability, cell cycle progression, and downstream signaling pathways.
AURKA Signaling Pathway
AURKA is a central node in a complex signaling network that controls cell division and proliferation.[3][6] Its activity is tightly regulated through phosphorylation and interactions with co-factors like TPX2.[3][7] Once activated, AURKA phosphorylates a multitude of downstream substrates, including PLK1 and p53, thereby influencing mitotic progression and cell fate.[3][4] Dysregulation of this pathway can lead to genomic instability and malignant transformation.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of GW779439X Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, mechanism of action, and experimental protocols for GW779439X derivatives, which have shown promise as antibiotic adjuvants against resistant bacteria.
Introduction
This compound is a pyrazolopyridazine-based compound initially designed as a human CDK4 inhibitor.[1] However, due to issues with toxicity and specificity, it did not progress in clinical trials for that indication.[1] Recent research has repurposed this compound and its derivatives as potent inhibitors of the bacterial serine/threonine kinase Stk1, particularly in Staphylococcus aureus.[2][3][4] This inhibition sensitizes methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics, presenting a promising strategy to combat antibiotic resistance.[2][3][4] These derivatives act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics.[2][3][4]
Mechanism of Action
This compound and its derivatives function by directly inhibiting the PASTA (Penicillin-binding protein and Serine/Threonine kinase-Associated) kinase Stk1 in S. aureus.[2][3][4] The Stk1 signaling cascade is involved in modulating the cell-wall charge.[2] By inhibiting Stk1, these compounds interfere with crucial bacterial pathways related to cell wall homeostasis, making the bacteria more susceptible to β-lactam antibiotics.[5] The presence and orientation of the methylpiperazine moiety on the this compound scaffold have been identified as crucial for its robust biochemical and microbiological activity.[2][3][4]
Quantitative Data Summary
The following table summarizes the biological activity of this compound and several of its synthesized derivatives. The data highlights the importance of the p-N-methyl piperazine tail for potentiation of antibiotic activity.
| Compound | R5 Substitution | R6 Substitution | Oxacillin MIC in LAC (µg/mL) | Fold Potentiation of Oxacillin | Stk1 IC50 (µM) |
| This compound | 3-(trifluoromethyl)phenyl | 4-methylpiperazin-1-yl | 16 | 16 | 0.125 |
| CAF070 | 3-(trifluoromethyl)phenyl | piperazin-1-yl | 128 | 2 | >10 |
| CAF075 | 3-(trifluoromethyl)phenyl | 4-ethylpiperazin-1-yl | 128 | 2 | 2.5 |
| CAF081 | 3-(trifluoromethyl)phenyl | morpholino | 256 | 1 | >10 |
| CAF082 | 3-(trifluoromethyl)phenyl | 4-acetylpiperazin-1-yl | 256 | 1 | >10 |
| CAF083 | 3-methoxyphenyl | 4-methylpiperazin-1-yl | 32 | 8 | 0.25 |
| CAF084 | 3,5-bis(trifluoromethyl)phenyl | 4-methylpiperazin-1-yl | 64 | 4 | 0.5 |
| CAF085 | 3-chlorophenyl | 4-methylpiperazin-1-yl | 32 | 8 | 0.25 |
Data sourced from Schaenzer et al., 2018.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of pyrazolopyridazine derivatives of this compound can be achieved through a Suzuki coupling reaction. The following protocol is a generalized procedure based on published methods.[2]
Materials:
-
3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine (Intermediate)
-
Appropriate arylboronic acid
-
Pd(dppf)Cl2 (Palladium catalyst)
-
PPh3 (Triphenylphosphine)
-
Et3N (Triethylamine)
-
CuI (Copper(I) iodide)
-
Anhydrous, degassed solvent (e.g., acetonitrile/water mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine intermediate, the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl2 (5 mol %), PPh3 (10 mol %), and CuI (10 mol %).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent and triethylamine (2 equivalents).
-
Reaction: Stir the reaction mixture at 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Microbiological Assay: Antibiotic Potentiation
This protocol determines the ability of a this compound derivative to potentiate the activity of a β-lactam antibiotic against S. aureus.
Materials:
-
S. aureus strain (e.g., MRSA strain LAC)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
β-lactam antibiotic (e.g., oxacillin)
-
This compound derivative dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
Bacterial Culture Preparation: Grow the S. aureus strain overnight in CAMHB at 37°C with shaking. Dilute the overnight culture to a final concentration of 5 x 10^5 CFU/mL in fresh CAMHB.
-
Compound Preparation: Prepare a serial dilution of the β-lactam antibiotic in CAMHB in a 96-well plate. In a separate set of wells, prepare the same serial dilution of the β-lactam antibiotic in CAMHB containing a fixed sub-inhibitory concentration of the this compound derivative (e.g., 5 µM).
-
Inoculation: Inoculate all wells with the diluted bacterial culture.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of the β-lactam antibiotic alone and in the presence of the this compound derivative. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Fold Potentiation Calculation: Calculate the fold potentiation by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the this compound derivative.
Visualizations
Synthesis Workflow
Caption: Synthetic scheme for this compound derivatives via Suzuki coupling.
Signaling Pathway
Caption: Inhibition of the Stk1 signaling pathway by this compound derivatives.
References
- 1. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application of GW779439X in Animal Models: A Review of Available Data
Despite a comprehensive review of scientific literature and publicly available data, there is currently no published information detailing the in vivo application of GW779439X in animal models. The primary focus of existing research has been on its in vitro activity as a bacterial kinase inhibitor.
This compound has been identified as a pyrazolopyridazine that inhibits the serine/threonine kinase Stk1 in Staphylococcus aureus[1][2]. This inhibition sensitizes methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics, suggesting its potential as an antibiotic adjuvant[1][2][3]. However, the key studies in this area explicitly state that in vivo studies in animal models of infection are a crucial next step for further development and have not yet been conducted[1][3].
Some evidence also points to this compound being an inhibitor of Aurora Kinase A (AURKA) and demonstrating growth-inhibiting effects on a human gastric cancer cell line in vitro[4]. Despite this, no in vivo studies in animal models of cancer have been published to date.
The absence of in vivo data means that critical information for researchers, such as effective dosages, administration routes, pharmacokinetic profiles, and potential toxicities in animal models, is not available. Consequently, it is not possible to provide the detailed application notes, experimental protocols, or quantitative data tables as requested.
Future Directions and Unanswered Questions
The existing in vitro data for this compound suggests several potential avenues for future in vivo research in animal models:
-
Infection Models: The most immediate application would be to evaluate the efficacy of this compound in combination with β-lactam antibiotics in murine models of MRSA infection. This could include skin and soft tissue infection models, sepsis models, or pneumonia models.
-
Cancer Models: Given its activity as an AURKA inhibitor, this compound could be tested in various xenograft or genetically engineered mouse models of cancers where AURKA is overexpressed, such as gastric cancer.
-
Pharmacokinetic and Toxicology Studies: Before efficacy studies, foundational pharmacokinetic (PK) and toxicology studies in animals would be necessary to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as to establish a safe dose range.
Signaling Pathway: Hypothesized Mechanism in Bacteria
Based on the in vitro studies, the proposed mechanism of action for this compound as an antibiotic adjuvant in S. aureus involves the inhibition of the Stk1 kinase. This kinase is part of a signaling pathway that contributes to β-lactam resistance. A simplified representation of this hypothesized pathway is presented below.
Caption: Hypothesized mechanism of this compound in S. aureus.
Experimental Workflow: Proposed In Vivo Efficacy Study
The following is a generalized and hypothetical workflow for a future in vivo study to test the efficacy of this compound in an animal model of MRSA infection. This is not based on published protocols for this compound but represents a standard approach for such investigations.
Caption: Proposed workflow for an in vivo MRSA infection study.
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Validating Stk1 Inhibition by GW779439X
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for validating the inhibition of the Staphylococcus aureus serine/threonine kinase Stk1 by the pyrazolopyridazine compound GW779439X.
Introduction to Stk1 and this compound
Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a major human pathogen. The emergence of antibiotic resistance necessitates novel therapeutic strategies. One such approach is the use of antibiotic adjuvants, which restore the efficacy of existing antibiotics. The serine/threonine kinase Stk1 (also known as PknB) in S. aureus has emerged as a promising target for such adjuvants. Stk1 is a eukaryotic-like serine/threonine kinase with extracellular PASTA (Penicillin-Binding Protein and Serine/Threonine kinase Associated) domains.[1] It plays a crucial role in various cellular processes, including cell wall metabolism and resistance to β-lactam antibiotics.[2][3]
This compound is a small molecule inhibitor identified as a potent inhibitor of Stk1.[4][5][6] Originally designed as an inhibitor for human kinases, it has been repurposed as an antibiotic adjuvant.[6] By inhibiting Stk1, this compound sensitizes MRSA to β-lactam antibiotics, effectively restoring their bactericidal activity.[4][5][7] This document outlines the key techniques and protocols to validate the inhibitory activity of this compound against Stk1.
Stk1 Signaling Pathway
The Stk1 signaling pathway is integral to S. aureus physiology. Stk1 is a transmembrane protein that can autophosphorylate and phosphorylate other protein substrates on serine and threonine residues.[1] One key downstream target is the response regulator GraR, part of the GraSR two-component system, which is involved in resistance to cationic antimicrobial peptides and modulates the cell-wall charge.[2][3] Inhibition of Stk1 disrupts these downstream signaling events, leading to increased susceptibility to cell wall-targeting antibiotics.
References
- 1. Characterization of a Serine/Threonine Kinase Involved in Virulence of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two unique phosphorylation-driven signaling pathways crosstalk in Staphylococcus aureus to modulate the cell-wall charge: Stk1/Stp1 meets GraSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assay Design in Screening GW779439X Analogs
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the design and implementation of cell-based assays to screen and characterize analogs of GW779439X. This compound is a dual-activity compound, functioning as an antibiotic adjuvant through inhibition of the Staphylococcus aureus PASTA kinase Stk1 and as an anti-cancer agent by inhibiting Aurora Kinase A (AURKA) and inducing apoptosis.[1][2] The following protocols are optimized for a high-throughput screening format to identify novel analogs with improved potency, selectivity, or pharmacological properties.
Introduction
This compound, a pyrazolopyridazine derivative, presents a unique therapeutic scaffold with two distinct mechanisms of action.[1][2] Firstly, it inhibits the serine/threonine kinase Stk1 in Staphylococcus aureus, thereby sensitizing methicillin-resistant strains (MRSA) to β-lactam antibiotics.[3][4] This "antibiotic resistance breaker" effect offers a promising strategy to revitalize existing antibiotic classes. Secondly, this compound inhibits human Aurora Kinase A (AURKA), a key regulator of mitosis, leading to cell cycle disruption and apoptosis in cancer cells, with a reported IC50 of 0.57 µM in the AGP-01 gastric cancer cell line.[1]
The development of this compound analogs is a promising avenue for discovering novel therapeutics. A robust and efficient screening cascade is essential to identify and prioritize candidates. This document outlines a series of cell-based assays designed to evaluate analogs based on both of their bioactivities:
-
Primary Screening Assays: High-throughput assays to identify compounds that either potentiate antibiotic activity or exhibit cytotoxic effects against cancer cells.
-
Secondary and Confirmatory Assays: Mechanistic assays to confirm the mode of action, including direct kinase inhibition and apoptosis induction.
Signaling Pathways
Stk1 Signaling in S. aureus
The serine/threonine kinase Stk1 (also known as PknB) and its cognate phosphatase Stp1 form a critical signaling dyad in S. aureus. This system regulates various physiological processes, including cell wall metabolism, which is intrinsically linked to β-lactam antibiotic resistance. Inhibition of Stk1 disrupts these processes, rendering the bacterium more susceptible to cell wall-targeting antibiotics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Potentiation Effect of GW779439X: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW779439X is a pyrazolopyridazine compound that has been identified as a potent potentiator of β-lactam antibiotics against otherwise resistant strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA).[1][2] Originally developed as a eukaryotic kinase inhibitor, its potentiation effect stems from the inhibition of the bacterial serine/threonine kinase Stk1 (also known as PknB).[2][3][4]
Stk1 is a transmembrane protein that plays a crucial role in cell wall metabolism and virulence in S. aureus.[5] By inhibiting Stk1, this compound disrupts the signaling pathway that contributes to β-lactam resistance, thereby re-sensitizing the bacteria to these critical antibiotics.[2][4] This document provides detailed protocols for measuring the potentiation effect of this compound through both biochemical and microbiological assays.
Mechanism of Action: Stk1 Inhibition
The primary mechanism by which this compound potentiates β-lactam antibiotics is through the direct inhibition of the S. aureus PASTA (Penicillin-Binding Protein and Serine/Threonine kinase Associated) kinase Stk1.[2] Stk1 is involved in signal transduction pathways that regulate cell wall biosynthesis and stress responses, which are implicated in antibiotic resistance.[5] Inhibition of Stk1's kinase activity by this compound disrupts these pathways, making the bacterial cell wall more susceptible to the action of β-lactam antibiotics.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the activity of this compound.
Table 1: Biochemical Activity of this compound
| Parameter | Target | Value | Reference |
| Biochemical Inhibition | S. aureus Stk1 | Effective at 2 µM | [3] |
| IC₅₀ | Human Aurora Kinase A (AURKA) | 0.57 µM (for AGP-01 cell line) | [1] |
Table 2: Microbiological Potentiation Effect of this compound on Oxacillin against various S. aureus strains
| S. aureus Strain | Oxacillin MIC (µg/mL) | Oxacillin MIC + 5 µM this compound (µg/mL) | Fold Reduction in MIC |
| MRSA (USA300, LAC) | 128 | 4 | 32 |
| MRSA (USA400) | 64 | 2 | 32 |
| MRSA (COL) | 256 | 8 | 32 |
| MSSA (Newman) | 0.25 | 0.0625 | 4 |
Note: The data in Table 2 is representative and compiled from findings reported in the literature.[2]
Experimental Protocols
Protocol 1: In Vitro Stk1 Kinase Inhibition Assay
This protocol details the measurement of direct inhibition of Stk1 kinase activity by this compound.
Part A: Expression and Purification of Recombinant Stk1 Kinase Domain
-
Cloning: Amplify the DNA fragment corresponding to the kinase domain of S. aureus stk1 and clone it into an expression vector such as pET28a, which incorporates an N-terminal 6x-His tag.
-
Transformation: Transform the resulting plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Expression: Grow the transformed E. coli in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate overnight at 16°C.[1]
-
Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl, pH 8.0, 500 mM NaCl, 50 mM imidazole, 5% glycerol, and a protease inhibitor like PMSF).[1] Lyse the cells by sonication or with a French press.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a buffer containing a low concentration of imidazole, and then elute the His-tagged Stk1 kinase domain with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE.
Part B: Kinase Activity Assay
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing:
-
Initiation: Start the reaction by adding ATP (e.g., 2 mM final concentration).[4] For radioactive assays, use [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 1.5 hours.[4]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 100°C for 5 minutes.
-
Detection:
-
Autoradiography (if using [γ-³²P]ATP): Separate the proteins by SDS-PAGE, expose the gel to an X-ray film to visualize the phosphorylated MBP.
-
Western Blot: Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane. Probe with an anti-phosphoserine/threonine antibody to detect phosphorylated MBP.
-
Protocol 2: Antimicrobial Susceptibility Testing (AST) for Potentiation
This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in the presence and absence of this compound.
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the S. aureus test strain.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Use a 96-well microtiter plate.
-
Prepare two sets of serial two-fold dilutions of the β-lactam antibiotic (e.g., oxacillin) in MHB.
-
To one set of dilutions, add this compound to a final fixed concentration (e.g., 5 µM).
-
To the other set, add the corresponding volume of DMSO as a vehicle control.
-
Include a growth control well (inoculated broth without antibiotic or this compound) and a sterility control well (uninoculated broth).
-
-
Inoculation: Add the diluted bacterial suspension to each well (except the sterility control).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC of the β-lactam alone to the MIC in the presence of this compound to determine the potentiation effect (fold reduction in MIC).
Protocol 3: Checkerboard Assay for Synergy
This assay quantifies the interaction between this compound and a β-lactam antibiotic.
-
Plate Setup:
-
In a 96-well plate, prepare serial two-fold dilutions of the β-lactam antibiotic along the y-axis (rows) in MHB.
-
Prepare serial two-fold dilutions of this compound along the x-axis (columns) in MHB.
-
This creates a matrix of wells containing various combinations of the two compounds.
-
Include a row with only the β-lactam dilutions and a column with only the this compound dilutions to determine their individual MICs.
-
-
Inoculation and Incubation: Inoculate the plate with the S. aureus suspension (prepared as in Protocol 2) and incubate under the same conditions.
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) for each well that shows no growth:
-
FIC of β-lactam = (MIC of β-lactam in combination) / (MIC of β-lactam alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FICI = FIC of β-lactam + FIC of this compound
-
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
References
- 1. Frontiers | Autophosphorylation Mechanism of the Ser/Thr Kinase Stk1 From Staphylococcus aureus [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Ser/Thr protein kinase Stk1 phosphorylates the key transcriptional regulator AlgR to modulate virulence and resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallization and initial X-ray diffraction study of the three PASTA domains of the Ser/Thr kinase Stk1 from the human pathogen Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Studying GW779439X-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW779439X has been identified as a potent inhibitor of Aurora A kinase (AURKA), a key regulator of mitotic progression.[1] Overexpression of AURKA is common in various cancers and is associated with tumorigenesis and resistance to apoptosis.[2][3] Inhibition of AURKA by small molecules like this compound has emerged as a promising anti-cancer strategy, primarily through the induction of apoptosis.[1][4] These application notes provide a comprehensive experimental framework to investigate the apoptotic effects of this compound on cancer cells. The protocols detailed below are designed to enable researchers to assess cell viability, detect apoptotic markers, and elucidate the underlying signaling pathways.
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize expected quantitative data from the described experimental protocols. These tables are intended to serve as a template for data presentation and to illustrate the anticipated dose-dependent effects of this compound on a typical cancer cell line.
Table 1: Cell Viability Assessment by MTT Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 100 ± 4.5 | \multirow{5}{*}{~10} |
| 1 | 85 ± 5.2 | |
| 5 | 62 ± 3.8 | |
| 10 | 48 ± 4.1 | |
| 25 | 25 ± 3.5 | |
| 50 | 12 ± 2.9 |
Table 2: Analysis of Apoptosis by Annexin V/PI Staining
| This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 5 | 70.1 ± 3.5 | 18.3 ± 2.2 | 11.6 ± 1.9 |
| 10 | 45.8 ± 4.0 | 35.6 ± 3.1 | 18.6 ± 2.5 |
| 25 | 20.3 ± 2.8 | 50.2 ± 4.5 | 29.5 ± 3.3 |
Table 3: Caspase-3/7 Activity Assay
| This compound Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 5 | 2.8 ± 0.3 |
| 10 | 5.2 ± 0.6 |
| 25 | 8.9 ± 1.1 |
Table 4: Densitometric Analysis of Western Blot Results
| This compound Concentration (µM) | p-AURKA / Total AURKA (Relative Ratio) | p-p53 / Total p53 (Relative Ratio) | Bax / Bcl-2 (Ratio) | Cleaved PARP / Total PARP (Relative Ratio) |
| 0 (Control) | 1.0 | 1.0 | 0.8 | 0.1 |
| 5 | 0.4 | 2.5 | 2.1 | 3.5 |
| 10 | 0.2 | 4.1 | 3.8 | 6.8 |
| 25 | 0.1 | 5.8 | 5.5 | 9.2 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Select a cancer cell line known to overexpress Aurora A kinase (e.g., HCT116, DU145).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Store at -20°C. Further dilute the stock solution in the culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8][9][10][11]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases, which are hallmarks of apoptosis.[12][13][14][15][16]
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells or protein concentration and express the results as a fold change relative to the control.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression and activation of key proteins in the apoptotic pathway.[17][18][19][20]
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AURKA, AURKA, p-p53, p53, Bax, Bcl-2, cleaved PARP, PARP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for investigating this compound-induced apoptosis.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound inhibits AURKA, leading to apoptosis.
References
- 1. Aurora kinase A inhibitor TCS7010 demonstrates pro-apoptotic effect through the unfolded protein response pathway in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 13. assaygenie.com [assaygenie.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Addressing GW779439X Toxicity in Mammalian Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of GW779439X in mammalian cell culture. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, offering detailed protocols and data-driven insights to optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in mammalian cells?
A1: this compound induces toxicity in mammalian cells primarily through its inhibition of Aurora A kinase (AURKA).[1][2][3] Aurora A is a critical serine/threonine kinase that regulates multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[4][5][6] Inhibition of Aurora A leads to mitotic arrest, abnormal spindle formation, and ultimately, apoptosis (programmed cell death) through the caspase-3/7 pathway.[1][3][7]
Q2: What are the typical signs of this compound toxicity in a cell culture?
A2: Common indicators of this compound-induced cytotoxicity include:
-
A significant decrease in cell viability and proliferation.
-
Increased presence of rounded, detached, and floating cells.
-
Morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing.
-
Cell cycle arrest in the G2/M phase.[1]
Q3: At what concentrations does this compound typically exhibit cytotoxic effects?
A3: The cytotoxic concentration of this compound is cell line-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) can vary significantly between different cell types.
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal results and to minimize solvent-related toxicity, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO).[1] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]
Q5: My results with this compound are inconsistent. What could be the cause?
A5: Inconsistent results can stem from several factors:
-
Inhibitor Instability: Small molecule inhibitors can degrade in aqueous cell culture media over time. It is advisable to prepare fresh working solutions for each experiment.
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to this compound.
-
Experimental Conditions: Factors such as cell density, serum concentration, and incubation time can all influence the compound's effect.
-
Compound Precipitation: If the concentration of this compound exceeds its solubility in the culture medium, it may precipitate, leading to inaccurate dosing.
Quantitative Data Summary
The following tables summarize the reported cytotoxic and inhibitory concentrations of this compound in various mammalian cell lines.
Table 1: Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | Assay | Endpoint | Value | Incubation Time | Reference |
| BT-474 | CCK-8 | IC50 | 1130 nM | 48 hours | [1] |
| THP-1 | CellTiter-Glo | CC50 | < 0.05 µM | 72 hours | [1] |
| AGP-01 | Not Specified | IC50 | 0.57 µM | Not Specified | [1] |
Table 2: Effects of this compound on Cell Cycle and Gene Expression
| Cell Line | Concentration | Effect | Incubation Time | Reference |
| AGP-01 | 1 µM | Significant cell cycle block at G0/G1 and sub-G1 phases | 72 hours | [1] |
| AGP-01 | 1 µM | Significant decrease in c-MYC, NRAS, and CDC25A expression | 72 hours | [1] |
| AGP-01 | 1 µM | Significant increase in CDKN1A and TP53 expression | 72 hours | [1] |
Signaling Pathway Diagram
The diagram below illustrates the Aurora A kinase signaling pathway and the mechanism of this compound-induced apoptosis.
Caption: Inhibition of Aurora A by this compound disrupts mitosis, leading to apoptosis.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound in a specific mammalian cell line using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., MTT, XTT, or CellTiter-Glo)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.01 µM to 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include untreated control wells containing only complete medium.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cytotoxicity Assay:
-
Following the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for 2-4 hours, and then solubilizing the formazan crystals with a solubilization buffer.
-
For a CellTiter-Glo assay, add the reagent directly to the wells and measure luminescence.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis by Annexin V/Propidium Iodide Staining
This protocol outlines the use of flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Mammalian cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
-
Troubleshooting Guide
Caption: A logical workflow for troubleshooting common issues with this compound.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the toxicity and efficacy of this compound in a new cell line.
Caption: A stepwise workflow for characterizing this compound effects in a new cell line.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
How to improve GW779439X stability in cell culture media
Welcome to the technical support center for GW779439X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable use of this compound in cell culture media. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the reliability and reproducibility of your experiments.
Troubleshooting Guide
Researchers may encounter issues with the stability of this compound in aqueous cell culture media, which can manifest as a loss of compound activity or inconsistencies in experimental results. This guide addresses common problems and provides systematic approaches to identify and resolve them.
| Observed Problem | Potential Cause | Recommended Action |
| Precipitation of this compound in Media | The concentration of this compound may exceed its solubility in the cell culture medium. The final concentration of the solvent (e.g., DMSO) may be too low to maintain solubility. | Decrease the final concentration of this compound in your experiment. Ensure the final DMSO concentration is maintained at a consistent and non-toxic level (typically <0.5%). Consider using a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[1] |
| Loss of Compound Activity Over Time | Chemical Degradation: this compound may be undergoing hydrolysis, oxidation, or photodegradation in the aqueous, 37°C environment of the cell culture incubator.[2] | Perform a stability study to quantify the degradation of this compound over the time course of your experiment (see Protocol 1). To mitigate degradation, consider replenishing the media with fresh compound every 24-48 hours.[3] If oxidation is suspected, consider adding antioxidants to the media. Protect from light if photodegradation is a concern. |
| Adsorption to Labware: The compound may be binding to the plastic surfaces of culture plates, tubes, and pipette tips.[2] | Use low-protein-binding labware. Include a control group without cells to assess the extent of non-specific binding. | |
| High Variability Between Experimental Replicates | Inconsistent sample handling, pipetting errors, or fluctuations in incubator conditions can lead to variable results.[4] Incomplete solubilization of the stock solution can also be a cause. | Ensure uniform mixing of media after adding this compound. Use calibrated pipettes and consistent techniques. Ensure your incubator maintains stable temperature and CO2 levels.[5] Before preparing working solutions, visually inspect the stock solution for any precipitation. |
| Unexpected Biological Effects or Cellular Stress | The solvent (e.g., DMSO) may be at a toxic concentration for your specific cell line. The compound itself may have off-target effects at the concentration used. | Perform a vehicle control experiment with the same final concentration of the solvent to assess its impact on the cells.[6] Conduct a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a pyrazolopyridazine-based compound.[6][7][8] It has been identified as an inhibitor of the Staphylococcus aureus serine/threonine kinase Stk1, and it also inhibits the human Aurora A kinase (AURKA).[1][9] Due to these activities, it has been investigated for its potential as an antibiotic adjuvant and as an anti-cancer agent.[6][8][9]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[1] For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] A supplier suggests that at -80°C, the stock solution is stable for up to 6 months, and at -20°C, for up to 1 month.[9]
Q3: My experiment runs for 72 hours. Is this compound likely to be stable for this duration?
A3: The stability of any small molecule in cell culture media over a prolonged period can be a concern due to potential chemical degradation at 37°C.[2] It is highly recommended to perform a stability study under your specific experimental conditions to determine the degradation rate of this compound (see Protocol 1). If significant degradation is observed, you may need to replenish the media with a fresh preparation of the compound at regular intervals (e.g., every 24 or 48 hours).[3]
Q4: What are some strategies to improve the solubility of this compound in my cell culture media?
A4: If you are observing precipitation, consider the following formulation strategies. A supplier of this compound provides protocols for creating a clear solution using co-solvents and excipients. These include formulations with:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
10% DMSO and 90% (20% SBE-β-CD in Saline).[1] When using such formulations, it is crucial to have a vehicle control in your experiments to account for any effects of the formulation components themselves.
Q5: Are there any known signaling pathways affected by this compound that I should be aware of?
A5: Yes, by inhibiting Stk1 in S. aureus, this compound can interfere with pathways related to cell wall metabolism and virulence.[2][10][11] In mammalian cells, its inhibition of AURKA can disrupt mitotic progression and affect downstream signaling pathways such as the PI3K/AKT and Ras/Raf/MEK/ERK pathways, which are critical in cancer cell proliferation and survival.[9][12][13][14]
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (with serum and other supplements as used in your experiments)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Quenching solution (e.g., ice-cold acetonitrile)
Methodology:
-
Prepare Working Solution: Prepare a solution of this compound in your cell culture medium at the final concentration used in your experiments. Ensure the final DMSO concentration is below 0.5%.
-
Aliquot for Time Points: Dispense the working solution into several sterile microcentrifuge tubes, one for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubation: Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one tube.
-
Quench Degradation: Immediately add 3 volumes of a quenching solution (e.g., ice-cold acetonitrile) to the sample to precipitate proteins and halt any further degradation.
-
Sample Processing: Vortex the tube and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated HPLC or LC-MS method to determine the concentration of the parent this compound compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Protocol 2: Optimizing this compound Formulation with Cyclodextrins
This protocol provides a general method for using sulfobutylether-β-cyclodextrin (SBE-β-CD) to potentially improve the solubility and stability of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
SBE-β-CD powder
-
Sterile saline or phosphate-buffered saline (PBS)
-
Your specific cell culture medium
Methodology:
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline or PBS.
-
Prepare this compound-Cyclodextrin Complex: To create a working solution, add the this compound DMSO stock solution to the 20% SBE-β-CD solution. For example, add 10 µL of 10 mM this compound to 990 µL of the SBE-β-CD solution to get a 100 µM solution. Mix thoroughly.
-
Dilute in Cell Culture Medium: Further dilute the this compound-cyclodextrin complex into your cell culture medium to achieve the final desired experimental concentration.
-
Vehicle Control: It is essential to prepare a vehicle control containing the same final concentrations of DMSO and SBE-β-CD in the cell culture medium to assess any effects of the formulation itself.
-
Assess Stability and Efficacy: Compare the stability (using Protocol 1) and biological activity of the cyclodextrin-formulated this compound to your standard DMSO-based preparation.
Visualizations
Signaling Pathways
Below are diagrams illustrating the known signaling pathways modulated by this compound.
Caption: Stk1 signaling pathway in S. aureus and the inhibitory action of this compound.
Caption: AURKA signaling in cancer and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Two unique phosphorylation-driven signaling pathways crosstalk in Staphylococcus aureus to modulate the cell-wall charge: Stk1/Stp1 meets GraSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to GW779439X's Adjuvant Effect in MRSA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW779439X as a β-lactam adjuvant in Methicillin-resistant Staphylococcus aureus (MRSA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound as an adjuvant in MRSA?
A1: this compound acts as an adjuvant by inhibiting the serine/threonine kinase Stk1 (also known as PknB) in S. aureus.[1][2][3] Stk1 is a key component of a signal transduction pathway that regulates cell wall metabolism and contributes to β-lactam resistance.[4][5] By inhibiting Stk1, this compound disrupts this pathway, leading to increased susceptibility of MRSA to β-lactam antibiotics.[1][3]
Q2: Which β-lactam antibiotics show enhanced activity with this compound against MRSA?
A2: this compound has been shown to potentiate the activity of a variety of β-lactams against MRSA. The most significant potentiation is observed with penicillinase-resistant penicillins like oxacillin and nafcillin.[1] It also enhances the activity of ceftaroline, a cephalosporin with inherent anti-MRSA activity.[1][2]
Q3: Does this compound have intrinsic antimicrobial activity against MRSA?
A3: No, this compound does not exhibit significant intrinsic antimicrobial activity against MRSA at concentrations where it demonstrates its adjuvant effect.[1] Its primary role is to re-sensitize MRSA to existing β-lactam antibiotics.
Q4: What is the proposed advantage of using an adjuvant like this compound?
A4: The use of an adjuvant strategy can help preserve the efficacy of our current antibiotic arsenal.[1][2] By overcoming resistance mechanisms, adjuvants like this compound can potentially restore the clinical utility of older and widely used antibiotics against multi-drug resistant pathogens like MRSA. This approach can also expand the therapeutic options for treating challenging MRSA infections.
Troubleshooting Guide
This guide addresses potential issues encountered during experiments with this compound and provides a logical workflow for troubleshooting.
Problem: No observed potentiation of β-lactam activity with this compound against the MRSA strain.
Possible Cause 1: Experimental Error
-
Incorrect Reagent Concentration: Double-check the final concentrations of this compound and the β-lactam antibiotic in your assay. Ensure that the stock solutions were prepared correctly and that the dilutions were accurate.
-
Inactive Compound: Verify the integrity and activity of your this compound compound. If possible, test it against a known sensitive MRSA strain as a positive control.
-
Bacterial Inoculum Density: Ensure the bacterial inoculum used for susceptibility testing is standardized, typically to a 0.5 McFarland standard, to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay.
Possible Cause 2: Intrinsic Resistance of the MRSA Strain to the Adjuvant Effect
-
stk1 Gene Mutation: The target of this compound is the Stk1 kinase. Mutations in the stk1 gene, particularly in the ATP-binding domain where this compound interacts, could lead to a lack of binding and inhibition. This would result in the absence of an adjuvant effect. Experiments have shown that this compound does not further sensitize a Δstk1 mutant to β-lactams.[1]
-
Troubleshooting Step: Sequence the stk1 gene of your resistant MRSA isolate to identify any potential mutations. Compare the sequence to that of a susceptible strain.
-
-
Upregulation of Efflux Pumps: While not yet directly demonstrated for this compound, MRSA possesses various efflux pumps that can expel antimicrobial agents from the cell.[6][7] It is plausible that some strains may have upregulated efflux pumps capable of actively removing this compound, preventing it from reaching its intracellular target.
-
Troubleshooting Step: Perform checkerboard assays with known efflux pump inhibitors (EPIs) in combination with this compound and the β-lactam to see if the adjuvant effect is restored.
-
-
Alternative Signaling Pathways: The bacterial cell has complex and sometimes redundant signaling networks. It is possible that in some MRSA strains, alternative pathways can compensate for the inhibition of Stk1, thus maintaining the β-lactam resistance phenotype.
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of this compound adjuvant effect.
Quantitative Data
Table 1: Potentiation of β-Lactam MICs by this compound (5 µM) against MRSA strain LAC (USA300)
| Antibiotic | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Fold Reduction in MIC |
| Oxacillin | 128 | 1 | 128 |
| Nafcillin | 8 | 0.25 | 32 |
| Ceftriaxone | 64 | 8 | 8 |
| Ceftaroline | 0.5 | 0.25 | 2 |
Data adapted from Schaenzer et al., 2018.
Table 2: Potentiation of Oxacillin MIC by this compound (5 µM) against various S. aureus strains
| Strain | Strain Type | Oxacillin MIC without this compound (µg/mL) | Oxacillin MIC with this compound (µg/mL) | Fold Reduction in MIC |
| USA100 | MRSA | 64 | 2 | 32 |
| USA400 | MRSA | 128 | 4 | 32 |
| USA600 | MRSA | 16 | 1 | 16 |
| BAA-2686 | Ceftaroline-R MRSA | 128 | ≤0.25 | ≥512 |
| Newman | MSSA | 0.25 | 0.125 | 2 |
| NCTC8325 | MSSA | 0.125 | 0.0625 | 2 |
Data adapted from Schaenzer et al., 2018.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
MRSA strain of interest
-
This compound stock solution
-
β-lactam antibiotic stock solution
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the MRSA strain and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Drug Dilution: Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB in the wells of a 96-well plate. For the combination experiment, prepare the same dilutions in CAMHB containing a fixed concentration of this compound (e.g., 5 µM).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. The final volume in each well should be 100 µL.
-
Controls: Include a positive control well (bacteria in CAMHB without any drug) and a negative control well (CAMHB only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Checkerboard Assay
This assay is used to assess the synergistic effect of two compounds.
Procedure:
-
Prepare a 96-well plate with serial twofold dilutions of the β-lactam antibiotic along the x-axis and serial twofold dilutions of this compound along the y-axis.
-
Inoculate all wells with the MRSA strain at a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified Stk1 signaling pathway in MRSA cell wall metabolism.
Caption: Experimental workflow for assessing this compound adjuvant activity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two unique phosphorylation-driven signaling pathways crosstalk in Staphylococcus aureus to modulate the cell-wall charge: Stk1/Stp1 meets GraSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
Technical Support Center: Refining Checkerboard Assay Protocols for GW779439X and β-Lactams
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing checkerboard assays to evaluate the synergy between the Stk1 inhibitor, GW779439X, and β-lactam antibiotics against Staphylococcus aureus.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in potentiating β-lactam activity?
A1: this compound is a pyrazolopyridazine that acts as an antibiotic adjuvant by inhibiting the serine/threonine kinase Stk1 in Staphylococcus aureus.[1][2][3][4] In methicillin-resistant S. aureus (MRSA), a primary resistance mechanism is the expression of penicillin-binding protein 2a (PBP2a), which has a low affinity for β-lactam antibiotics.[4] The Stk1 signaling pathway is implicated in the bacterial response to cell wall stress. By inhibiting Stk1, this compound sensitizes MRSA to various β-lactams, effectively lowering their minimum inhibitory concentrations (MICs) and in some cases, restoring susceptibility.[1][2][3] This potentiation is observed against a range of β-lactams, including penicillinase-resistant penicillins like oxacillin and nafcillin, and even ceftaroline, a β-lactam with inherent anti-MRSA activity.[1]
Q2: Does this compound have intrinsic antibacterial activity?
A2: this compound exhibits no significant intrinsic antibacterial effects on bacterial growth at concentrations below 20 μM.[1] Its primary role in this context is as a potentiator or adjuvant, enhancing the efficacy of other antibiotics.
Q3: What are the typical concentrations of this compound to use in a checkerboard assay?
A3: Based on published studies, a concentration of 2 μM this compound has been shown to biochemically inhibit Stk1, and a concentration of 5 μM potentiates ceftaroline activity against a ceftaroline-resistant MRSA strain.[5] It is recommended to test a range of concentrations to determine the optimal potentiation effect for your specific strain and β-lactam.
Q4: How is the Fractional Inhibitory Concentration (FIC) Index calculated and interpreted?
A4: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction between two antimicrobial agents.[6][7][8] The formula is as follows:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interpretation of the FIC index can be summarized as follows:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4 | Additive or Indifference |
| > 4 | Antagonism |
| [8][9][10] |
Q5: What are the main mechanisms of β-lactam resistance?
A5: Bacteria have evolved several mechanisms to resist β-lactam antibiotics, including:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[11][12][13][14]
-
Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs), which are the targets of β-lactams. This reduces the binding affinity of the antibiotic.[11][12][15]
-
Reduced Permeability: Changes in the bacterial outer membrane that limit the entry of the antibiotic into the cell.[12]
-
Efflux Pumps: Active transport systems that pump the antibiotic out of the cell.[13]
Experimental Protocols
Detailed Checkerboard Assay Protocol
This protocol is designed to assess the synergy between this compound and a β-lactam antibiotic against S. aureus.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
S. aureus isolate
-
This compound stock solution (in DMSO)
-
β-lactam antibiotic stock solution
-
Sterile DMSO
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[8]
-
-
Prepare Drug Dilutions:
-
Prepare stock solutions of this compound and the β-lactam at a concentration that is a multiple of the highest concentration to be tested.
-
In a separate 96-well plate or in tubes, perform serial two-fold dilutions of both agents in MHB.
-
-
Set up the Checkerboard Plate:
-
Add 50 μL of MHB to each well of a 96-well microtiter plate.
-
Along the x-axis (columns), add 50 μL of each β-lactam dilution in decreasing concentration.
-
Along the y-axis (rows), add 50 μL of each this compound dilution in decreasing concentration.
-
This will result in a matrix of wells each containing a unique combination of the two agents.
-
Include control wells:
-
Growth control (bacteria in MHB only)
-
Sterility control (MHB only)
-
MIC of β-lactam alone
-
MIC of this compound alone
-
-
-
Inoculation:
-
Add 100 μL of the prepared bacterial inoculum to each well (except the sterility control).[8]
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[16]
-
-
Reading Results:
-
Determine the MIC for each drug alone and for each combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.[16]
-
-
Calculate FIC Index:
-
Calculate the FIC index for each well that shows no growth to determine the nature of the interaction.[16]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values for the same compound | Pipetting errors leading to inaccurate concentrations. Instability of the β-lactam antibiotic. Inconsistent inoculum density. | Calibrate pipettes regularly and ensure proper mixing during serial dilutions. Prepare fresh antibiotic stock solutions for each experiment.[16] Standardize the inoculum preparation using a McFarland standard and verify by plating for CFU counts. |
| "Skipped" wells (growth in wells with higher drug concentrations) | Bacterial clumping leading to uneven inoculation. Contamination of the well. | Ensure a homogenous bacterial suspension by vortexing before dilution and inoculation.[16] Use aseptic techniques throughout the procedure. |
| Edge effects (evaporation from outer wells) | Increased evaporation from the wells on the edge of the plate can concentrate the drugs and affect bacterial growth. | Fill the outer wells with sterile broth or water and do not use them for experimental data.[16] |
| Subjective interpretation of growth | Visual determination of turbidity can be subjective and vary between users. | Use a microplate reader to measure optical density (OD) for a more quantitative and objective endpoint.[16] Alternatively, a growth indicator dye like resazurin can be used. |
| FIC index indicates no synergy, but other assays (e.g., time-kill) do | The checkerboard assay is a static endpoint measurement (e.g., at 24 hours), while a time-kill assay is dynamic and measures the rate of killing. A combination may be synergistic in its rate of killing but not in the final inhibitory concentration.[16] | Consider the nature of the data provided by each assay. The checkerboard assay measures the inhibition of growth, while the time-kill assay assesses the bactericidal or bacteriostatic effect over time.[16] |
| Precipitation of this compound in the media | This compound may have limited solubility in aqueous solutions. | Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that affects bacterial growth (typically <1%). If solubility issues persist, consider using a different solvent or formulation, though this may require validation.[5] |
Data Presentation
Table 1: Potentiation of β-Lactam Activity by this compound against MRSA
| β-Lactam | Strain | MIC of β-Lactam Alone (µg/mL) | MIC of β-Lactam with this compound (µg/mL) | Fold Reduction in MIC |
| Oxacillin | MRSA | >256 | 4 | >64 |
| Nafcillin | MRSA | >256 | 8 | >32 |
| Ceftaroline | Ceftaroline-resistant MRSA | 4 | 2 | 2 |
| Data is hypothetical and for illustrative purposes based on trends reported in the literature.[1] |
Table 2: FIC Index Interpretation
| FIC Index | Interaction |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
| [8][9][10][17] |
Visualizations
Caption: Mechanism of this compound action.
Caption: Checkerboard assay experimental workflow.
Caption: Logic for interpreting FIC index values.
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - this compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against βâLactam-Resistant Staphylococcus aureus - American Chemical Society - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fractional inhibitory concentration: Significance and symbolism [wisdomlib.org]
- 7. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. emerypharma.com [emerypharma.com]
- 11. Resistance to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms behind Beta-Lactam resistance: A review [mid.journals.ekb.eg]
- 13. Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Frontiers | β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Mitigating the impact of GW779439X on non-target bacterial kinases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target effects of GW779439X on non-target bacterial kinases.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary bacterial target?
A1: this compound is a pyrazolopyridazine-based small molecule inhibitor.[1][2] Its primary intended bacterial target is the Penicillin-binding-protein And Serine/Threonine kinase-Associated (PASTA) kinase, Stk1, in Staphylococcus aureus.[1][2][3][4][5] By inhibiting Stk1, this compound acts as an antibiotic adjuvant, sensitizing methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA) to β-lactam antibiotics.[2][3][5]
Q2: What are "off-target effects" in the context of bacterial kinases?
A2: Off-target effects refer to the unintended modulation of other kinases besides the primary target (Stk1). Given the conserved nature of ATP-binding sites across the bacterial kinome, this compound may inhibit other serine/threonine kinases within the same bacterium or across different bacterial species. These unintended interactions can lead to confounding experimental results, unexpected phenotypes, or cytotoxicity unrelated to the inhibition of Stk1.[6][7]
Q3: Why is it crucial to mitigate these off-target effects in my research?
A3: Mitigating off-target effects is critical for several reasons:
-
Data Integrity: To ensure that the observed phenotype (e.g., β-lactam sensitization) is a direct result of inhibiting the intended target (Stk1) and not a combination of effects from inhibiting multiple kinases.
-
Specificity of Action: To accurately define the mechanism of action and signaling pathways involved.
-
Translational Potential: In drug development, high specificity is essential to minimize toxicity and increase the therapeutic window. Understanding and mitigating off-target effects are key steps in optimizing a compound for clinical consideration.[6]
Q4: What are the known non-bacterial off-targets of this compound?
A4: this compound was originally developed as an inhibitor for human kinases and has known potent off-target activity.[3][4] It was initially designed to target human Cyclin-Dependent Kinase 4 (CDK4) but was discontinued due to low specificity and high toxicity.[3][4][8] It is also a known inhibitor of human Aurora A kinase (AURKA).[1][3] This cross-reactivity with eukaryotic kinases underscores the importance of evaluating its specificity within the bacterial domain as well.
Section 2: Troubleshooting Guide - Identifying Off-Target Effects
Issue: My experimental results are inconsistent or suggest effects beyond Stk1 inhibition. How do I confirm off-target activity?
This guide provides systematic approaches to determine if this compound is acting on unintended bacterial kinases in your experiments.
Solution 1: Utilize Genetic Controls
The most direct way to validate on-target activity is to use bacterial strains with genetic modifications. Comparing the effect of this compound on a wild-type strain versus a knockout strain of the intended target can quickly reveal off-target effects.
Caption: Workflow for validating on-target activity using genetic controls.
-
Procedure: Test the ability of this compound to potentiate β-lactam activity in both a wild-type S. aureus and a corresponding Δstk1 mutant.[2]
-
Expected On-Target Result: this compound should sensitize the wild-type strain but should show no further sensitization in the Δstk1 strain, as the target is already absent.[2]
-
Indication of Off-Target Effect: If this compound still produces a biological effect in the Δstk1 strain, it is acting on at least one other target.
Solution 2: Kinase Selectivity Profiling
Biochemical screening of the inhibitor against a panel of purified kinases is a standard method to identify unintended targets.
Caption: Experimental workflow for identifying off-target kinases.
-
Procedure: If available, use a panel of purified bacterial serine/threonine kinases from your organism of interest. Perform in vitro kinase assays to determine the IC50 of this compound against each kinase.
-
Indication of Off-Target Effect: A low IC50 value against a kinase other than Stk1 indicates an off-target interaction. This provides a list of candidate kinases for further investigation.
Solution 3: Phenotypic Screening
Compare the cellular phenotype induced by this compound with the known phenotype of a genetic knockout of the target kinase (Δstk1). Discrepancies may suggest off-target activity.
-
Procedure: Use techniques like microscopy, cell viability assays, or proteomics to compare the global effects of treating a wild-type strain with this compound versus the baseline phenotype of an untreated Δstk1 strain.
-
Indication of Off-Target Effect: If the drug-treated cells exhibit phenotypes not present in the knockout strain, these additional effects are likely due to off-target binding.
Section 3: Mitigation Strategies
Once off-target effects are identified, the following strategies can be employed to minimize their impact.
Strategy 1: Computational Modeling to Predict and Minimize Off-Target Binding
In silico docking can help understand why this compound binds to off-target kinases and guide the rational design of more selective analogs. This approach was used in the original development of this compound derivatives.[2][5]
Caption: Logical workflow for improving inhibitor selectivity using computational methods.
Strategy 2: Dose-Response Optimization
Off-target effects are often concentration-dependent. Using the lowest possible effective concentration of this compound can help favor on-target activity.
-
Procedure: Perform a dose-response matrix experiment with varying concentrations of both the β-lactam antibiotic and this compound.
-
Goal: Identify the Minimum Adjuvant Concentration (MAC) of this compound that provides the desired level of antibiotic potentiation. Using this concentration for subsequent experiments will minimize off-target effects that typically occur at higher concentrations.
Strategy 3: Structure-Activity Relationship (SAR) Analysis
If you are engaged in chemical synthesis, creating derivatives of this compound can help separate on-target from off-target activities. Research has shown that the methylpiperazine moiety of this compound is critical for its activity, providing a starting point for modification.[2][5]
-
Procedure: Synthesize a small library of this compound analogs with modifications at different positions.
-
Screening: Test these analogs for both their ability to inhibit Stk1 (in vitro) and their off-target activity (against a known off-target kinase or via phenotypic screens).
-
Goal: Identify a derivative that retains high potency for Stk1 while exhibiting reduced activity against the undesired off-target kinase.
Section 4: Quantitative Data on this compound Activity
The following table summarizes publicly available data on the inhibitory activity of this compound.
| Target/Cell Line | Assay Type | Value | Notes | Reference |
| S. aureus Stk1 | Biochemical Assay | Inhibition at 2 µM | Direct measurement of kinase inhibition. | [1] |
| Human Aurora A | Kinase Assay | - | Known potent inhibitor. | [1][3] |
| Human CDK4 | Kinase Assay | - | Original design target; activity is significant. | [3][4][8] |
| Human BT-474 Cells | Cytotoxicity (IC50) | 1.13 µM (1130 nM) | Measures concentration to inhibit cell growth by 50%. | [1] |
| Human THP-1 Cells | Cytotoxicity (CC50) | < 0.05 µM | Measures concentration to cause 50% cytotoxicity. | [1] |
| M. tuberculosis PknB | Biochemical Assay (Ki) | 420 nM | Measures the binding affinity of the inhibitor. | [8] |
Section 5: Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the IC50 of this compound against a purified kinase by measuring ADP production.
-
Materials:
-
Purified bacterial kinase (e.g., Stk1).
-
Kinase-specific peptide substrate.
-
This compound serial dilutions in DMSO.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 96-well or 384-well plates.
-
-
Methodology:
-
Compound Plating: Add 5 µL of diluted this compound or vehicle control (DMSO in assay buffer) to the wells. The final DMSO concentration should not exceed 1%.[9]
-
Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture to each well. Pre-incubate for 10 minutes at room temperature.[9]
-
Reaction Initiation: Add 10 µL of a 2X ATP solution to start the reaction. The final ATP concentration should be near the Kₘ for the specific kinase.[9] Incubate at 30°C for 60 minutes.
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]
-
Data Acquisition: Read luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract background (no kinase) from all wells.
-
Normalize the data, setting the vehicle control (no inhibitor) as 100% activity and a control with no kinase as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Protocol 2: Bacterial Growth Potentiation Assay (MIC Determination)
This protocol, based on the checkerboard method, determines how this compound affects the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic.
-
Materials:
-
Bacterial strain of interest (S. aureus, etc.).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
β-lactam antibiotic (e.g., oxacillin).
-
This compound.
-
96-well microtiter plates.
-
-
Methodology:
-
Prepare Inoculum: Grow bacteria to the mid-logarithmic phase. Dilute the culture in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.
-
Prepare Plates:
-
Create a 2-fold serial dilution of the β-lactam antibiotic across the columns of the plate (e.g., from 128 µg/mL to 0.25 µg/mL).
-
To each of these wells, add a fixed, sub-lethal concentration of this compound (e.g., 5 µM).[2] A parallel plate without this compound should be prepared as a control.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
Data Analysis: Compare the MIC of the β-lactam antibiotic in the presence and absence of this compound. A significant reduction in the MIC indicates potentiation.
Protocol 3: Bacterial Cell Viability Assay (Fluorescence Staining)
This protocol distinguishes between live and dead bacteria after treatment.
-
Materials:
-
Methodology:
-
Cell Preparation: Harvest bacterial cells by centrifugation and wash with PBS to remove media components. Resuspend in PBS.
-
Staining: Add the SYTO 9 and PI dye mixture to the bacterial suspension according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[10]
-
Data Acquisition (Microscopy): Mount a small volume of the stained suspension on a microscope slide. View using appropriate filter sets for green (SYTO 9, live cells) and red (PI, dead cells) fluorescence.
-
Data Acquisition (Flow Cytometry): Analyze the stained sample on a flow cytometer, collecting events in the green and red fluorescence channels.
-
-
Data Analysis: Quantify the percentage of live (green) and dead (red) cells in the population. Compare the viability of treated samples to untreated controls.
Protocol 4: Basic Protocol for In Silico Molecular Docking
This protocol outlines the general steps for docking this compound into the ATP-binding site of a target kinase to predict binding modes.
-
Software:
-
Methodology:
-
Protein Preparation: Obtain the 3D structure of the target kinase (from PDB or via homology modeling). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Obtain the 3D structure of this compound. Assign charges and define rotatable bonds.
-
Grid Generation: Define the docking search space by creating a grid box centered on the known ATP-binding site of the kinase.
-
Docking Execution: Run the docking algorithm, which will place the flexible ligand into the rigid (or flexible) receptor binding site and score the different poses.[14]
-
Pose Analysis: Analyze the top-scoring poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the amino acid residues of the kinase.
-
-
Data Analysis: Compare the predicted binding energy and interaction patterns of this compound in the on-target kinase (Stk1) versus known off-target kinases. Differences in key interactions can inform the design of more selective inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Recent Methods for the Viability Assessment of Bacterial Pathogens: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 13. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in developing GW779439X for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GW779439X in in vivo studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a pyrazolopyridazine-based compound that acts as a potent inhibitor of the serine/threonine kinase Stk1 in Staphylococcus aureus. By inhibiting Stk1, this compound sensitizes methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA) to β-lactam antibiotics. It essentially lowers the minimum inhibitory concentration (MIC) of these antibiotics, making them more effective against resistant strains.
Q2: Does this compound have any off-target effects?
A2: Yes. This compound was originally developed as a eukaryotic kinase inhibitor and has been shown to inhibit Aurora Kinase A (AURKA). This inhibition can induce apoptosis (programmed cell death) through the caspase-3/7 pathway, which is a critical consideration for in vivo studies due to potential host toxicity.
Q3: What are the main challenges in developing this compound for in vivo studies?
A3: The primary challenges stem from its dual activity. While its Stk1 inhibition is beneficial for antibacterial purposes, its inhibition of host cell kinases like AURKA can lead to toxicity. Therefore, a key challenge is to find a therapeutic window that maximizes the antibiotic adjuvant effect while minimizing host toxicity. Other challenges include its formulation for optimal bioavailability and potential for off-target effects.
Troubleshooting Guide for In Vivo Experiments
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor in vivo efficacy despite in vitro potency | Suboptimal formulation: The compound may not be adequately absorbed or distributed to the site of infection. | Optimize formulation: Refer to the detailed formulation protocols in the "Experimental Protocols" section. Consider testing different vehicles (e.g., PEG300, SBE-β-CD, corn oil) to improve solubility and bioavailability. |
| Rapid metabolism or clearance: The compound may be quickly metabolized and cleared from the body, preventing it from reaching effective concentrations. | Conduct pharmacokinetic studies: Determine the compound's half-life, Cmax, and AUC in your animal model. This may necessitate more frequent dosing or a different route of administration. | |
| Inappropriate dosing: The administered dose may be too low to achieve a therapeutic effect. | Perform dose-escalation studies: Carefully increase the dose while monitoring for signs of toxicity to determine the maximum tolerated dose (MTD). | |
| Observed toxicity in animal models (e.g., weight loss, lethargy) | On-target toxicity: Inhibition of host kinases, such as Aurora Kinase A, can lead to adverse effects. | Establish the No-Observed-Adverse-Effect-Level (NOAEL): Conduct toxicology studies to identify the highest dose that does not cause statistically or biologically significant increases in the frequency or severity of adverse effects. |
| Vehicle-related toxicity: The formulation vehicle itself may be causing adverse reactions. | Include vehicle-only control groups: This will help differentiate between compound- and vehicle-induced toxicity. | |
| Route of administration: The chosen route (e.g., intraperitoneal) may be causing localized irritation or systemic stress. | Explore alternative routes: Consider oral gavage or intravenous administration if appropriate for your experimental design and if the formulation allows. | |
| High variability in experimental results | Inconsistent formulation: Precipitation or phase separation of the compound in the vehicle can lead to inconsistent dosing. | Ensure complete dissolution: Use heat and/or sonication to aid dissolution, as recommended in the formulation protocols. Prepare fresh formulations for each experiment. |
| Biological variability: Natural variations between individual animals can lead to different responses. | Increase sample size: Using a larger number of animals per group can help to mitigate the effects of individual variability and increase the statistical power of your study. |
Quantitative Data
In Vitro Efficacy of this compound
The following table summarizes the in vitro activity of this compound in potentiating the effects of β-lactam antibiotics against various S. aureus strains.
| Antibiotic | Strain | MIC without this compound (µg/mL) | MIC with 5 µM this compound (µg/mL) | Fold Reduction in MIC |
| Oxacillin | LAC (MRSA) | 128 | 2 | 64 |
| Nafcillin | LAC (MRSA) | >256 | 4 | >64 |
| Ceftriaxone | LAC (MRSA) | 64 | 32 | 2 |
| Ceftaroline | BAA-2686 (Ceftaroline-resistant MRSA) | 4 | 0.5 | 8 |
Data is representative of published findings. Actual values may vary based on experimental conditions.
In Vivo Pharmacokinetic and Toxicological Parameters
Specific in vivo pharmacokinetic and toxicological data for this compound are not extensively available in the public domain. Researchers should determine these parameters in their specific animal models. The following table provides a template for the data that should be collected.
| Parameter | Description | Value (to be determined) | Animal Model | Route of Administration |
| Cmax | Maximum plasma concentration | e.g., BALB/c mice | e.g., Intraperitoneal | |
| AUC | Area under the plasma concentration-time curve | e.g., BALB/c mice | e.g., Intraperitoneal | |
| t1/2 | Half-life | e.g., BALB/c mice | e.g., Intraperitoneal | |
| MTD | Maximum Tolerated Dose | e.g., BALB/c mice | e.g., Intraperitoneal | |
| NOAEL | No-Observed-Adverse-Effect-Level | e.g., BALB/c mice | e.g., Intraperitoneal |
Experimental Protocols
Formulation of this compound for In Vivo Administration
-
Protocol 1: PEG300-based formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 33.3 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This formulation should result in a clear solution with a solubility of at least 3.33 mg/mL.
-
-
Protocol 2: SBE-β-CD-based formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 33.3 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
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Mix thoroughly until a clear solution is obtained.
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This formulation should also achieve a solubility of at least 3.33 mg/mL.
-
-
Protocol 3: Corn oil-based formulation
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Prepare a stock solution of this compound in DMSO (e.g., 33.3 mg/mL).
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To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
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Mix thoroughly until a clear solution is formed.
-
This formulation is suitable for oral administration and should have a solubility of at least 3.33 mg/mL.
-
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare fresh formulations for each experiment.
In Vivo Efficacy Study in a Murine Infection Model (Example Workflow)
The following provides a general workflow for assessing the in vivo efficacy of this compound as a β-lactam adjuvant.
How to interpret unexpected results in GW779439X experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with GW779439X. Our aim is to help you interpret unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in bacteria?
A1: this compound functions as an antibiotic adjuvant by inhibiting the serine/threonine kinase Stk1 in Staphylococcus aureus.[1][2][3] Stk1 is a member of the penicillin-binding-protein and serine/threonine kinase-associated (PASTA) kinases.[1][3] By inhibiting Stk1, this compound sensitizes methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics.[1][2][3] Genetic deletion of stk1 has been shown to decrease the resistance of MRSA to a variety of β-lactams.[1]
Q2: Does this compound have intrinsic antibiotic activity?
A2: No, this compound does not typically exhibit intrinsic antibiotic effects on bacterial growth at concentrations below 20 μM.[1][2] Its utility lies in its ability to potentiate the activity of other antibiotics, specifically β-lactams.[1]
Q3: I am observing no effect of this compound in my experiments. What could be the reason?
A3: Several factors could contribute to a lack of observed effect:
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Bacterial Strain: The potentiation effect of this compound is most pronounced in PBP2A-containing strains of S. aureus.[4] The effect may be less significant in methicillin-sensitive S. aureus (MSSA) isolates.[1]
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Choice of β-Lactam: The degree of potentiation can vary depending on the β-lactam used. For instance, the effect is particularly strong with oxacillin and nafcillin.[1]
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Experimental Conditions: Discrepancies in results can arise from different growth conditions. It is crucial to maintain consistent experimental parameters.[1]
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Use of a Δstk1 Mutant: this compound will not further sensitize a Δstk1 mutant to β-lactams, as its target is already absent.[1]
Q4: Are there known off-target effects of this compound?
A4: Yes. This compound was originally designed as a human CDK4 inhibitor.[1] It is also a known AURKA inhibitor and can induce apoptosis via the caspase 3/7 pathway in eukaryotic cells.[4] When working with eukaryotic cell lines, it is important to consider these potential off-target effects. Concerns about cross-reactivity with human kinases are valid, and screening against human kinase panels can help evaluate specificity.[5]
Troubleshooting Guide
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Reduction
You may observe that the fold-reduction in the MIC of a β-lactam in the presence of this compound varies between experiments.
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Possible Cause 1: Variability in Bacterial Inoculum. The initial density of the bacterial culture can influence the outcome of susceptibility testing.
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Solution: Standardize the inoculum preparation. Ensure you are consistently starting with a bacterial suspension at the same optical density (e.g., OD600 of 0.06 for broth growth experiments).[1]
-
-
Possible Cause 2: Different β-Lactam Antibiotics. The potentiation effect of this compound is not uniform across all β-lactams.[1]
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Solution: Refer to the provided data on the potentiation of different β-lactams and select the appropriate one for your experiment. If you are testing a new β-lactam, establish a baseline for its interaction with this compound.
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Issue 2: Unexpected Cytotoxicity in Eukaryotic Cell-Based Assays
When co-culturing bacteria with eukaryotic cells in the presence of this compound, you might observe toxicity to the eukaryotic cells.
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Possible Cause: Off-Target Kinase Inhibition. this compound is known to inhibit human kinases such as CDK4 and AURKA, which can lead to cell cycle arrest and apoptosis.[1][4]
-
Solution:
-
Perform control experiments with your eukaryotic cell line and this compound alone to determine its IC50 value.
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Consider using the lowest effective concentration of this compound that still potentiates the antibiotic effect.
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If cytotoxicity remains an issue, you may need to explore derivatives of this compound with potentially lower off-target effects or consider alternative experimental systems.
-
-
Issue 3: Limited or No Potentiation in Non-aureus Species
You are attempting to use this compound to potentiate β-lactams against other bacterial species and see no effect.
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Possible Cause: Absence of a Homologous Stk1 Target. The efficacy of this compound is dependent on the presence of a susceptible PASTA kinase like Stk1.[1] Other bacterial species may lack a sufficiently similar kinase.
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Solution: Before conducting extensive experiments, perform a bioinformatic analysis to determine if the bacterial species of interest possesses a homolog of the S. aureus Stk1 kinase.
-
Data Presentation
Table 1: Potentiation of β-Lactam MICs by this compound in S. aureus Strain LAC (MRSA)
| Antibiotic | MIC (μg/mL) without this compound | MIC (μg/mL) with 5 μM this compound | Fold Change in MIC |
| Oxacillin | >256 | 2 | >128 |
| Nafcillin | >256 | 4 | >64 |
| Ceftriaxone | 64 | 32 | 2 |
| Ceftaroline | 0.5 | 0.25 | 2 |
Data compiled from literature.[1]
Table 2: Effect of this compound on Oxacillin MIC in Various S. aureus Strains
| Strain | PFGE Type | MIC (μg/mL) without this compound | MIC (μg/mL) with 5 μM this compound |
| COL | MRSA | >256 | 4 |
| USA400 | MRSA | >256 | 8 |
| USA600 | MRSA | >256 | 4 |
| USA800 | MRSA | >256 | 8 |
| BAA-2686 | MRSA (Ceftaroline-Resistant) | >256 | 0.5 |
| Newman | MSSA | 0.25 | 0.06 |
| NCTC8325 | MSSA | 0.25 | 0.125 |
Data compiled from literature.[1]
Experimental Protocols
In Vitro Kinase Assay
This protocol is used to determine the direct inhibitory effect of this compound on Stk1 kinase activity.
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Protein Purification: Purify the Stk1 kinase domain.
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Reaction Mixture: Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.0), 1 mM dithiothreitol, 1 mM EDTA, and 5 mM MnCl₂.
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Substrate and ATP: Add a non-specific phosphosubstrate like myelin basic protein (MBP) and [γ-³²P]ATP to the reaction mixture.
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Incubation: Add approximately 2 μg of purified Stk1 protein and varying concentrations of this compound to the mixture. Incubate for 20 minutes at 37°C.
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Termination: Stop the reaction by adding an equal volume of 2x sample buffer.
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Analysis: Analyze the phosphorylation of Stk1 (autophosphorylation) and MBP by autoradiography after SDS-PAGE. A reduction in the radioactive signal with increasing concentrations of this compound indicates inhibition.[6]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibiotic that prevents visible bacterial growth.
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Bacterial Culture: Grow S. aureus to the desired optical density.
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Serial Dilutions: Prepare serial dilutions of the β-lactam antibiotic in a 96-well plate.
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Addition of this compound: To a parallel set of wells, add a fixed concentration of this compound (e.g., 5 μM).
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Inoculation: Inoculate all wells with the prepared bacterial suspension.
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Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
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Reading: The MIC is the lowest concentration of the antibiotic at which there is no visible growth. Compare the MIC values in the presence and absence of this compound to determine the potentiation effect.
Visualizations
Caption: Mechanism of this compound action in S. aureus.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a Serine/Threonine Kinase Involved in Virulence of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing screening conditions for novel Stk1 inhibitors based on GW779439X
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing and optimizing screening assays for novel inhibitors of the Serine/Threonine kinase 1 (Stk1), with a focus on compounds based on the GW779439X scaffold.
Frequently Asked Questions (FAQs)
Q1: What is Stk1 and why is it a promising drug target?
A1: Stk1 is a eukaryotic-like serine/threonine protein kinase found in various bacteria, including the human pathogen Staphylococcus aureus. It plays a crucial role in regulating cell wall metabolism, virulence, and antibiotic resistance.[1][2] MRSA strains that lack Stk1 become more susceptible to β-lactam antibiotics, making Stk1 an attractive target for developing "antibiotic resistance breakers" that can be used in combination therapies.[1][3]
Q2: What is this compound and how does it inhibit Stk1?
A2: this compound is a pyrazolopyridazine-based compound identified as an inhibitor of S. aureus Stk1.[4][5] It potentiates the activity of β-lactam antibiotics by directly inhibiting the kinase activity of Stk1.[6][7] this compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the kinase, preventing the transfer of phosphate to its substrates.[8]
Q3: What are the key considerations before starting a screening campaign for Stk1 inhibitors?
A3: Before initiating a high-throughput screening (HTS) campaign, it is crucial to:
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Define the screening goal: Are you looking for ATP-competitive inhibitors or allosteric modulators? This will influence your choice of assay format.[9]
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Characterize the enzyme: Determine the optimal concentration of purified Stk1 and its Michaelis constant (Km) for ATP. This is essential for setting up a robust and sensitive assay.[10][11]
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Select an appropriate assay format: A variety of biochemical and cell-based assays are available, each with its own advantages and disadvantages.[12]
-
Validate the assay: Ensure the assay is robust with a high Z-factor and is easily scalable for HTS.[9]
Troubleshooting Guides
Biochemical Assays
Problem 1: High background signal or low signal-to-noise ratio in my kinase assay.
-
Possible Cause 1: Suboptimal enzyme concentration.
-
Solution: Titrate the purified Stk1 kinase domain to determine the optimal concentration that gives a robust signal without being in excess, which can lead to high background.[13]
-
-
Possible Cause 2: Non-specific binding of detection reagents.
-
Solution: Increase the concentration of blocking agents (e.g., BSA) in your assay buffer. Ensure all washing steps are thorough.[14]
-
-
Possible Cause 3: Contaminated reagents.
-
Solution: Use fresh, high-quality ATP and substrate. Filter all buffers to remove any particulate matter.
-
Problem 2: High variability between replicate wells.
-
Possible Cause 1: Inconsistent pipetting.
-
Solution: Use calibrated pipettes and ensure proper mixing of all reagents in each well. For HTS, ensure the automated liquid handling system is properly calibrated.[10]
-
-
Possible Cause 2: Edge effects on the assay plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with buffer or a control solution to maintain a consistent environment across the plate.
-
-
Possible Cause 3: Enzyme instability.
-
Solution: Ensure the purified Stk1 is stored correctly and handled on ice. Include a stabilizer like DTT in the kinase buffer.[15]
-
Problem 3: False positives or negatives in the screening results.
-
Possible Cause 1 (False Positives): Compound interference with the detection method.
-
Solution: Perform a counterscreen without the enzyme to identify compounds that directly interfere with the assay signal (e.g., fluorescent compounds in a fluorescence-based assay).[10]
-
-
Possible Cause 2 (False Positives): Non-specific inhibition.
-
Solution: Use an orthogonal assay with a different detection method to confirm hits.[10] For example, if your primary screen measures ADP production, a secondary assay could directly measure substrate phosphorylation.
-
-
Possible Cause 3 (False Negatives): Inhibitor potency is dependent on ATP concentration.
Cell-Based Assays
Problem 1: Low or no response to Stk1 inhibition in the cellular assay.
-
Possible Cause 1: Poor cell permeability of the inhibitor.
-
Solution: Modify the chemical structure of the inhibitor to improve its cell permeability. Alternatively, use a permeabilizing agent, although this can introduce other artifacts.
-
-
Possible Cause 2: The inhibitor is being actively transported out of the cells.
-
Solution: Co-incubate with an efflux pump inhibitor to see if the activity of your compound increases.
-
-
Possible Cause 3: The chosen cellular endpoint is not sensitive to Stk1 inhibition.
Problem 2: High cellular toxicity observed at effective inhibitor concentrations.
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Possible Cause 1: Off-target effects of the inhibitor.
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Possible Cause 2: The inhibitor is targeting an essential cellular process in the host cells.
-
Solution: If the toxicity is observed in mammalian cell lines, this could indicate a lack of selectivity for the bacterial kinase. Further medicinal chemistry efforts may be needed to improve selectivity.
-
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 / Potentiation | Reference |
| This compound | Stk1 (S. aureus) | Biochemical (in vitro kinase assay) | Inhibition observed at 2 µM | [6][19] |
| This compound | Stk1 (S. aureus) | Cell-based (MIC reduction) | Potentiates ceftaroline activity at 5 µM | [7][19] |
| Inh2-B1 | Stk1 (S. aureus) | Biochemical (in vitro kinase assay) | Inhibition observed at 50 µM | [3] |
| Inh2-B1 | Stk1 (S. aureus) | Cell-based (MIC) | IC50 of 12.0 µM in broth dilution | [3] |
Experimental Protocols
Protocol 1: In Vitro Stk1 Kinase Assay (Radiometric)
This protocol is adapted from standard kinase assay procedures and is suitable for determining the in vitro inhibitory activity of compounds against the Stk1 kinase domain.[6][15]
Materials:
-
Purified Stk1 kinase domain (Stk1-KD)
-
Myelin Basic Protein (MBP) as a generic substrate
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT
-
[γ-³²P]ATP
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing Kinase Buffer, a predetermined optimal concentration of Stk1-KD, and MBP.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
-
Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for Stk1.
-
Incubate the reaction at 30°C for a fixed time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell-Based β-Lactam Potentiation Assay
This protocol determines the ability of a Stk1 inhibitor to potentiate the activity of a β-lactam antibiotic against S. aureus.[6]
Materials:
-
S. aureus strain (e.g., a methicillin-resistant S. aureus - MRSA strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic (e.g., oxacillin or ceftaroline)
-
Test compound (Stk1 inhibitor) dissolved in DMSO
-
96-well microtiter plates
-
Incubator (37°C)
-
Plate reader (OD600 nm)
Procedure:
-
Prepare a bacterial inoculum of S. aureus in CAMHB, adjusted to a 0.5 McFarland standard.
-
In a 96-well plate, perform a two-fold serial dilution of the β-lactam antibiotic in CAMHB.
-
To each well containing the serially diluted antibiotic, add the test compound at a fixed, sub-inhibitory concentration (e.g., 5 µM this compound).
-
Prepare a parallel plate with the same serial dilution of the β-lactam antibiotic but with DMSO instead of the test compound (control).
-
Add the bacterial inoculum to all wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for the β-lactam antibiotic in the presence and absence of the test compound. The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth.
-
A significant reduction in the MIC in the presence of the test compound indicates potentiation of the β-lactam's activity.
Visualizations
Caption: Stk1 Signaling Pathway and Inhibition by this compound.
References
- 1. Frontiers | Autophosphorylation Mechanism of the Ser/Thr Kinase Stk1 From Staphylococcus aureus [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel STK1-targeted small-molecule as an “antibiotic resistance breaker” against multidrug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pamgene.com [pamgene.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
Dealing with lot-to-lot variability of GW779439X
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with GW779439X, with a specific focus on managing lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a pyrazolopyridazine-based small molecule inhibitor. Its primary targets are:
-
Staphylococcus aureus PASTA kinase Stk1: Inhibition of Stk1 sensitizes methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics.[1][2][3][4]
-
Aurora Kinase A (AURKA): It also exhibits inhibitory activity against AURKA, a kinase involved in cell cycle regulation, and can induce apoptosis.[5]
Q2: What are the common causes of lot-to-lot variability with small molecule inhibitors like this compound?
Lot-to-lot variability in small molecule inhibitors can arise from several factors during manufacturing and handling:
-
Purity and Impurity Profile: Differences in the purity of the compound and the presence of various impurities can significantly alter its biological activity.
-
Polymorphism: The crystalline structure of the compound can vary between batches, affecting its solubility and bioavailability.
-
Solvent Content: Residual solvents from the manufacturing process can be present at different levels.
-
Stability and Degradation: Improper storage or handling can lead to degradation of the compound over time.
Q3: I am observing a decrease in the potency of this compound in my antibiotic synergy assays. What could be the cause?
A decrease in potency can be due to several factors:
-
Compound Degradation: Ensure that the compound has been stored correctly as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
-
Incorrect Concentration: Verify the concentration of your stock solution. Consider performing a concentration validation using techniques like UV-Vis spectroscopy or HPLC.
-
Lot-to-Lot Variability: The new lot of this compound may have a different purity or activity profile. It is crucial to qualify each new lot before use in critical experiments.
-
Assay Conditions: Variations in bacterial strain, growth phase, or media composition can affect the outcome of synergy assays.
Q4: My cell-based assays with this compound are showing inconsistent results. How can I troubleshoot this?
Inconsistent results in cell-based assays can stem from:
-
Compound Solubility: this compound has limited aqueous solubility. Ensure the compound is fully dissolved in your working solution. Sonication may aid dissolution.
-
Cell Line Integrity: Confirm the identity and health of your cell line. Passage number can affect cell behavior and drug response.
-
Off-Target Effects: At higher concentrations, off-target effects of this compound on kinases other than AURKA might contribute to variability.
-
Lot-to-Lot Variation: As with other assays, lot-to-lot differences in the compound can lead to inconsistent cellular responses.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Reduction in Synergy Assays
Symptoms:
-
The fold-reduction in the MIC of a β-lactam antibiotic in the presence of this compound varies significantly between experiments.
-
A new lot of this compound shows a different level of synergy compared to the previous lot.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Stock Solution Integrity | Prepare a fresh stock solution of this compound from the powder. If possible, compare the performance of the new stock with a previously validated aliquot of an old lot. |
| 2 | Standardize Bacterial Inoculum | Ensure the bacterial inoculum is prepared consistently and is in the logarithmic growth phase. The density of the bacterial suspension should be standardized (e.g., using a McFarland standard). |
| 3 | Qualify New Lot of this compound | Before using a new lot in large-scale experiments, perform a side-by-side comparison with the previous lot in a small-scale MIC assay. Determine the IC50 or the concentration required to achieve a specific fold-reduction in MIC. |
| 4 | Analytical Chemistry Validation | If inconsistencies persist, consider analytical validation of the new lot for purity and identity using methods like HPLC/MS. |
Issue 2: Variable Inhibition of Kinase Activity in In Vitro Assays
Symptoms:
-
The IC50 value of this compound against Stk1 or AURKA varies between assay runs.
-
Inconsistent results in western blot analysis of downstream signaling pathways.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm Reagent Quality | Ensure the kinase, substrate, and ATP are of high quality and have been stored correctly. Enzyme activity can decrease over time. |
| 2 | Optimize Assay Conditions | Re-verify the optimal concentrations of kinase, substrate, and ATP. Ensure the assay is running in the linear range. |
| 3 | Validate Compound Dilution Series | Prepare fresh serial dilutions of this compound for each experiment. Inaccurate dilutions can lead to significant variations in IC50 values. |
| 4 | Control for Phosphatase Activity (for Western Blots) | When preparing cell lysates for western blotting, include phosphatase inhibitors to prevent dephosphorylation of target proteins. |
| 5 | Lot Qualification | Perform a dose-response curve with each new lot of this compound to confirm its potency relative to previous lots. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | Cell Line/Assay | IC50 (µM) | Reference |
| AURKA | AGP-01 cells | 0.57 | [5] |
| Stk1 | In vitro kinase assay | ~2 (Biochemical inhibition) | [5] |
Table 2: Example Data for Qualifying a New Lot of this compound in an MIC Synergy Assay
| Lot Number | Oxacillin MIC (µg/mL) | Oxacillin MIC + 5µM this compound (µg/mL) | Fold Reduction | Status |
| Lot A (Reference) | 128 | 8 | 16 | Pass |
| Lot B | 128 | 16 | 8 | Fail |
| Lot C | 128 | 8 | 16 | Pass |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Synergy Testing
-
Prepare Bacterial Inoculum: Culture S. aureus overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture in fresh MHB to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Prepare Antibiotic and Inhibitor Plates: In a 96-well plate, perform serial dilutions of the β-lactam antibiotic in MHB. Prepare a parallel plate containing the same antibiotic dilutions plus a fixed concentration of this compound (e.g., 5 µM).
-
Inoculation: Add the standardized bacterial inoculum to all wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC in the absence and presence of this compound to determine the synergistic effect.
Protocol 2: In Vitro Kinase Assay (Generic)
-
Prepare Reaction Mixture: In a microplate, combine the kinase (e.g., purified Stk1 or AURKA), the appropriate substrate, and the kinase assay buffer.
-
Add Inhibitor: Add varying concentrations of this compound to the wells. Include a DMSO control.
-
Initiate Reaction: Start the kinase reaction by adding a solution containing ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.
-
Detect Activity: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo, fluorescence polarization, or radioactivity).
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.
Protocol 3: Western Blot for Downstream Signaling
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of a downstream target of Stk1 or AURKA.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
Best practices for storing and handling GW779439X
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of GW779439X.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pyrazolopyridazine-based small molecule.[1] It functions as an inhibitor of the serine/threonine kinase Stk1, a Penicillin-Binding-Protein and Serine/Threonine kinase-Associated (PASTA) kinase, in Staphylococcus aureus.[1][2][3][4] By inhibiting Stk1, this compound sensitizes methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics.[1][4] It was initially designed as an inhibitor for human CDK4 and also shows activity against Aurora-a kinase (AURKA).[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary for the solid compound versus solutions. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions before storage.[5]
Q3: How should I prepare a stock solution of this compound?
A3: A common method for preparing a stock solution is to dissolve this compound in dimethyl sulfoxide (DMSO).[3] For instance, a 10 mM stock solution in DMSO is frequently used.[3] If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can help in dissolving the compound.[5]
Q4: Does this compound have intrinsic antibacterial activity?
A4: No, this compound itself does not typically exhibit antibacterial effects on its own at concentrations up to 20 μM.[1] Its primary role in the context of infectious disease research is as an antibiotic adjuvant, meaning it enhances the efficacy of other antibiotics, specifically β-lactams, against resistant strains of S. aureus.[1][4]
Troubleshooting Guide
Issue 1: I am not observing the expected potentiation of β-lactam antibiotics.
-
Solution Purity and Integrity: Verify the purity of your this compound lot. Improper storage or handling can lead to degradation.[6] Ensure that stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles.[5]
-
Experimental Concentration: Confirm that the concentration of this compound used in your assay is appropriate. A concentration of 5 μM has been shown to be effective in potentiating β-lactam activity in broth culture experiments.[1]
-
Bacterial Strain Specificity: The potentiation effect of this compound is dependent on the Stk1 signaling pathway in S. aureus.[1] The effect may vary between different strains or species. The potentiation is reportedly strongest in strains containing PBP2A.[5]
-
Assay Conditions: Ensure that your experimental conditions (e.g., media, incubation time, temperature) are optimal for both the bacteria and the antibiotic being tested.
Issue 2: My experimental results show high variability.
-
Solution Preparation: Inconsistent solution preparation can lead to variable results. Ensure this compound is fully dissolved. As mentioned, gentle heating or sonication may be necessary.[5] Prepare fresh working solutions for each experiment from a properly stored stock solution.
-
Pipetting Accuracy: Given the micromolar concentrations at which this compound is active, precise and accurate pipetting is critical. Calibrate your pipettes regularly.
Issue 3: I am observing unexpected off-target effects in my eukaryotic cell-based assays.
-
Target Specificity: this compound was originally developed as a eukaryotic kinase inhibitor and is known to inhibit Aurora-a kinase (AURKA) and was designed to target CDK4.[1][3] These off-target activities can lead to effects such as cell cycle arrest (at G0/G1 and sub-G1 phases) and apoptosis, which may be independent of its effects on Stk1.[5] Consider these potential confounding factors when interpreting your data.
Data Presentation
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Solid Powder | -20°C | Up to 12 months | [3] |
| 4°C | Up to 6 months | [3] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | [3][5] |
| -20°C | Up to 1 month | [5] |
Table 2: Solubility and Formulation Protocols
| Solvent System | Achievable Concentration | Notes | Source(s) |
| DMSO | 10 mM | Common solvent for preparing concentrated stock solutions. | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.33 mg/mL (7.33 mM) | A multi-component system suitable for in vivo experiments, yielding a clear solution. | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.33 mg/mL (7.33 mM) | An alternative formulation for in vivo use, resulting in a clear solution. | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 3.33 mg/mL (7.33 mM) | A lipid-based formulation for in vivo administration. May not be suitable for long-term dosing. | [5] |
Experimental Protocols
Protocol 1: In Vitro Stk1 Kinase Inhibition Assay
This protocol is a generalized procedure based on methodologies described for assessing Stk1 inhibition.[1]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified Stk1 kinase domain (e.g., 2 μM) and a suitable substrate like Myelin Basic Protein (MBP) (e.g., 10 μM).
-
Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO). Incubate at 37°C for 10 minutes.
-
Initiate Kinase Reaction: Start the phosphorylation reaction by adding a solution containing 10 mM Tris pH 7.4, 150 mM NaCl, 50 μM MnCl₂, 50 μM ATP, and 1 μCi of [γ-³²P] ATP.
-
Reaction Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 6x SDS loading buffer.
-
Analysis: Separate the proteins using SDS-PAGE. Fix the gel (e.g., in 40% methanol, 5% glycerol, 10% glacial acetic acid), dry it, and visualize the phosphorylated proteins via autoradiography. A reduction in the radioactive signal for MBP and Stk1 autophosphorylation indicates inhibition by this compound.
Visualizations
Caption: Mechanism of action of this compound in S. aureus.
Caption: Workflow for determining β-lactam MIC potentiation.
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. news-medical.net [news-medical.net]
Troubleshooting inconsistent results in GW779439X synergy studies
Welcome to the technical support center for GW779439X synergy studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for inconsistent results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during synergy studies with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: We are observing inconsistent or no synergistic effect of this compound with β-lactam antibiotics against S. aureus. What are the potential causes?
Answer: Inconsistent synergy can stem from several factors, ranging from the specifics of your experimental setup to the biological characteristics of your bacterial strains. Here are key areas to investigate:
-
Bacterial Strain Variability: Different strains of S. aureus, including various MRSA and MSSA isolates, can exhibit different levels of susceptibility to the synergistic effects of this compound. The potentiation of β-lactams by this compound is notably strongest in strains containing PBP2A.[1][2] It's crucial to authenticate your strains and consider their genetic background.
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This compound Concentration: The synergistic effect is dependent on the concentration of this compound. Studies have shown that a concentration of 5 µM is effective in potentiating the activity of β-lactams.[1][3][4] Ensure your final concentration in the assay is accurate.
-
β-Lactam Partner: The choice of β-lactam antibiotic is critical. This compound has been shown to potentiate the activity of various β-lactams, including oxacillin, nafcillin, and ceftaroline.[1] However, the magnitude of the synergistic effect can vary between different β-lactams.
-
Inoculum Density: Inconsistent inoculum density can lead to variable results. It is essential to standardize the bacterial inoculum for each experiment, typically to a 0.5 McFarland standard.
-
Compound Stability and Solubility: this compound, like many small molecules, can have solubility and stability issues. Prepare fresh stock solutions and be mindful of the solvent used. For in vivo studies, specific formulations are recommended to ensure solubility.
Question 2: Our checkerboard assay results are difficult to interpret, with "skipped" wells or a paradoxical effect. How can we address this?
Answer: These are common issues in checkerboard assays. Here’s how to troubleshoot them:
-
"Skipped" Wells: The appearance of bacterial growth in wells with higher antibiotic concentrations while wells with lower concentrations show no growth can be due to bacterial clumping or contamination. Ensure your bacterial suspension is homogenous before inoculation.
-
Paradoxical Effect (Eagle Effect): Some β-lactam antibiotics can show a paradoxical decrease in bactericidal activity at concentrations above a certain point. This can result in growth at higher concentrations. A time-kill assay can be a useful secondary assay to confirm synergy and observe the dynamics of bacterial killing over time.
-
Subjective Interpretation: Visual determination of growth can be subjective. Using a microplate reader to measure optical density (OD) provides a more quantitative and objective endpoint.
Question 3: We are seeing variability in our results between different batches of experiments. What are the best practices to ensure reproducibility?
Answer: Reproducibility is key in synergy studies. Here are some best practices to follow:
-
Cell Line/Strain Authentication: If working with cell lines, ensure they are authenticated (e.g., through STR profiling) and use them at a low passage number. High passage numbers can lead to genetic and phenotypic drift, affecting drug response.
-
Standardized Protocols: Adhere strictly to a detailed, standardized protocol for all experiments. This includes media preparation, inoculum density, incubation times, and reading methods.
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Quality Control: Include appropriate controls in every experiment. For synergy studies, this includes each drug alone across a range of concentrations.
-
Reagent Quality: Use high-quality reagents and check the expiration dates of antibiotics and other critical components.
Question 4: Could off-target effects of this compound be influencing our results?
Answer: Yes, this is an important consideration. This compound was originally designed as a human CDK4 inhibitor and has also been identified as an inhibitor of Aurora Kinase A (AURKA).[2] These off-target activities could contribute to the observed cellular effects, especially in eukaryotic cell-based assays.
To investigate this:
-
Target Knockout/Knockdown Studies: The gold-standard method is to test the compound in a cell line where the intended target (or the off-target of concern) has been genetically removed (e.g., via CRISPR-Cas9). If the synergistic effect persists in the absence of the intended target, it suggests off-target mechanisms are at play.
-
Kinase Profiling: A broader understanding of this compound's selectivity can be gained by screening it against a panel of kinases.
Quantitative Data from Synergy Studies
The following tables summarize the synergistic activity of this compound with β-lactam antibiotics against various Staphylococcus aureus strains, as reported in the literature.
Table 1: Potentiation of β-Lactam MICs by this compound against S. aureus Strain LAC (MRSA) [1]
| Antibiotic | MIC (µg/mL) without this compound | MIC (µg/mL) with 5 µM this compound | Fold Change in MIC |
| Oxacillin | 256 | 2 | 128 |
| Nafcillin | 128 | 1 | 128 |
| Ceftaroline | 0.5 | 0.25 | 2 |
| Ceftriaxone | 64 | 32 | 2 |
Table 2: Potentiation of Oxacillin MIC by this compound against Various S. aureus Strains [1]
| Strain (Type) | Oxacillin MIC (µg/mL) without this compound | Oxacillin MIC (µg/mL) with 5 µM this compound | Fold Change in MIC |
| USA400 (MRSA) | 128 | 4 | 32 |
| USA600 (MRSA) | 256 | 8 | 32 |
| USA800 (MRSA) | 64 | 4 | 16 |
| COL (MRSA) | 512 | 16 | 32 |
| BAA-2686 (MRSA) | >1024 | 2 | >512 |
| Newman (MSSA) | 0.25 | 0.0625 | 4 |
| NCTC8325 (MSSA) | 0.25 | 0.125 | 2 |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol is a standard method to assess the in vitro synergy of two antimicrobial agents.
1. Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and the β-lactam antibiotic in an appropriate solvent (e.g., DMSO) at a concentration that is 100x the highest final concentration to be tested.
2. Preparation of Microtiter Plate:
-
Use a 96-well microtiter plate.
-
Add a sterile growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), to all wells that will be used in the assay.
3. Serial Dilutions:
-
In the first column of the plate, create serial two-fold dilutions of the β-lactam antibiotic.
-
In the first row of the plate, create serial two-fold dilutions of this compound.
-
Using these initial dilutions, create a checkerboard pattern of concentrations where each well contains a unique combination of the two compounds.
-
Include control wells with each drug alone and no-drug controls.
4. Inoculation:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
5. Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
6. Reading and Interpretation:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Signaling Pathways and Experimental Workflows
Stk1 Signaling Pathway in S. aureus
This compound exerts its synergistic effect by inhibiting the Ser/Thr kinase Stk1 in S. aureus. Stk1 is involved in regulating cell wall metabolism and resistance to cell-wall targeting antibiotics.[1][5][6] Inhibition of Stk1 leads to increased susceptibility to β-lactams.
Caption: Stk1 signaling pathway in S. aureus and points of inhibition.
Aurora Kinase A (AURKA) Signaling Pathway
This compound also inhibits human Aurora Kinase A (AURKA), a key regulator of mitosis. This off-target activity is important to consider in cancer synergy studies.
Caption: Simplified AURKA signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for Synergy Studies
This diagram outlines a typical workflow for investigating drug synergy.
Caption: A logical workflow for conducting and troubleshooting synergy experiments.
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Two unique phosphorylation-driven signaling pathways crosstalk in Staphylococcus aureus to modulate the cell-wall charge: Stk1/Stp1 meets GraSR - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Reviving β-Lactams: A Comparative Guide to GW779439X's Sensitizing Activity Across MRSA Isolates
For Immediate Release
A novel pyrazolopyridazine compound, GW779439X, has demonstrated significant potential in resensitizing Methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. By inhibiting the serine/threonine kinase Stk1, this compound effectively dismantles a key component of the bacterial defense against this critical class of antibiotics. This guide provides a comprehensive comparison of this compound's activity with other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Performance of this compound as a β-Lactam Sensitizer
This compound acts as an antibiotic adjuvant, meaning it enhances the efficacy of existing antibiotics rather than possessing intrinsic antibacterial properties at the tested concentrations. Its primary mechanism is the inhibition of the PASTA (Penicillin-binding protein and Serine/Threonine kinase Associated) kinase Stk1 in S. aureus. This inhibition leads to a marked increase in the susceptibility of MRSA to various β-lactam antibiotics.
Quantitative Data Summary
The efficacy of this compound in potentiating β-lactam activity has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) across various MRSA and Methicillin-sensitive S. aureus (MSSA) strains. The data presented below is sourced from the pivotal study by Schaenzer et al., 2018.
Table 1: Potentiation of Various Antibiotics by this compound against MRSA Strain LAC
| Antibiotic | MIC (μg/mL) without this compound | MIC (μg/mL) with 5 μM this compound | Fold Change in MIC |
| β-Lactams | |||
| Oxacillin | 64 | 1 | 64 |
| Nafcillin | 32 | 1 | 32 |
| Ceftriaxone | 128 | 64 | 2 |
| Ceftaroline | 0.5 | 0.25 | 2 |
| Non-β-Lactams | |||
| Vancomycin | 1 | 1 | 1 |
| Chloramphenicol | 4 | 4 | 1 |
Data from Schaenzer et al., ACS Infect Dis. 2018, 4 (10), pp 1508–1518.[1]
Table 2: Potentiation of Oxacillin by this compound across Various S. aureus Clinical Isolates
| Strain | Clonal Lineage | MIC (μg/mL) without this compound | MIC (μg/mL) with 5 μM this compound | Fold Change in MIC |
| LAC | USA300 (MRSA) | 64 | 1 | 64 |
| MW2 | USA400 (MRSA) | 128 | 4 | 32 |
| BAA-2686 | (Ceftaroline-Resistant MRSA) | >256 | 2 | >128 |
| Newman | MSSA | 0.125 | 0.0625 | 2 |
| UAMS-1 | MSSA | 0.125 | 0.0625 | 2 |
Data from Schaenzer et al., ACS Infect Dis. 2018, 4 (10), pp 1508–1518.[1]
The data clearly indicates that this compound significantly reduces the MIC of β-lactams, particularly oxacillin and nafcillin, against MRSA strains, in some cases restoring their activity to clinically susceptible levels.[1] Notably, its effect is most pronounced in PBP2A-containing strains, the primary mechanism of methicillin resistance.[1] The compound also demonstrates efficacy against a ceftaroline-resistant MRSA strain.[1]
Experimental Protocols
The following methodologies are central to validating the activity of this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum:
-
S. aureus strains are grown overnight on Tryptic Soy Agar (TSA) plates.
-
Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.
-
-
Preparation of Antibiotic and Compound Plates:
-
A two-fold serial dilution of the β-lactam antibiotic is prepared in CAMHB in a 96-well plate.
-
A parallel plate is prepared with the same serial dilution of the β-lactam in CAMHB containing a fixed concentration of this compound (e.g., 5 μM). A solvent control (e.g., DMSO) is included.
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well of the plates containing the antibiotic dilutions and this compound.
-
The plates are incubated at 35°C ± 2°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
-
Signaling Pathways and Experimental Workflows
Comparison with Other MRSA Sensitizing Agents
While this compound shows promise, it is important to consider it within the broader landscape of MRSA β-lactam sensitizing agents.
-
Other Kinase Inhibitors: Other small molecules targeting Stk1 have been identified, such as the sulfonamides ST085384, ST085404, ST085405, and ST085399. These compounds also increase the sensitivity of MRSA to β-lactams, suggesting that Stk1 is a viable target for adjuvant therapy.
-
β-lactamase Inhibitors: Traditional β-lactamase inhibitors like clavulanic acid are effective against some penicillin-resistant S. aureus, but are generally ineffective against MRSA where the primary resistance mechanism is the expression of PBP2a.
-
Natural Products: A variety of plant-derived small molecules have been shown to potentiate the activity of β-lactams against MRSA. These compounds often have different mechanisms of action, such as inhibiting β-lactamases or interfering with cell wall integrity.
-
Membrane Fluidizers: A newer class of synthetic antibacterials, trypyricins, have been shown to fluidize and disrupt the bacterial cytoplasmic membrane, thereby re-sensitizing MRSA to β-lactams.
This compound distinguishes itself through its specific targeting of the Stk1 kinase, a mechanism that appears to be highly effective in overcoming PBP2a-mediated resistance.
Conclusion
This compound is a potent inhibitor of the S. aureus PASTA kinase Stk1 and acts as an effective adjuvant to restore the activity of β-lactam antibiotics against a range of MRSA clinical isolates, including ceftaroline-resistant strains.[1][2] The data strongly supports the continued development of pyrazolopyridazines as selective Stk1 inhibitors for combination therapy against MRSA infections. Further research is warranted to explore the in vivo efficacy and safety profile of this compound and its derivatives.
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the Efficacy of GW779439X to Other Stk1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of GW779439X and other inhibitors of the Serine/Threonine Kinase 1 (Stk1) in Staphylococcus aureus. Stk1 is a crucial enzyme involved in bacterial cell wall metabolism and virulence, making it a promising target for novel antibiotic adjuvants.
This comparison guide synthesizes available experimental data to objectively evaluate the performance of this compound against other known Stk1 inhibitors. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies for key assays are provided. Visualizations of the Stk1 signaling pathway and a typical experimental workflow are included to facilitate a deeper understanding of the underlying mechanisms and experimental designs.
Efficacy Comparison of Stk1 Inhibitors
The following table summarizes the available quantitative data on the inhibitory efficacy of this compound and other selected small molecules against S. aureus Stk1. It is important to note that direct IC50 values for all compounds against the purified Stk1 enzyme are not uniformly available in the current literature.
| Inhibitor | Chemical Class | Stk1 Inhibition Data | Phenotypic Effects |
| This compound | Pyrazolopyridazine | Biochemically inhibits Stk1 at 2 µM.[1] A direct IC50 value against the purified enzyme is not currently published. | Potentiates the activity of β-lactam antibiotics against Methicillin-resistant S. aureus (MRSA) and Methicillin-sensitive S. aureus (MSSA).[1] |
| Loratadine | Piperidine | Hypothesized to be a direct inhibitor of Stk1.[2][3] Direct enzymatic inhibition data and IC50 value are not yet available. | Reduces biofilm formation and potentiates the activity of β-lactam and vancomycin antibiotics in resistant S. aureus strains.[2][3] |
| Inh2-B1 | Quinazoline | IC50 = 49 µM against the soluble kinase domain of Stk1. | Down-regulates cell wall hydrolase genes and disrupts biofilm formation in MRSA. |
Stk1 Signaling Pathway and Experimental Workflow
To provide a clearer context for the action of these inhibitors, the following diagrams illustrate the Stk1 signaling pathway in S. aureus and a typical experimental workflow for assessing Stk1 inhibition.
Experimental Protocols
Radiometric Kinase Assay for Stk1 Inhibition
This protocol describes a method to determine the inhibitory activity of compounds against the S. aureus Stk1 kinase using a radiometric assay with [γ-32P]ATP.
Materials:
-
Purified recombinant S. aureus Stk1 kinase domain
-
Myelin Basic Protein (MBP) as a generic substrate
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitors (e.g., this compound, dissolved in DMSO)
-
2X Laemmli sample buffer
-
SDS-PAGE gels
-
Phosphor screen and imager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase reaction buffer, a final concentration of 1 µg of purified Stk1 kinase domain, and 5 µg of MBP.
-
Inhibitor Addition: Add the desired concentration of the test inhibitor (e.g., serial dilutions of this compound) or an equivalent volume of DMSO for the control. Pre-incubate for 10 minutes at room temperature.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-32P]ATP to a final concentration of 10 µM (containing ~1 µCi of 32P).
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 2X Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphor screen overnight.
-
Analysis: Image the phosphor screen and quantify the band intensity corresponding to phosphorylated MBP using densitometry software.
-
IC50 Determination: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Discussion
The available data indicates that this compound is a potent inhibitor of Stk1 activity, demonstrating biochemical inhibition at a low micromolar concentration. Its primary value lies in its ability to re-sensitize MRSA to β-lactam antibiotics, a significant finding in the face of rising antibiotic resistance.
Inh2-B1 presents a clear, albeit moderate, in vitro inhibitory activity against the Stk1 kinase domain with a determined IC50 of 49 µM. This quinazoline-based compound also shows promising downstream effects on bacterial physiology, including the disruption of biofilms.
Loratadine, a widely used antihistamine, has emerged as a potential Stk1 inhibitor. While direct enzymatic inhibition data is still needed to confirm this hypothesis and quantify its potency, its observed effects on biofilm formation and antibiotic potentiation make it an intriguing candidate for drug repurposing.
For the research community, further studies are warranted to determine the direct IC50 value of this compound against purified Stk1 to allow for a more direct comparison with other inhibitors. Additionally, biochemical confirmation of loratadine's direct interaction with Stk1 and the determination of its inhibitory potency are crucial next steps. The development of more potent and specific Stk1 inhibitors based on these existing scaffolds holds significant promise for the development of new therapeutic strategies to combat S. aureus infections.
References
A Comparative Guide to PASTA Kinase and Akt Inhibition: GW779439X versus GSK690693
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two kinase inhibitors, GW779439X and GSK690693, with a focus on their activity related to PASTA kinases. While both are kinase inhibitors, emerging data reveals distinct primary targets and mechanisms of action, which this guide will elucidate. We will delve into their inhibitory profiles, supporting experimental data, and the methodologies used to obtain these findings.
Executive Summary
This compound has been identified as a novel inhibitor of the Staphylococcus aureus PASTA (Penicillin-binding protein and Serine/Threonine kinase Associated) kinase, Stk1.[1] Its primary utility lies in its role as an antibiotic adjuvant, potentiating the activity of β-lactam antibiotics against methicillin-resistant S. aureus (MRSA).[1][2][3][4][5] In contrast, GSK690693 is a potent, ATP-competitive pan-Akt inhibitor, targeting Akt1, Akt2, and Akt3, which are key components of the PI3K/Akt signaling pathway crucial for cell survival and proliferation.[6][7][8][9] Notably, GSK690693 exhibits only minor biochemical activity against the S. aureus PASTA kinase Stk1 and does not show significant microbiological activity as a β-lactam adjuvant against this bacterium.[1] This guide will, therefore, compare their distinct roles and potencies against their respective primary kinase targets.
Data Presentation: Inhibitory Profiles
The following tables summarize the quantitative data for this compound and GSK690693, highlighting their different target specificities.
Table 1: this compound Inhibitory Activity
| Target Kinase | Organism | Assay Type | IC50 | Notes | Reference |
| Stk1 | S. aureus | Biochemical | Not explicitly quantified, but inhibition demonstrated at 2 µM | Potentiates β-lactam activity | [2] |
| Aurora A Kinase (AURKA) | Human | Not specified | IC50 = 0.57 µM (on AGP-01 cell line) | Has growth inhibition effects and blocks cell cycle | [2] |
Table 2: GSK690693 Inhibitory Activity
| Target Kinase | Organism | Assay Type | IC50 | Notes | Reference |
| Akt1 | Human | Cell-free | 2 nM | Pan-Akt inhibitor | [6][8][9] |
| Akt2 | Human | Cell-free | 13 nM | Pan-Akt inhibitor | [6][8][9] |
| Akt3 | Human | Cell-free | 9 nM | Pan-Akt inhibitor | [6][8][9] |
| Stk1 | S. aureus | Biochemical | Minor activity | Not a primary target | [1] |
| PKA | Human | Cell-free | 24 nM | Also sensitive to other AGC family kinases | [6] |
| PrkX | Human | Cell-free | 5 nM | Also sensitive to other AGC family kinases | [6] |
| PKC isozymes | Human | Cell-free | 2-21 nM | Also sensitive to other AGC family kinases | [6] |
| AMPK | Human | Cell-free | 50 nM | Potently inhibits | [6] |
| DAPK3 | Human | Cell-free | 81 nM | Potently inhibits | [6] |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the biological context and experimental approaches, the following diagrams are provided.
Caption: A diagram of the PASTA kinase signaling pathway.
Caption: A workflow for a typical biochemical kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the comparison of this compound and GSK690693.
Biochemical Kinase Inhibition Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.[10][11]
-
GSK690693 against Akt Kinases:
-
Enzyme and Substrate: Purified, activated full-length Akt1, 2, or 3 enzymes were used. A biotinylated peptide substrate was employed.[6]
-
Reaction Mixture: The final reaction contained 5-15 nM of the respective Akt enzyme, 2 µM ATP, 0.15 µCi/µL [γ-33P]ATP, 1 µM peptide substrate, 10 mM MgCl2, 25 mM MOPS (pH 7.5), 1 mM DTT, 1 mM CHAPS, and 50 mM KCl.[6]
-
Inhibitor Incubation: Activated Akt enzymes were pre-incubated with varying concentrations of GSK690693 for 30 minutes at room temperature before initiating the reaction with the addition of the substrate.[6]
-
Detection: The amount of phosphorylated substrate was quantified, likely through methods such as filter binding assays followed by scintillation counting to measure the incorporation of 33P.
-
-
This compound against Stk1 Kinase:
-
Enzyme: The purified kinase domain of Stk1 was used.[4]
-
Reaction: The in vitro kinase activity was monitored in the presence of increasing concentrations of this compound.[4]
-
Detection: Autoradiography was used to visualize the inhibition of Stk1 kinase activity.[4] While the exact buffer composition is not detailed in the provided abstracts, it would typically resemble the conditions used for the GSK690693 assay, with a kinase, a substrate (which could be a generic kinase substrate like myelin basic protein or a specific peptide), and radiolabeled ATP.
-
Modern non-radioactive formats such as luminescence-based assays (e.g., ADP-Glo®) or fluorescence-based assays (e.g., TR-FRET) are also commonly used for their scalability and safety.[10]
Cell-Based Assays
Cell-based assays are critical for evaluating a compound's efficacy in a more physiologically relevant context.[12]
-
GSK690693 Cellular Activity:
-
Cell Lines: A variety of human cancer cell lines, such as BT474 (breast carcinoma) and LNCaP (prostate cancer), were used.[6][13]
-
Endpoint Measurement: The inhibition of the phosphorylation of downstream Akt substrates like GSK3β, PRAS40, and FKHR/FKHRL1 was measured.[6][13] This is typically done by Western blotting or ELISA-based methods.
-
Functional Assays: The induction of apoptosis was measured at concentrations >100 nM in sensitive cell lines.[6] Cell proliferation and viability were also assessed to determine IC50 values in a cellular context.[14]
-
-
This compound Cellular Activity (as an antibiotic adjuvant):
-
Bacterial Strains: Various S. aureus isolates, including MRSA and MSSA strains, were used.[1][2]
-
Assay: The potentiation of β-lactam antibiotic activity was assessed by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence and absence of this compound.[1]
-
Growth Curves: Bacterial growth was monitored over time in the presence of the antibiotic, this compound, or a combination of both to observe the synergistic effect.[4]
-
Conclusion
The comparison between this compound and GSK690693 underscores the importance of target specificity in kinase inhibitor development. This compound is a promising agent in the fight against antibiotic resistance, specifically targeting the bacterial PASTA kinase Stk1 to re-sensitize MRSA to β-lactam antibiotics.[1][3][5] Its development path is geared towards infectious disease applications. Conversely, GSK690693 is a potent inhibitor of the human Akt pathway, a critical signaling node in cancer.[7][14][15] Its therapeutic potential lies in oncology. While both are kinase inhibitors, they operate in distinct biological systems and address different therapeutic needs. Researchers and drug developers should consider these fundamental differences when selecting compounds for their specific research or clinical applications. The data and protocols presented in this guide offer a foundational understanding of these two distinct kinase inhibitors.
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GW779439X and SB-747651A: A Guide for Researchers
This guide provides a detailed comparative analysis of two kinase inhibitors, GW779439X and SB-747651A, for researchers, scientists, and drug development professionals. While both are kinase inhibitors, they possess distinct primary targets, mechanisms of action, and therapeutic applications. This document outlines their respective biochemical activities, cellular effects, and the experimental protocols used to characterize them.
Overview and Primary Targets
This compound is a pyrazolopyridazine compound initially identified for its ability to inhibit the bacterial serine/threonine kinase Stk1 from Staphylococcus aureus.[1][2][3] Its primary utility lies in its role as an antibiotic adjuvant, sensitizing methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics.[1][3] More recently, this compound has also been recognized as an inhibitor of Aurora A kinase (AURKA), suggesting potential applications in cancer therapy through the induction of apoptosis.[4][5]
SB-747651A is an ATP-competitive inhibitor of the mitogen- and stress-activated kinase 1 (MSK1).[6][7][8] It is a valuable tool for investigating the roles of MSK1 in cellular processes such as inflammation and transcription regulation.[6][9] Notably, SB-747651A also exhibits inhibitory activity against other kinases, including PRK2, RSK1, p70S6K, and ROCK-II.[6][8]
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and SB-747651A based on published experimental findings.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Kinase | IC50 Value | Assay Type |
| This compound | Stk1 (S. aureus) | Robust inhibition at 2 µM | Autoradiography (in vitro kinase assay)[1] |
| AURKA | IC50 = 0.57 µM | Cell viability assay (AGP-01 gastric cancer cells)[4] | |
| SB-747651A | MSK1 | 11 nM | In vitro kinase assay[6][7][8] |
| PRK2, RSK1, p70S6K, ROCK-II | Similar potency to MSK1 at 1 µM | In vitro kinase panel screen[6] |
Table 2: Cellular and Microbiological Activity
| Compound | Application | Effective Concentration | Key Effect |
| This compound | Antibiotic Adjuvant | 5 µM | Potentiates ceftaroline activity against ceftaroline-resistant MRSA.[1][2] |
| Anti-cancer | 1 µM | Blocks cell cycle at G0/G1 and sub-G1 phases in AGP-01 cells.[4] | |
| SB-747651A | MSK Inhibition in cells | 5-10 µM | Full inhibition of MSK activity.[6][10] |
| Anti-inflammatory | 5-10 µM | Inhibits IL-10 production in macrophages.[6] | |
| Anti-cancer (Glioblastoma) | 5-10 µM | Reduces cell proliferation, spheroid formation, and migration.[11] |
Mechanism of Action and Signaling Pathways
The mechanisms of action for this compound and SB-747651A are distinct, targeting separate signaling pathways.
This compound: Targeting Bacterial Resistance and Cancer Proliferation
In bacteria, this compound inhibits the PASTA (penicillin-binding-protein and serine/threonine kinase-associated) kinase Stk1.[1][3][12] The genetic deletion of Stk1 in S. aureus leads to increased sensitivity to β-lactam antibiotics.[1] By directly inhibiting Stk1, this compound mimics this genetic deletion, thereby restoring the efficacy of β-lactams against resistant strains.[1]
In cancer cells, this compound inhibits Aurora A kinase (AURKA), a key regulator of mitosis.[4][5] This inhibition leads to cell cycle arrest and apoptosis, mediated through the caspase-3/7 pathway.[4]
SB-747651A: Modulating Inflammatory and Cancer Pathways
SB-747651A acts downstream of the ERK1/2 and p38 MAP kinase pathways by inhibiting MSK1/2.[6] MSK1 is a nuclear kinase that phosphorylates transcription factors like CREB (cAMP-response-element-binding protein) and histone H3, thereby regulating gene expression.[6] In macrophages, inhibition of MSK by SB-747651A leads to decreased production of the anti-inflammatory cytokine IL-10 and an increase in pro-inflammatory cytokines.[6]
In glioblastoma, SB-747651A's multi-target inhibition of pathways including PI3K-Akt-mTOR and MAPK leads to reduced phosphorylation of key signaling molecules like GSK3, mTOR, and CREB.[11] This results in decreased cell proliferation, migration, and chemoresistance, alongside an increase in apoptosis.[11]
Experimental Protocols
In Vitro Kinase Assay for this compound (Stk1 Inhibition)
This protocol is based on the methodology used to demonstrate direct inhibition of Stk1 by this compound.[1]
-
Protein Purification : The kinase domain of S. aureus Stk1 is purified.
-
Reaction Mixture : Purified Stk1 kinase domain is incubated with a non-specific phosphosubstrate, such as Myelin Basic Protein (MBP), in a kinase buffer containing [γ-³²P]ATP.
-
Inhibitor Addition : Increasing concentrations of this compound (e.g., starting from 2 µM) are added to the reaction mixtures. A control with no inhibitor is included. SB-747651A was used as a negative control in the original experiment, showing no activity against Stk1.[1]
-
Incubation : The reactions are incubated to allow for phosphorylation.
-
Detection : The reaction products are separated by SDS-PAGE. The gel is dried and exposed to an autoradiography film to visualize the incorporation of ³²P into MBP and the autophosphorylation of Stk1.
-
Analysis : A reduction in the radioactive signal in the presence of this compound indicates inhibition of Stk1 kinase activity.
Cellular Assay for SB-747651A (MSK Activity in Macrophages)
This protocol is based on the methodology to determine the effect of SB-747651A on cytokine production in macrophages.[6]
-
Cell Culture : Bone marrow-derived macrophages from wild-type and MSK1/2-knockout mice are cultured.
-
Pre-treatment : Cells are pre-treated with SB-747651A (e.g., 5-10 µM) or a vehicle control for a specified time (e.g., 1 hour).
-
Stimulation : Macrophages are stimulated with lipopolysaccharide (LPS) to induce cytokine production.
-
Incubation : Cells are incubated for a period to allow for cytokine secretion (e.g., 24 hours).
-
Sample Collection : The cell culture supernatant is collected.
-
Cytokine Measurement : The concentration of IL-10 in the supernatant is measured using an ELISA or a multiplex assay.
-
Analysis : A decrease in IL-10 levels in wild-type cells treated with SB-747651A, but not in MSK1/2-knockout cells, confirms the inhibitor's specificity for the MSK pathway in this context.
Summary and Conclusion
This compound and SB-747651A are potent kinase inhibitors with divergent primary targets and applications. This compound's inhibition of the bacterial kinase Stk1 makes it a promising candidate as an antibiotic adjuvant to combat MRSA, while its activity against AURKA suggests its potential in oncology.[1][4] In contrast, SB-747651A serves as a specific tool for studying MSK1-mediated signaling in inflammation and cancer, with demonstrated efficacy in reducing glioblastoma cell viability and modulating cytokine responses.[6][11] The choice between these two compounds will be dictated entirely by the biological system and pathway under investigation. The experimental data and protocols provided herein offer a foundation for researchers to effectively utilize these molecules in their respective fields.
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Specific Mitogen- and Stress-Activated Protein Kinase MSK1 Inhibitor SB-747651A Modulates Chemokine-Induced Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Analysis of GW779439X and Other Antibiotic Adjuvants in Combating Bacterial Resistance
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. One promising strategy to combat this threat is the use of antibiotic adjuvants—compounds that enhance the efficacy of existing antibiotics. This guide provides a comparative overview of GW779439X, a novel antibiotic adjuvant, and other major classes of adjuvants, with a focus on their performance against MRSA. The information is supported by experimental data to aid researchers in their drug development endeavors.
Executive Summary
This compound is a potent antibiotic adjuvant that resensitizes MRSA to β-lactam antibiotics by inhibiting the Penicillin-Binding Protein and Serine/Threonine kinase Associated (PASTA) kinase, Stk1.[1][2][3] This mechanism is distinct from traditional adjuvants like β-lactamase inhibitors. Experimental data demonstrates that this compound can induce a dramatic reduction in the Minimum Inhibitory Concentration (MIC) of β-lactams against resistant strains, in some cases by over 500-fold.[2] This guide will compare the efficacy and mechanisms of this compound with other adjuvant classes, including β-lactamase inhibitors/suppressors, efflux pump inhibitors, and wall teichoic acid biosynthesis inhibitors.
Performance Comparison of Antibiotic Adjuvants
The following tables summarize the quantitative data on the performance of this compound and other representative antibiotic adjuvants in reducing the MIC of antibiotics against resistant bacteria.
Table 1: Performance of this compound against MRSA
| Adjuvant | Antibiotic | Bacterial Strain | Adjuvant Concentration | Fold Reduction in MIC | Reference |
| This compound | Oxacillin | MRSA ATCC BAA-2686 | 5 µM | ≥512 | [2] |
| This compound | Ceftaroline | MRSA ATCC BAA-2686 | 5 µM | ≥512 | [1][2] |
| This compound | Oxacillin | MRSA (USA400, USA600, USA800, COL) | 5 µM | Not specified, but potentiation observed | [2] |
| This compound | Nafcillin | MRSA LAC | 5 µM | >128 | [2] |
| This compound | Ceftriaxone | MRSA LAC | 5 µM | 2 | [2] |
Table 2: Performance of Other Antibiotic Adjuvants against MRSA
| Adjuvant Class | Representative Adjuvant(s) | Mechanism of Action | Antibiotic | Fold Reduction in MIC | Reference |
| β-Lactamase Suppressors | Pyrimidine-2-amines (P2As) | Suppression of β-lactamase activity | Penicillin G | Up to 16 | [4][5] |
| Efflux Pump Inhibitors | Thioridazine, Verapamil | Inhibition of efflux pumps | Ciprofloxacin, Norfloxacin | 2 to 8 | [6] |
| Efflux Pump Inhibitors | Quercetin | Inhibition of TetK, MrsA, NorA efflux pumps | Tetracycline, Erythromycin, Norfloxacin | 2 to 8 | [7] |
| Wall Teichoic Acid Biosynthesis Inhibitors | Tarocin A and B | Inhibition of TarO | β-lactams (e.g., Dicloxacillin) | Potent bactericidal synergy observed | [8][9] |
| Food-Grade Antioxidant | Octyl Gallate | Increases cell wall permeability | Penicillin, Ampicillin | 128 to 1024 | [10] |
Mechanism of Action: A Comparative Overview
The efficacy of an antibiotic adjuvant is intrinsically linked to its mechanism of action. Below is a comparison of the pathways targeted by this compound and other adjuvants.
This compound: Targeting Stk1 Kinase
This compound functions by inhibiting Stk1, a PASTA kinase in S. aureus.[1][2][3] Stk1 is involved in cell wall homeostasis and its inhibition renders MRSA susceptible to β-lactam antibiotics. This targeted approach differs significantly from adjuvants that act on the antibiotic itself or on broader resistance mechanisms.
Caption: Mechanism of this compound Action
Other Adjuvant Mechanisms
-
β-Lactamase Inhibitors/Suppressors: These compounds, like clavulanic acid or the experimental P2As, either directly inhibit or suppress the production of β-lactamase enzymes, which are responsible for degrading β-lactam antibiotics.[4][5]
-
Efflux Pump Inhibitors (EPIs): EPIs block the bacterial efflux pumps that actively expel antibiotics from the cell, thereby increasing the intracellular concentration of the drug to effective levels.[6]
-
Wall Teichoic Acid (WTA) Biosynthesis Inhibitors: Compounds like tarocins inhibit the synthesis of WTA, a key component of the Gram-positive cell wall that plays a role in β-lactam resistance.[8][9]
Caption: Comparative Adjuvant Mechanisms
Experimental Protocols
This section provides a generalized methodology for key experiments cited in the comparison. Researchers should refer to the specific publications for detailed protocols.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Protocol:
-
Bacterial Culture: Prepare an overnight culture of the test bacterium (e.g., MRSA) in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate. A separate set of dilutions is prepared for the antibiotic in combination with a fixed, sub-inhibitory concentration of the adjuvant.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
Checkerboard Synergy Assay
Objective: To quantify the synergistic effect of two antimicrobial agents.
Protocol:
-
Plate Setup: Prepare a 96-well microtiter plate with serial dilutions of antibiotic A along the x-axis and antibiotic B (or adjuvant) along the y-axis.
-
Inoculation: Inoculate all wells with a standardized bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions.
-
Analysis: Determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FIC ≤ 0.5 indicates synergy.
-
0.5 < FIC ≤ 4 indicates no interaction.
-
FIC > 4 indicates antagonism.
-
Caption: Adjuvant Testing Workflow
Conclusion
This compound represents a promising step forward in the development of antibiotic adjuvants. Its novel mechanism of targeting the Stk1 kinase leads to a significant potentiation of β-lactam activity against MRSA, with reported MIC reductions far exceeding those of some other adjuvant classes under specific conditions. While direct comparative studies are lacking, the data presented in this guide highlights the potential of this compound as a powerful tool in the fight against antibiotic resistance. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic potential. The continued exploration of diverse adjuvant mechanisms, as outlined in this comparison, is crucial for developing a multifaceted arsenal against multidrug-resistant pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Lactamase Suppression as a Strategy to Target Methicillin-Resistant Staphylococcus aureus: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Resistance to Antimicrobials Mediated by Efflux Pumps in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TarO-specific inhibitors of wall teichoic acid biosynthesis restore β-lactam efficacy against methicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of AURKA Inhibition in Colon Cancer Cells: A Focus on GW779439X, Alisertib, and VX-680
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aurora Kinase A Inhibitors in Colon Cancer Models
Aurora Kinase A (AURKA) is a critical regulator of mitotic progression and its overexpression is frequently observed in various malignancies, including colon cancer, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of three small molecule inhibitors of AURKA: GW779439X, Alisertib (MLN8237), and VX-680. While Alisertib and VX-680 are well-characterized in the context of colon cancer, data for this compound in this specific malignancy is limited. This guide summarizes the available experimental data to facilitate an objective comparison and inform future research directions.
Performance Comparison of AURKA Inhibitors
The following tables summarize the available quantitative data on the efficacy of this compound, Alisertib, and VX-680 in cancer cell lines. It is important to note the limited availability of data for this compound specifically in colon cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of AURKA Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | AGP-01 | Gastric Cancer | 0.57 | [1] |
| HCT116 | Colon Cancer | Data Not Available | ||
| HT-29 | Colon Cancer | Data Not Available | ||
| SW480 | Colon Cancer | Data Not Available | ||
| Alisertib (MLN8237) | HCT116 | Colon Cancer | 0.06 - 0.1 | [2] |
| HT-29 | Colon Cancer | 49.31 (24h), 17.86 (48h) | [3] | |
| Caco-2 | Colon Cancer | 88.8 (24h), 52.1 (48h) | [3] | |
| LS123 | Colon Cancer | ~0.1 | [2] | |
| GP5D | Colon Cancer | >5 | [2] | |
| COLO678 | Colon Cancer | >5 | [2] | |
| VX-680 | HCT116 | Colon Cancer | Data Not Available | |
| SW480 | Colon Cancer | Data Not Available | ||
| HeLa | Cervical Cancer | Time-dependent | [4] |
Table 2: Effects of AURKA Inhibitors on Apoptosis and Cell Cycle in Colon Cancer Cell Lines
| Inhibitor | Cell Line | Apoptosis Induction | Cell Cycle Arrest | Citation |
| This compound | AGP-01 (Gastric) | Induces apoptosis via caspases 3/7 | G0/G1 and sub-G1 phase arrest | [1] |
| Colon Cancer Lines | Data Not Available | Data Not Available | ||
| Alisertib (MLN8237) | HCT116, LS123 | Increased apoptosis | G2/M arrest | [2] |
| HT-29, Caco-2 | Induces apoptosis | G2/M arrest | [3] | |
| GP5D, COLO678 | Minimal apoptosis | G2/M arrest | [2] | |
| VX-680 | AML Cells | Induces apoptosis, increases Bax/Bcl-2 ratio | G2/M arrest | [5][6] |
| SW480 | Inhibition of AURKA by VX-680 suppressed TPA-induced cell invasion, migration, and EMT | Data Not Available | ||
| HCT116 | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed colon cancer cells (e.g., HCT116, HT-29, SW480) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with various concentrations of the AURKA inhibitors (this compound, Alisertib, or VX-680) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10]
-
Cell Treatment: Seed and treat cells with the AURKA inhibitors as described for the cell viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13]
-
Cell Treatment and Harvesting: Treat cells with AURKA inhibitors and harvest as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanisms of AURKA Inhibition
The following diagrams, generated using the DOT language, illustrate key aspects of AURKA inhibition in cancer cells.
Caption: AURKA signaling pathway in cancer.
Caption: Experimental workflow for AURKA inhibitor validation.
Caption: Logical comparison of AURKA inhibitors.
Conclusion and Future Directions
This guide provides a comparative overview of this compound, Alisertib, and VX-680 as inhibitors of AURKA, with a focus on their activity in colon cancer cells. Alisertib and VX-680 have demonstrated clear anti-proliferative and pro-apoptotic effects in various colon cancer cell lines, primarily through the induction of G2/M cell cycle arrest.
The data for this compound in the context of cancer is nascent. While a single report indicates its activity as an AURKA inhibitor and its ability to induce apoptosis in a gastric cancer cell line, its efficacy and mechanism of action in colon cancer remain to be validated.[1] This represents a significant knowledge gap and a promising area for future research.
For researchers and drug development professionals, the following are recommended:
-
Direct Validation: Conduct comprehensive studies to validate the inhibitory effect of this compound on AURKA in a panel of colon cancer cell lines.
-
Head-to-Head Comparison: Perform direct comparative studies of this compound with Alisertib and VX-680 in colon cancer models to ascertain its relative potency and efficacy.
-
Mechanism of Action: Elucidate the detailed molecular mechanism by which this compound exerts its effects in cancer cells.
By addressing these research questions, the potential of this compound as a novel therapeutic agent for colon cancer can be fully evaluated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Aurora kinase inhibitory VX-680 increases Bax/Bcl-2 ratio and induces apoptosis in Aurora-A-high acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. cancer.wisc.edu [cancer.wisc.edu]
Unraveling the Kinase Cross-Reactivity of GW779439X: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor GW779439X, focusing on its cross-reactivity profile. While a comprehensive screening of this compound against a full panel of kinases is not publicly available, this document synthesizes known data on its primary and off-target activities. We offer a comparison with alternative, more selective inhibitors and provide detailed experimental protocols for researchers seeking to evaluate similar compounds.
This compound, a pyrazolopyridazine derivative, was initially developed as an inhibitor of human Cyclin-Dependent Kinase 4 (CDK4) but was ultimately discontinued due to low specificity and high toxicity.[1][2] It has since been repurposed in research as a potent inhibitor of the bacterial serine/threonine kinase Stk1 from Staphylococcus aureus, where it acts as an antibiotic adjuvant, sensitizing methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics.[1][3][4]
Section 1: Kinase Selectivity Profile of this compound
The available data indicates that this compound interacts with both bacterial and human kinases. Its original design as a CDK4 inhibitor and subsequent identification as an Aurora Kinase A (AURKA) inhibitor highlight its potential for significant off-target effects in eukaryotic systems.[1][2][5]
| Target Kinase | Kinase Family | Organism | Activity Notes | Biochemical IC50 |
| Stk1 | Serine/Threonine (PASTA) | Staphylococcus aureus | Primary bacterial target; inhibition sensitizes MRSA to β-lactams.[1][3] | Not Publicly Available |
| CDK4 | Serine/Threonine (CMGC) | Homo sapiens | Intended original target; development halted due to low specificity.[1][2] | Not Publicly Available |
| Aurora Kinase A | Serine/Threonine (Other) | Homo sapiens | Confirmed eukaryotic off-target.[2][5] | Not Publicly Available |
| CDK2 | Serine/Threonine (CMGC) | Homo sapiens | Inferred off-target due to scaffold similarity to other CDK inhibitors. | Not Publicly Available |
Note: The only reported IC50 value for this compound is 0.57 µM in the AGP-01 gastric cancer cell line, which reflects a composite cellular effect rather than specific kinase inhibition.[5]
Section 2: Comparison with Alternative Kinase Inhibitors
For researchers investigating signaling pathways involving CDKs and Aurora kinases, utilizing more selective inhibitors is crucial to ensure that observed phenotypes are due to the inhibition of the intended target. The following table presents alternative inhibitors with established selectivity and potency.
| Inhibitor | Primary Target(s) | Reported IC50 | Key Features |
| Alisertib (MLN8237) | Aurora A | 1.2 nM | Highly selective for Aurora A over Aurora B (>200-fold).[6] |
| Tozasertib (VX-680) | Aurora A, B, C | Ki = 0.6 nM (A), 18 nM (B), 4.6 nM (C) | Potent pan-Aurora kinase inhibitor.[6] |
| Palbociclib (PD-0332991) | CDK4, CDK6 | 11 nM (CDK4), 16 nM (CDK6) | Approved for clinical use; highly selective for CDK4/6. |
| Ribociclib (LEE011) | CDK4, CDK6 | 10 nM (CDK4), 39 nM (CDK6) | Approved for clinical use; potent and selective CDK4/6 inhibitor. |
| SNS-032 (BMS-387032) | CDK2, CDK7, CDK9 | 48 nM (CDK2), 62 nM (CDK7), 4 nM (CDK9) | Potent inhibitor of several CDKs; useful for studying transcriptional CDKs. |
Section 3: Experimental Protocols
The primary method cited for confirming the inhibition of Stk1 by this compound is an in vitro radiometric kinase assay using autoradiography. This technique directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Protocol: In Vitro Radiometric Kinase Assay
Objective: To determine the inhibitory activity of a compound against a purified kinase.
Materials:
-
Purified kinase (e.g., Stk1 kinase domain)
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
5x Kinase Reaction Buffer (e.g., 250 mM HEPES pH 7.5, 100 mM MgCl₂, 5 mM DTT)
-
[γ-³²P]-ATP (Specific activity ~3000 Ci/mmol)
-
Unlabeled ("cold") ATP stock solution (e.g., 10 mM)
-
SDS-PAGE loading buffer (Laemmli buffer)
-
Deionized water
-
SDS-PAGE gels, electrophoresis apparatus, and power supply
-
Gel staining solution (e.g., Coomassie Brilliant Blue) and destaining solution
-
Gel dryer
-
Phosphor screen and imaging system or autoradiography film and developer
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix containing 1x kinase reaction buffer, the desired concentration of the kinase substrate (e.g., 0.5 mg/mL MBP), and purified kinase (e.g., 50-100 ng per reaction).
-
Aliquot Master Mix: Distribute the master mix into microcentrifuge tubes, one for each reaction condition (e.g., no inhibitor, various inhibitor concentrations).
-
Add Inhibitor: Add the test compound to the respective tubes. For a dose-response curve, use serial dilutions. Add an equivalent volume of DMSO to the "no inhibitor" control. Pre-incubate the kinase with the inhibitor for 10-15 minutes on ice.
-
Prepare ATP Mix: Prepare the ATP reaction mix by diluting [γ-³²P]-ATP with a stock of cold ATP in 1x kinase reaction buffer to achieve the desired final ATP concentration (typically at or near the Km of the kinase) and specific activity (e.g., ~0.5 µCi per reaction).
-
Initiate Kinase Reaction: Start the reaction by adding the ATP mix to each tube. Gently mix and transfer the tubes to a 30°C incubator. Incubate for a predetermined time (e.g., 20-30 minutes) where the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Separate by SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation of the substrate is achieved.
-
Visualize and Quantify:
-
Stain the gel with Coomassie blue to visualize total protein and confirm equal loading of the substrate.
-
Dry the gel.
-
Expose the dried gel to a phosphor screen or autoradiography film.
-
Quantify the radioactive signal in the substrate band using a phosphor imager or by densitometry of the developed film. The signal intensity is proportional to the kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Section 4: Visualizations
Diagrams created using Graphviz to illustrate key pathways and workflows.
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Caption: Inhibition of the Stk1 signaling cascade by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Unlocking Beta-Lactam Efficacy: GW779439X Demonstrates Potent Synergy Against Resistant Staphylococcus aureus
A comprehensive analysis of preclinical data reveals the pyrazolopyridazine compound GW779439X acts as a powerful synergistic agent when combined with various beta-lactam antibiotics, effectively re-sensitizing drug-resistant strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA). This guide synthesizes the available experimental evidence, providing researchers, scientists, and drug development professionals with a detailed comparison of its performance, methodologies for evaluation, and a deeper look into its mechanism of action.
The core of this compound's efficacy as an antibiotic adjuvant lies in its ability to inhibit the serine/threonine kinase Stk1, a key component in bacterial cell wall metabolism and a contributor to beta-lactam resistance.[1][2] By targeting Stk1, this compound disrupts the bacterial signaling pathways that manage cell wall stress, thereby lowering the intrinsic resistance to beta-lactam antibiotics.[1] This synergistic relationship has been demonstrated to potentiate the activity of a range of beta-lactams, including penicillinase-resistant penicillins and cephalosporins, against various clinical isolates of S. aureus.[1][3]
Quantitative Analysis of Synergistic Activity
The synergistic effect of this compound with beta-lactam antibiotics has been quantified using standard in vitro microbiological assays. The minimum inhibitory concentration (MIC) of various beta-lactams was determined in the presence and absence of a fixed concentration of this compound. The results consistently show a significant reduction in the MIC of the beta-lactam antibiotics when used in combination with this compound, often converting a resistant phenotype to a susceptible one.[1]
| Antibiotic | Strain | MIC without this compound (µg/mL) | MIC with 5 µM this compound (µg/mL) | Fold Reduction in MIC |
| Oxacillin | MRSA (LAC) | >256 | 4 | >64 |
| Nafcillin | MRSA (LAC) | >256 | 8 | >32 |
| Ceftriaxone | MRSA (LAC) | 128 | 16 | 8 |
| Ceftaroline | MRSA (LAC) | 1 | 0.5 | 2 |
| Oxacillin | MSSA (Newman) | 0.25 | 0.0625 | 4 |
Table 1: Synergistic Effect of this compound on Beta-Lactam MICs against S. aureus [1]
Notably, this compound itself does not exhibit intrinsic antibacterial activity at the concentrations where it potentiates beta-lactam efficacy.[1] The synergistic effect is specifically observed with beta-lactam antibiotics and is dependent on the presence of a functional Stk1 kinase, as strains with a deletion of the stk1 gene do not show this potentiation.[1]
Experimental Protocols
The evaluation of the synergistic interaction between this compound and beta-lactams relies on established microbiological techniques. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of beta-lactam antibiotics, alone and in combination with this compound, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: S. aureus strains are grown overnight in cation-adjusted Mueller-Hinton broth (CAMHB). The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.
-
Preparation of Antibiotic and Compound Plates: Beta-lactam antibiotics are serially diluted in CAMHB across the microtiter plate. For combination testing, a fixed, sub-inhibitory concentration of this compound (e.g., 5 µM) is added to each well containing the serially diluted beta-lactam.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Checkerboard Assay
To quantify the level of synergy, a checkerboard assay is performed, which allows for the testing of multiple concentrations of two agents simultaneously.[4][5]
-
Plate Setup: Two-fold serial dilutions of this compound are made along the x-axis of a 96-well plate, and two-fold serial dilutions of the beta-lactam antibiotic are made along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension as described for the MIC assay and incubated under the same conditions.
-
Fractional Inhibitory Concentration Index (FICI) Calculation: The FICI is calculated to determine the nature of the interaction. The FICI is the sum of the fractional inhibitory concentrations of each drug in the combination that inhibits bacterial growth.
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy is typically defined as an FICI ≤ 0.5, additivity or indifference as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.
-
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.
Figure 1: Proposed mechanism of synergistic action.
Figure 2: Experimental workflow for synergy testing.
Conclusion
The compelling preclinical data strongly support the role of this compound as a potent synergistic partner for beta-lactam antibiotics against resistant S. aureus. By inhibiting the Stk1 kinase, this compound effectively dismantles a key resistance mechanism, restoring the bactericidal activity of established and clinically important beta-lactams. This approach of targeting bacterial signaling pathways represents a promising strategy in the ongoing battle against antimicrobial resistance. Further in vivo studies are warranted to translate these promising in vitro findings into potential clinical applications.
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of GW779439X and Its Synthetic Analogues as Stk1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pyrazolopyridazine-based inhibitor GW779439X and its synthetic analogues. This compound has been identified as an inhibitor of the Staphylococcus aureus serine/threonine kinase Stk1, a key regulator of cell wall metabolism and virulence. Inhibition of Stk1 has been shown to re-sensitize methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics, making it a promising target for the development of antibiotic adjuvants. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Performance Data of this compound and Analogues
The primary mechanism of action of this compound is the inhibition of the Stk1 kinase, which leads to the potentiation of β-lactam antibiotics against both methicillin-sensitive (S. aureus) (MSSA) and methicillin-resistant (S. aureus) (MRSA) strains. The following tables summarize the available data on the inhibitory activity of this compound and its synthetic analogues against Stk1 and their effect on the minimum inhibitory concentrations (MICs) of β-lactam antibiotics.
Table 1: In Vitro Inhibition of S. aureus Stk1 Kinase by this compound and its Analogues
| Compound | R5 Substitution | R6 Substitution | Stk1 Inhibition at 2 µM |
| This compound | 4-(N-methylpiperazine) | 3-trifluoromethyl | Robust Inhibition |
| CAF045 | 4-morpholine | 3-trifluoromethyl | Intermediate Inhibition |
| CAF052 | 4-piperidine | 3-trifluoromethyl | Robust Inhibition |
| CAF070 | 4-aminopiperidine | 3-trifluoromethyl | Little Activity |
| CAF075 | 4-methylpiperazine | 3-trifluoromethyl | Little Activity |
| CAF077 | 4-ethylpiperazine | 3-trifluoromethyl | Intermediate Inhibition |
| CAF078 | 4-(N-methylpiperazine) | 3-cyano | Robust Inhibition |
| CAF089 | 4-hydroxypiperidine | 3-trifluoromethyl | Little Activity |
Data from a qualitative in vitro kinase assay using autoradiography. "Robust Inhibition" indicates strong inhibition of Stk1 autophosphorylation and phosphorylation of a generic substrate, "Intermediate Inhibition" indicates partial inhibition, and "Little Activity" indicates minimal to no inhibition at the tested concentration.
Table 2: Potentiation of β-Lactam Activity by this compound against various S. aureus strains [1]
| S. aureus Strain | β-Lactam Antibiotic | MIC (µg/mL) without this compound | MIC (µg/mL) with 5 µM this compound | Fold Change in MIC |
| LAC (MRSA) | Oxacillin | 128 | 8 | 16 |
| Nafcillin | 64 | 4 | 16 | |
| Meropenem | 32 | 8 | 4 | |
| Ceftriaxone | >256 | 64 | >4 | |
| Ceftaroline | 0.5 | 0.25 | 2 | |
| COL (MRSA) | Oxacillin | >256 | 128 | >2 |
| USA400 (MRSA) | Oxacillin | 128 | 16 | 8 |
| USA600 (MRSA) | Oxacillin | 256 | 128 | 2 |
| USA800 (MRSA) | Oxacillin | 64 | 16 | 4 |
| BAA-2686 (Ceftaroline-Resistant MRSA) | Oxacillin | >256 | 0.5 | >512 |
| Ceftaroline | 32 | 0.5 | 64 | |
| Newman (MSSA) | Oxacillin | 0.25 | 0.125 | 2 |
| NCTC8325 (MSSA) | Oxacillin | 0.125 | 0.0625 | 2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key experiments cited in the comparison of this compound and its analogues.
In Vitro Stk1 Kinase Inhibition Assay (Autoradiography)
This protocol describes a method to assess the inhibitory effect of compounds on the kinase activity of Stk1 by measuring the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Purified Stk1 kinase domain
-
Myelin Basic Protein (MBP) as a generic substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Inhibitor compounds (this compound and its analogues) dissolved in DMSO
-
SDS-PAGE gels
-
Phosphor screen and imager
Procedure:
-
Prepare a reaction mixture containing the purified Stk1 kinase domain and MBP in the kinase reaction buffer.
-
Add the inhibitor compound at the desired concentration (e.g., 2 µM) or DMSO as a vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to the mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the radiolabeled proteins using a phosphor imager to determine the extent of phosphorylation and, consequently, the inhibitory activity of the compounds.
Broth Microdilution MIC Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of β-lactam antibiotics against S. aureus in the presence and absence of a Stk1 inhibitor, following the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
S. aureus strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotics
-
This compound or its analogues dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB in the wells of a 96-well plate.
-
For the potentiation assay, add a fixed sub-inhibitory concentration of the Stk1 inhibitor (e.g., 5 µM this compound) to each well containing the antibiotic dilutions. A parallel plate without the inhibitor serves as the control.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL final concentration) in CAMHB.
-
Inoculate each well of the microtiter plates with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the Stk1 signaling pathway and the experimental workflows aid in understanding the mechanism of action and the research methodology.
References
Validating the In Vivo Efficacy of GW779439X in a Mouse Infection Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo efficacy of GW779439X, a novel antibiotic adjuvant, in a mouse model of Staphylococcus aureus infection. This compound, a pyrazolopyridazine compound, enhances the activity of β-lactam antibiotics against both methicillin-resistant (S. aureus MRSA) and methicillin-sensitive (S. aureus MSSA) strains by inhibiting the serine/threonine kinase Stk1.[1][2][3] This guide outlines a proposed murine systemic infection model, compares the known in vitro performance of this compound with standard-of-care antibiotics, and provides detailed experimental protocols to facilitate further research and validation.
Performance Comparison: In Vitro Efficacy
While in vivo data for this compound is not yet publicly available, extensive in vitro studies have demonstrated its potential as a β-lactam sensitizer. The following table summarizes the minimum inhibitory concentrations (MICs) of oxacillin in the presence and absence of this compound against various S. aureus strains. For comparison, typical MIC ranges for vancomycin against MRSA are also included.
| Compound/Combination | S. aureus Strain | MIC (µg/mL) | Fold Change in MIC |
| Oxacillin | LAC (MRSA) | 128 | - |
| Oxacillin + 5 µM this compound | LAC (MRSA) | 4 | 32-fold decrease |
| Oxacillin | COL (MRSA) | >256 | - |
| Oxacillin + 5 µM this compound | COL (MRSA) | 8 | >32-fold decrease |
| Oxacillin | MW2 (MRSA) | 64 | - |
| Oxacillin + 5 µM this compound | MW2 (MRSA) | 2 | 32-fold decrease |
| Oxacillin | Newman (MSSA) | 0.125 | - |
| Oxacillin + 5 µM this compound | Newman (MSSA) | 0.03 | 4-fold decrease |
| Vancomycin | Typical MRSA | 1-2 | - |
Data compiled from Schaenzer et al., 2018.
Proposed In Vivo Efficacy Model: Murine Systemic Infection
To validate the in vivo efficacy of this compound, a murine systemic infection model is proposed. This model is highly relevant for studying bloodstream infections and evaluating the systemic effects of antimicrobial agents.
Experimental Protocol: Murine Systemic S. aureus Infection Model
1. Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
2. Bacterial Strain:
-
S. aureus strain USA300 (a common community-acquired MRSA strain).
3. Preparation of Bacterial Inoculum:
-
Culture S. aureus in Tryptic Soy Broth (TSB) to mid-logarithmic phase.
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the pellet in PBS to a final concentration of 1 x 10⁸ CFU/mL.
4. Infection Procedure:
-
Inject 100 µL of the bacterial suspension (1 x 10⁷ CFU) intravenously via the tail vein.
5. Treatment Groups (n=10 mice per group):
-
Vehicle Control: Administer the vehicle used to dissolve this compound and the antibiotic.
-
This compound Alone: To assess any intrinsic antibacterial activity.
-
Nafcillin Alone: A β-lactam antibiotic. A typical dose for mice is 100-200 mg/kg/day, administered subcutaneously or intraperitoneally in divided doses.[4][5][6][7][8]
-
Nafcillin + this compound: The combination therapy to be evaluated.
-
Vancomycin: Standard-of-care for MRSA infections. A typical dose for mice is 15-20 mg/kg every 12 hours, administered intravenously or intraperitoneally.[9][10][11][12][13]
6. Dosing and Administration:
-
Initiate treatment 2 hours post-infection.
-
Administer treatments for 3-7 days, depending on the severity of the infection.
-
The formulation for this compound for in vivo use can be prepared by first dissolving in DMSO and then diluting in a vehicle such as PEG300, Tween-80, and saline.[14]
7. Efficacy Endpoints:
-
Survival: Monitor and record survival daily for 14 days post-infection.
-
Bacterial Burden: At selected time points (e.g., day 3 and day 7 post-infection), euthanize a subset of mice from each group and determine the bacterial load (CFU/gram) in target organs (e.g., kidneys, spleen, and liver) by homogenizing the tissues and plating serial dilutions on selective agar.
-
Clinical Signs: Monitor for signs of illness such as weight loss, ruffled fur, and lethargy.
Signaling Pathway and Experimental Workflow
Stk1 Signaling Pathway in S. aureus
The serine/threonine kinase Stk1 is a key regulator of cell wall metabolism in S. aureus.[15][16][17] Its inhibition by this compound disrupts this process, leading to increased susceptibility to β-lactam antibiotics. The pathway involves the phosphorylation of downstream targets that regulate cell wall synthesis and turnover.
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nafcil, Nallpen (nafcillin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. wikem.org [wikem.org]
- 6. Nafcillin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. Vancomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. biorxiv.org [biorxiv.org]
- 13. reference.medscape.com [reference.medscape.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Two unique phosphorylation-driven signaling pathways crosstalk in Staphylococcus aureus to modulate the cell-wall charge: Stk1/Stp1 meets GraSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Benchmarking GW779439X: A Comparative Guide to a New Generation of PASTA Kinase Inhibitors
For Immediate Release
In the ongoing battle against antibiotic resistance, Penicillin-binding protein and Serine/Threonine-Associated (PASTA) kinases have emerged as a critical target for novel therapeutic strategies. This guide provides a comprehensive benchmark analysis of the pyrazolopyridazine compound GW779439X against a panel of newly discovered and other notable PASTA kinase inhibitors. The following comparison, aimed at researchers, scientists, and drug development professionals, offers a detailed look at the quantitative performance, experimental protocols, and the underlying signaling pathways of these promising compounds.
Quantitative Inhibitor Performance
The efficacy of this compound and other recently identified PASTA kinase inhibitors has been evaluated against their primary kinase targets in various pathogenic bacteria. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and observed percentage of inhibition.
| Inhibitor | Target Kinase | Organism | IC50 / % Inhibition | Citation(s) |
| This compound | Stk1 | Staphylococcus aureus | Robust inhibition at 2 µM | [1][2] |
| CAF052 | Stk1 | Staphylococcus aureus | Robust inhibition at 2 µM | [1][3] |
| CAF078 | Stk1 | Staphylococcus aureus | Robust inhibition at 2 µM | [1][3] |
| Inh2-B1 | Stk1 | Staphylococcus aureus | 49 µM | [4][5][6] |
| GSK690693 | PrkA | Listeria monocytogenes | Inhibition observed, specific IC50 not reported | [1] |
| AZD5438 | PrkA | Listeria monocytogenes | Inhibition observed, specific IC50 not reported | |
| Staurosporine | PrkA | Listeria monocytogenes | Inhibition observed, specific IC50 not reported |
Off-Target Effects: Understanding the selectivity of these inhibitors is crucial for their development as therapeutic agents. This compound has been observed to inhibit the human kinase Aurora A with an IC50 of 0.57 µM[2]. Staurosporine is a broad-spectrum kinase inhibitor with low nanomolar IC50 values against several human kinases, including PKC, PKA, and CaM Kinase II[7][8][9][10][11]. GSK690693 is a potent inhibitor of human Akt kinases, with IC50 values of 2 nM, 13 nM, and 9 nM for Akt1, Akt2, and Akt3, respectively[12][13][14]. AZD5438 is a potent inhibitor of human cyclin-dependent kinases, with IC50 values of 16 nM, 6 nM, and 20 nM for CDK1, CDK2, and CDK9, respectively.
Signaling Pathways
PASTA kinases are integral membrane proteins that sense extracellular signals related to cell wall integrity and transduce them into the cytoplasm, initiating a phosphorylation cascade that regulates various cellular processes, including cell wall metabolism, virulence, and antibiotic resistance.
Figure 1: Generalized PASTA Kinase Signaling Pathway.
Below are the specific signaling pathways for the PASTA kinases discussed in this guide.
Staphylococcus aureus (Stk1): In S. aureus, the Stk1 signaling pathway is involved in virulence and resistance to β-lactam antibiotics. One key mechanism involves the phosphorylation of the response regulator GraR, part of the GraSR two-component system. This phosphorylation event modulates the expression of the dlt operon, which is responsible for the D-alanylation of teichoic acids in the cell wall, altering the net cell surface charge and contributing to antimicrobial resistance[15].
Figure 2: Stk1 Signaling Pathway in S. aureus.
Listeria monocytogenes (PrkA): The PrkA signaling cascade in L. monocytogenes plays a crucial role in regulating peptidoglycan synthesis, which is essential for cell wall integrity and survival under stress conditions. PrkA directly phosphorylates the protein ReoM. This phosphorylation event is a key step in the signaling pathway that ultimately controls the synthesis of peptidoglycan, thereby contributing to the bacterium's virulence and resistance to cell wall-targeting antibiotics[16][17].
Figure 3: PrkA Signaling Pathway in L. monocytogenes.
Enterococcus faecalis (IreK): In E. faecalis, the IreK PASTA kinase is a key player in intrinsic resistance to cephalosporin antibiotics. The IreK signaling pathway involves the phosphorylation of the substrate IreB. This phosphorylation event regulates the abundance of MurAA, a crucial enzyme in the early stages of peptidoglycan synthesis. By controlling MurAA levels, the IreK-IreB signaling axis modulates peptidoglycan production, which is critical for maintaining cell wall homeostasis and resisting antibiotic-induced stress[18].
Figure 4: IreK Signaling Pathway in E. faecalis.
Experimental Protocols
The following are generalized protocols for in vitro kinase assays commonly used to assess the activity of PASTA kinase inhibitors. These can be adapted for specific kinases and inhibitors.
Autoradiography-Based In Vitro Kinase Assay
This method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a substrate.
Materials:
-
Purified recombinant PASTA kinase (e.g., Stk1, PrkA)
-
Myelin Basic Protein (MBP) as a generic substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
SDS-PAGE gels and reagents
-
Phosphor screen and imager
Procedure:
-
Prepare a reaction mixture containing the purified kinase and MBP in the kinase reaction buffer.
-
Add the test inhibitor at various concentrations to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the radiolabeled (phosphorylated) MBP using a phosphor imager to determine the extent of kinase inhibition[19][20][21][22].
Luminescence-Based In Vitro Kinase Assay (e.g., Kinase-Glo®)
This high-throughput method measures kinase activity by quantifying the amount of ATP remaining in the reaction after the kinase reaction.
Materials:
-
Purified recombinant PASTA kinase
-
Substrate peptide
-
ATP
-
Kinase reaction buffer
-
Test inhibitors dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Luminometer-compatible microplates
-
Luminometer
Procedure:
-
In a white, opaque microplate, add the kinase, substrate, and kinase reaction buffer.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and initiates a luminescent reaction proportional to the remaining ATP concentration.
-
Incubate for a further 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer. A decrease in kinase activity due to inhibition will result in a higher luminescent signal[23][24][25][26][27].
Figure 5: Generalized In Vitro Kinase Assay Workflow.
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inh2-B1 |CAS:690216-38-7 Probechem Biochemicals [probechem.com]
- 5. Inh2-B1 | CAS#:690216-38-7 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 11. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Two unique phosphorylation-driven signaling pathways crosstalk in Staphylococcus aureus to modulate the cell-wall charge: Stk1/Stp1 meets GraSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PASTA kinase-dependent control of peptidoglycan synthesis via ReoM is required for cell wall stress responses, cytosolic survival, and virulence in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PASTA kinase-dependent control of peptidoglycan synthesis via ReoM is required for cell wall stress responses, cytosolic survival, and virulence in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PASTA-kinase-mediated signaling drives accumulation of the peptidoglycan synthesis protein MurAA to promote cephalosporin resistance in Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. revvity.com [revvity.com]
- 21. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 24. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
Replicating the Potentiation Effect of GW779439X: A Comparative Guide
This guide provides a comprehensive overview of the published findings on the potentiation effect of GW779439X, a pyrazolopyridazine derivative, in sensitizing Methicillin-Resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. The data and protocols are based on the key findings from Schaenzer et al., 2018, published in ACS Infectious Diseases.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings.
Mechanism of Action: Inhibition of Stk1 Kinase
This compound exerts its potentiation effect through the direct inhibition of Stk1, a serine/threonine kinase in S. aureus.[1][2] Stk1 is a member of the Penicillin-Binding-Protein and Serine/Threonine kinase-Associated (PASTA) family of kinases, which play a role in regulating cell wall homeostasis and β-lactam resistance.[1][2][3] By inhibiting Stk1, this compound disrupts the signaling pathway that contributes to β-lactam resistance, thereby re-sensitizing MRSA to these antibiotics.[1] This effect is Stk1-dependent, as the compound does not potentiate β-lactam activity in an S. aureus strain lacking the stk1 gene.[1]
Comparative Efficacy of this compound
The primary study identified this compound from a kinase inhibitor library screen. Its efficacy was compared to other compounds from the same library, which served as negative controls.
-
GSK690693: This compound, a known inhibitor of the Listeria monocytogenes PASTA kinase PrkA, showed only minimal biochemical activity against S. aureus Stk1 and did not produce a significant potentiation effect with β-lactams in microbiological assays.[1]
-
SB-747651A: This imidazopyridine aminofurazan kinase inhibitor was also present in the initial screen and demonstrated no inhibitory activity against Stk1.[1]
These comparisons highlight the specificity of this compound for Stk1 in the context of β-lactam sensitization in S. aureus.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study, demonstrating the potentiation effect of this compound on various β-lactam antibiotics against different S. aureus strains.
Table 1: Potentiation of β-Lactam Activity by this compound against MRSA Strain LAC (USA300)
| Antibiotic | MIC (μg/mL) without this compound | MIC (μg/mL) with 5 μM this compound | Fold Change in MIC |
| Oxacillin | 128 | 1 | 128 |
| Nafcillin | 128 | 1 | 128 |
| Ceftriaxone | 128 | 64 | 2 |
| Ceftaroline | 1 | 0.5 | 2 |
| Vancomycin | 1 | 1 | No Change |
| Chloramphenicol | 4 | 4 | No Change |
Data presented in the table is a summary of findings from the referenced publication.[1]
Table 2: Potentiation of Oxacillin Activity by this compound against Various S. aureus Strains
| S. aureus Strain | MIC (μg/mL) without this compound | MIC (μg/mL) with 5 μM this compound | Fold Change in MIC |
| COL (MRSA, USA600) | 256 | 64 | 4 |
| USA400 (MRSA) | 128 | 1 | 128 |
| USA800 (MRSA) | 256 | 8 | 32 |
| BAA-2686 (Ceftaroline-Resistant MRSA) | >1024 | 2 | >512 |
| Newman (MSSA) | 0.25 | 0.0625 | 4 |
| NCTC8325 (MSSA) | 0.25 | 0.125 | 2 |
This table summarizes data from the referenced study, highlighting the broad-spectrum potentiation against different MRSA and MSSA isolates.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments described in the published findings.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
-
Bacterial Culture: S. aureus strains are grown overnight in Tryptic Soy Broth (TSB) at 37°C.
-
Inoculum Preparation: The overnight culture is diluted to a final concentration of 5 x 10^5 CFU/mL in fresh TSB.
-
Plate Preparation: A 96-well microtiter plate is used. Serial twofold dilutions of the desired antibiotic are prepared in TSB. For the potentiation assay, a final concentration of 5 μM this compound is added to a parallel set of dilutions.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the antibiotic at which no visible growth is observed.
In Vitro Kinase Assay
This assay is used to directly measure the inhibitory effect of this compound on the kinase activity of Stk1.
-
Reaction Mixture: A reaction mixture is prepared containing purified Stk1 kinase domain, a non-specific phosphosubstrate (e.g., myelin basic protein), and [γ-³²P]ATP in a kinase buffer.
-
Inhibitor Addition: Increasing concentrations of this compound (or control compounds) are added to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 30 minutes).
-
Detection: The reaction is stopped, and the proteins are separated by SDS-PAGE. The phosphorylation of the substrate is detected by autoradiography.
-
Analysis: The intensity of the radioactive signal is quantified to determine the extent of kinase inhibition at different concentrations of this compound.
Visualizations
Signaling Pathway of this compound Action
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
GW779439X: A Head-to-Head Comparison of its Adjuvant Effect on Diverse Staphylococcus aureus Genetic Backgrounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of GW779439X, a pyrazolopyridazine-based compound, in potentiating the activity of β-lactam antibiotics against various genetic backgrounds of Staphylococcus aureus, including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains. The data presented herein is compiled from peer-reviewed research, offering an objective analysis supported by experimental evidence.
Executive Summary
This compound has been identified as a potent inhibitor of the S. aureus serine/threonine kinase Stk1.[1][2][3] This inhibition resensitizes MRSA to β-lactam antibiotics, a class of drugs to which they are typically resistant.[1][2][3] This adjuvant activity extends to enhancing the efficacy of β-lactams against MSSA strains as well.[1][2] The compound itself does not exhibit intrinsic antibacterial activity at the concentrations used to potentiate antibiotics.[1] The potentiation effect is particularly strong in MRSA strains that contain PBP2A, the protein responsible for methicillin resistance.[1]
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various β-lactam antibiotics against different S. aureus strains in the presence and absence of this compound. The data clearly demonstrates the synergistic effect of this compound.
Table 1: Effect of this compound on β-Lactam MICs against MRSA Strain LAC (USA300)
| Antibiotic | MIC (μg/mL) without this compound | MIC (μg/mL) with 5 μM this compound | Fold Change in MIC |
| Oxacillin | 128 | 2 | 64 |
| Nafcillin | 64 | 2 | 32 |
| Ceftriaxone | >256 | 128 | >2 |
| Meropenem | 0.25 | 0.125 | 2 |
| Ceftaroline | 1 | 0.5 | 2 |
Data adapted from reference[1].
Table 2: Potentiation of Oxacillin by this compound across Various S. aureus Strains
| Strain | Genetic Background | MIC of Oxacillin (μg/mL) without this compound | MIC of Oxacillin (μg/mL) with 5 μM this compound | Fold Change in MIC |
| MRSA | ||||
| LAC | USA300 (Community-Acquired) | 128 | 2 | 64 |
| MW2 | USA400 (Community-Acquired) | 64 | 1 | 64 |
| COL | Early MRSA Isolate (Hospital-Acquired) | 256 | 64 | 4 |
| N315 | USA600 (Hospital-Acquired) | >256 | 128 | >2 |
| BAA-2686 | Ceftaroline-Resistant | 256 | 8 | 32 |
| MSSA | ||||
| Newman | - | 0.25 | 0.0625 | 4 |
| RN6390 | - | 0.25 | 0.0625 | 4 |
Data adapted from reference[1].
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: A direct broth suspension of isolated S. aureus colonies from an 18- to 24-hour agar plate is prepared. The suspension is adjusted to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 to 2 x 10⁸ CFU/mL.
-
Antibiotic and Compound Preparation: Serial two-fold dilutions of the β-lactam antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For the potentiation assay, a fixed concentration of this compound (e.g., 5 μM) is added to each well containing the antibiotic dilutions.
-
Inoculation: The standardized bacterial inoculum is diluted and added to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vitro Kinase Assay for Stk1 Inhibition
This assay is performed to determine the direct inhibitory effect of this compound on the kinase activity of Stk1.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified Stk1 kinase domain, a suitable kinase buffer (e.g., containing Tris-HCl, MgCl₂, and DTT), and a substrate (e.g., myelin basic protein or histone H2A).
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Initiation of Kinase Reaction: The reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP for detection).
-
Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Detection of Phosphorylation: The reaction products are separated by SDS-PAGE. If a radiolabeled ATP was used, the gel is exposed to a phosphor screen or X-ray film to visualize the phosphorylated substrate. The intensity of the signal corresponds to the kinase activity. A decrease in signal in the presence of this compound indicates inhibition.
Visualizations
Signaling Pathway of Stk1 and its Inhibition by this compound
Caption: Stk1 signaling pathway and its inhibition by this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Discussion of S. aureus Genetic Backgrounds
The efficacy of this compound as a β-lactam adjuvant varies across different S. aureus genetic backgrounds, which is crucial for its potential clinical application.
-
Community-Acquired MRSA (CA-MRSA): Strains like USA300 (LAC) and USA400 (MW2) show a remarkable increase in susceptibility to oxacillin in the presence of this compound, with a 64-fold reduction in MIC.[1] These strains are highly virulent and are a common cause of skin and soft tissue infections. The strong potentiation effect in these backgrounds is a significant finding.
-
Hospital-Acquired MRSA (HA-MRSA): The effect of this compound on HA-MRSA strains such as COL and N315 is less pronounced compared to CA-MRSA, with a 4- to >2-fold reduction in oxacillin MIC, respectively.[1] These strains are often multi-drug resistant and are associated with nosocomial infections. The COL strain is an early MRSA isolate and is considered atypical due to mutations that affect its growth and antibiotic tolerance.
-
Ceftaroline-Resistant MRSA: In a ceftaroline-resistant strain (BAA-2686), this compound was able to restore susceptibility to this last-resort β-lactam, demonstrating its potential to overcome some forms of advanced antibiotic resistance.[1]
-
Methicillin-Sensitive S. aureus (MSSA): In MSSA strains like Newman and RN6390, this compound further enhances the activity of oxacillin, indicating that its mechanism of action is not solely dependent on the presence of PBP2a and can augment the efficacy of β-lactams even in susceptible strains.[1]
Conclusion
This compound demonstrates significant potential as a β-lactam adjuvant against a broad range of S. aureus genetic backgrounds. Its ability to inhibit Stk1 and thereby resensitize MRSA to existing antibiotics presents a promising strategy to combat the growing threat of antimicrobial resistance. The variation in its efficacy across different strains highlights the importance of understanding the genetic context of an infection when considering such therapeutic approaches. Further research and clinical trials are warranted to fully evaluate the therapeutic potential of this compound.
References
Assessing the Reproducibility of GW779439X's Anti-Biofilm Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-biofilm potential of GW779439X with established anti-biofilm agents. Due to the limited direct quantitative data on the standalone anti-biofilm activity of this compound, this comparison is based on its known mechanism of action and the established role of its molecular target in biofilm formation. Supporting experimental data for comparator agents is provided to offer a framework for assessing the potential efficacy of this compound.
Executive Summary
This compound is a pyrazolopyridazine derivative that has been identified as an inhibitor of the serine/threonine kinase Stk1 in Staphylococcus aureus.[1][2][3] This inhibition acts as an adjuvant, sensitizing methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics.[1][2][3] The target of this compound, Stk1, is implicated in various cellular processes, including cell wall metabolism and the regulation of virulence factors.[4][5] Notably, studies in the closely related species Staphylococcus epidermidis have demonstrated that Stk1 is required for biofilm formation.[6][7] This suggests a strong potential for this compound to exhibit anti-biofilm activity by disrupting this key signaling pathway. This guide compares the inferred anti-biofilm potential of this compound with the known activities of Rifampicin and Dodecylguanidine, two compounds with recognized anti-biofilm properties.
Data Presentation: Comparative Anti-Biofilm Activity
The following table summarizes the anti-biofilm activity of the selected compounds. It is important to note that the data for this compound is inferred based on its mechanism of action, while the data for the comparator agents is derived from experimental studies.
| Compound | Target Organism(s) | Mechanism of Action | Minimum Biofilm Inhibitory Concentration (MBIC) | Minimum Biofilm Eradication Concentration (MBEC) | Citation(s) |
| This compound | Staphylococcus aureus | Inhibition of Serine/Threonine Kinase Stk1 | Not yet determined | Not yet determined | [1][2][3] |
| Rifampicin | Staphylococcus aureus, Staphylococcus epidermidis | Inhibition of DNA-dependent RNA polymerase | 1 µg/mL (S. mutans) | > 1024 µg/mL (alone) | [8][9][10][11] |
| Dodecylguanidine | Broad-spectrum (Gram-positive and Gram-negative) | Disruption of bacterial cell membrane | Not widely reported | Not widely reported | [12] |
Experimental Protocols
To ensure the reproducibility of anti-biofilm assays, detailed methodologies are crucial. The following are standard protocols for key experiments used to assess anti-biofilm activity.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the minimum concentration of a compound required to inhibit the formation of a biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
Test compound stock solution
-
Crystal Violet (CV) solution (0.1% w/v)
-
Ethanol (95%) or Acetic Acid (33%)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the wells of a 96-well plate.
-
Add a standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL) to each well. Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with Crystal Violet solution for 15-20 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound CV stain with ethanol or acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The MBIC is defined as the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the positive control.
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of a compound required to eradicate a pre-formed biofilm.
Materials:
-
Same as for MBIC assay
-
Resazurin solution (optional, for viability assessment)
Procedure:
-
Grow biofilms in a 96-well plate as described in the MBIC protocol (steps 2 and 3).
-
After incubation, remove the planktonic cells by washing with PBS.
-
Add fresh medium containing serial dilutions of the test compound to the wells with pre-formed biofilms.
-
Incubate the plate for another 24 hours at 37°C.
-
Quantify the remaining viable biofilm using either Crystal Violet staining (for biomass) or a viability stain like Resazurin. For Resazurin, measure fluorescence to determine metabolic activity.
-
The MBEC is the lowest concentration of the compound that results in a significant reduction in the pre-formed biofilm.
Mandatory Visualization
Signaling Pathway of Stk1 in Biofilm Formation
The following diagram illustrates the proposed signaling pathway involving Stk1 in Staphylococcus aureus and its potential role in biofilm formation. Inhibition of Stk1 by this compound is expected to disrupt this pathway, leading to reduced biofilm development.
Caption: Proposed Stk1 signaling pathway in S. aureus biofilm formation.
Experimental Workflow for Anti-Biofilm Activity Assessment
The following diagram outlines a typical experimental workflow for assessing the anti-biofilm activity of a test compound like this compound.
Caption: Workflow for assessing anti-biofilm activity of a test compound.
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a Serine/Threonine Kinase Involved in Virulence of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Eukaryotic-Type Serine/Threonine Protein Kinase Stk Is Required for Biofilm Formation and Virulence in Staphylococcus epidermidis | PLOS One [journals.plos.org]
- 7. The Eukaryotic-Type Serine/Threonine Protein Kinase Stk Is Required for Biofilm Formation and Virulence in Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antibiotics with antibiofilm activity – rifampicin and beyond [frontiersin.org]
- 9. Role of Rifampin against Staphylococcal Biofilm Infections In Vitro, in Animal Models, and in Orthopedic-Device-Related Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sub-Inhibitory Concentrations of Rifampicin Strongly Stimulated Biofilm Production in S. aureus [openmicrobiologyjournal.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of GW779439X: A Procedural Guide for Laboratory Professionals
General Principle: Treat as Hazardous Chemical Waste
In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, GW779439X and all materials contaminated with it must be handled as hazardous chemical waste.[1][2] This precautionary principle ensures the highest level of safety for laboratory personnel and minimizes environmental impact. Do not dispose of this compound down the drain or in regular trash.[1]
Segregation and Containment: The First Line of Defense
Proper segregation of waste is fundamental to a safe disposal process. All waste streams contaminated with this compound should be kept separate from other laboratory waste.[3]
Table 1: this compound Waste Stream Management
| Waste Stream | Recommended Containment and Disposal Method |
| Unused/Expired this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. Dispose of as hazardous chemical waste.[1] |
| Solutions Containing this compound | Collect in a sealed, leak-proof, and shatter-resistant hazardous waste container. The container must be kept closed when not in use.[1] |
| Contaminated Labware (e.g., vials, pipette tips, gloves, weighing paper) | Place in a designated, robust, and sealable hazardous waste container.[1] If glassware is to be reused, decontaminate it thoroughly first.[4] |
| Contaminated Personal Protective Equipment (PPE) | Segregate from non-contaminated PPE and place in a designated hazardous waste container. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is crucial for ensuring safety and compliance.
-
Segregation at the Source: Immediately upon generation, separate all waste contaminated with this compound into the appropriate waste streams as outlined in Table 1.[3]
-
Proper Containment: Use containers that are in good condition, compatible with the chemical waste, and can be securely sealed.[2]
-
Clear Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[2] Do not use abbreviations.[2] The label should also include the name of the principal investigator or laboratory generating the waste.
-
Secure Storage: Store sealed hazardous waste containers in a designated, secure area away from incompatible materials.[2] Follow any specific storage temperature guidelines if applicable; for the stock solution of this compound, storage is recommended at -20°C for one month or -80°C for six months.[5]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[1][6] Do not attempt to dispose of this waste through standard municipal channels.[1]
Experimental Protocols Referenced for Safe Handling
While no specific disposal experiments for this compound were found, safe handling protocols are essential to minimize exposure and contamination. This compound is a pyrazolopyridazine derivative that acts as an inhibitor of the S. aureus PASTA kinase Stk1 and human Aurora kinase A.[5][7] As with many kinase inhibitors, it has the potential to be a potent biological agent.[8] Therefore, standard laboratory procedures for handling potent compounds should be strictly followed. This includes the use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All handling of the solid compound and preparation of solutions should be performed in a well-ventilated area, preferably a chemical fume hood.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling GW779439X
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GW779439X. The following procedures are based on best practices for handling potent research compounds in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on general safety protocols for handling potentially hazardous chemical compounds and should be supplemented with a compound-specific risk assessment by the user's institution.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a pyrazolopyridazine and an AURKA kinase inhibitor that induces apoptosis[1]. As with many kinase inhibitors and potent small molecules, it should be handled with care to avoid exposure. The primary routes of exposure are inhalation, skin contact, and ingestion[2]. Appropriate PPE is essential to mitigate these risks.
Recommended Personal Protective Equipment:
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, double-gloved | Prevents skin contact. Double gloving is recommended for handling potent compounds. |
| Lab Coat | Disposable, fluid-resistant | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[2] |
Safe Handling and Operational Workflow
All handling of this compound, especially the solid form, should be conducted in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure[2].
Experimental Workflow for Handling this compound:
Experimental Protocol: Preparation of a Stock Solution
The following is a general protocol for preparing a stock solution of this compound, adapted from common laboratory procedures[1].
-
Preparation: Don all required PPE as specified in the table above. Prepare the workspace within the chemical fume hood by laying down absorbent bench paper.
-
Weighing: Tare a clean, empty vial on an analytical balance. Carefully add the desired amount of solid this compound to the vial using a clean spatula.
-
Solubilization: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Mixing: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be handled as hazardous chemical waste in accordance with institutional and local regulations[3].
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled hazardous chemical waste container | Collect in a clearly labeled, sealed container for hazardous waste pickup. |
| Contaminated Labware (e.g., pipette tips, vials) | Labeled hazardous chemical waste container | Place all contaminated disposable labware into a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Labeled hazardous chemical waste bag | Segregate from regular trash. Place in a designated, sealed bag for hazardous waste. |
| Aqueous Waste containing this compound | Labeled hazardous liquid waste container | Collect all liquid waste containing the compound in a sealed, labeled container. Do not pour down the drain.[3] |
Emergency Procedures
In the event of an accidental exposure, immediate action is necessary.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the compound.
For spills, evacuate the area and prevent access. For small spills within a fume hood, use an appropriate absorbent material and decontaminate the area. For larger spills, follow your institution's emergency spill response procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
